Sodium 2-(3-methoxypyridin-2-yl)acetate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
sodium;2-(3-methoxypyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.Na/c1-12-7-3-2-4-9-6(7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOENHXWGMFUBBY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Sodium 2-(3-methoxypyridin-2-yl)acetate: Properties and Potential for Drug Discovery
This guide provides a comprehensive technical overview of Sodium 2-(3-methoxypyridin-2-yl)acetate, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes its chemical properties, a proposed synthetic route, spectral characterization, and discusses its potential as a valuable building block in the design of novel therapeutic agents. The pyridine scaffold is a well-established pharmacophore in numerous FDA-approved drugs, valued for its ability to enhance solubility, metabolic stability, and bioactivity. This guide aims to provide a foundational understanding of this specific derivative for its strategic use in research and development.
Chemical Identity and Physicochemical Properties
This compound is the sodium salt of 2-(3-methoxypyridin-2-yl)acetic acid. The presence of the pyridine ring, a methoxy group, and a carboxylate salt function imparts a unique combination of polarity, hydrogen bonding capability, and potential for coordination with biological targets.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1643136-45-1 | ChemUniverse |
| Molecular Formula | C₈H₈NNaO₃ | ChemUniverse |
| Molecular Weight | 189.14 g/mol | ChemUniverse |
| Appearance | Expected to be a solid | General knowledge |
| Storage | Room temperature |
Chemical Structure:
Caption: Chemical structure of this compound.
Proposed Synthesis Workflow
A plausible synthetic route to this compound involves the preparation of the parent carboxylic acid, (3-methoxypyridin-2-yl)acetic acid, followed by neutralization with a sodium base. The synthesis of the parent acid can be approached through various established methods for α-arylation of acetic acid derivatives. The following protocol is a proposed, logical pathway based on common organic synthesis techniques.
Diagram: Proposed Synthesis of this compound
Caption: A proposed two-step synthesis workflow for this compound.
Step-by-Step Proposed Protocol:
Part A: Synthesis of (3-Methoxypyridin-2-yl)acetic acid
-
Enolate Formation: To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise to form lithium diisopropylamide (LDA).
-
Deprotonation: Add ethyl acetate dropwise to the LDA solution at -78 °C to generate the corresponding enolate.
-
Cross-Coupling: Introduce a solution of 2-chloro-3-methoxypyridine in anhydrous THF to the enolate solution. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ethyl 2-(3-methoxypyridin-2-yl)acetate can be purified by column chromatography.
-
Saponification: Dissolve the purified ester in a mixture of ethanol and water. Add a stoichiometric amount of sodium hydroxide or lithium hydroxide and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Isolation of the Acid: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5. The parent acid may precipitate or can be extracted with an organic solvent. The solvent is then removed under reduced pressure to yield (3-methoxypyridin-2-yl)acetic acid.
Part B: Formation of this compound
-
Neutralization: Dissolve the (3-methoxypyridin-2-yl)acetic acid in a suitable solvent such as ethanol.
-
Salt Formation: Add one equivalent of a sodium base, such as sodium hydroxide or sodium bicarbonate, portion-wise with stirring.
-
Isolation: The sodium salt may precipitate from the solution. If not, the solvent can be removed under reduced pressure to yield the final product, this compound. The product should be dried under vacuum to remove any residual solvent.
Spectral Characterization (Predicted)
Table 2: Predicted Mass Spectrometry Data for the Parent Acid
| Adduct | m/z |
| [M+H]⁺ | 168.06552 |
| [M+Na]⁺ | 190.04746 |
| [M-H]⁻ | 166.05096 |
Note: These are predicted values for the parent acid, not the sodium salt.
Predicted ¹H and ¹³C NMR Spectroscopy
The NMR spectra of this compound would be expected to show characteristic signals for the methoxy group, the pyridine ring protons, and the α-protons of the acetate group. The chemical shifts will be influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating effect of the methoxy group.
Infrared (IR) Spectroscopy
The IR spectrum is expected to display key absorption bands corresponding to its functional groups.
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (carboxylate) | 1610-1550 (asymmetric stretch) and 1420-1300 (symmetric stretch) |
| C-O (methoxy) | 1250-1000 (stretch) |
| C=N, C=C (pyridine ring) | 1600-1450 (stretches) |
| Ar-H (stretch) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
Solubility and Stability
Solubility Profile
Based on the properties of similar sodium carboxylate salts, this compound is expected to be soluble in polar protic solvents like water and to a lesser extent in alcohols such as ethanol and methanol. Its solubility in non-polar organic solvents is likely to be low. For drug development purposes, solubility in aqueous buffers and co-solvent systems would need to be experimentally determined.
Stability Considerations
Sodium carboxylates are generally stable compounds. However, the stability of this compound should be assessed under various conditions:
-
pH: In acidic conditions, it will be protonated to form the less water-soluble parent carboxylic acid.
-
Temperature: Thermal stability should be evaluated using techniques like thermogravimetric analysis (TGA).
-
Light: As with many organic molecules, exposure to UV light over extended periods could potentially lead to degradation.
Potential Applications in Drug Discovery and Development
Pyridine derivatives are integral to a vast number of pharmaceuticals due to their versatile chemical properties and biological activities. They are found in drugs for a wide range of conditions, including cancer, hypertension, and infectious diseases. The subject molecule, this compound, serves as a valuable scaffold or intermediate for the synthesis of more complex molecules.
Diagram: Role in Medicinal Chemistry
Caption: Structural features of this compound and their relevance to potential therapeutic applications.
The methoxy substituent can influence the electronic properties of the pyridine ring and provide a handle for further chemical modification. The acetate moiety can act as a linker to connect to other pharmacophores or be part of a pro-drug strategy to improve pharmacokinetic properties. Given the prevalence of the methoxypyridine scaffold in kinase inhibitors and other targeted therapies, this compound represents a promising starting point for library synthesis and lead optimization campaigns.
Conclusion
This compound is a pyridine derivative with significant potential as a building block in medicinal chemistry. This guide has provided a comprehensive overview of its known properties, a proposed synthetic pathway, and its potential applications. While further experimental validation of its physicochemical and pharmacological properties is required, the information presented here serves as a valuable resource for researchers and drug development professionals looking to incorporate this and related scaffolds into their discovery programs.
References
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023-07-06). Retrieved from [Link]
-
The Role of Pyridine Derivatives in Pharmaceutical Development. (2025-12-17). Retrieved from [Link]
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2022). Journal of Molecular Structure, 1262, 133022.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). RSC Medicinal Chemistry, 14(10), 1859-1881.
-
Sodium Acetate. (2024). PubChem. Retrieved from [Link]
-
2-(3-methoxypyridin-2-yl)acetic acid hydrochloride. (2024). PubChemLite. Retrieved from [Link]
-
This compound [P51403]. ChemUniverse. Retrieved from [Link]
An In-depth Technical Guide to Sodium 2-(3-methoxypyridin-2-yl)acetate (CAS Number: 1643136-45-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Sodium 2-(3-methoxypyridin-2-yl)acetate, a pyridine derivative of interest in chemical and pharmaceutical research. While public domain information on this specific compound is limited, this document synthesizes available data on its physicochemical properties, proposes a detailed synthetic pathway with experimental protocols based on analogous chemical transformations, and outlines a robust analytical workflow for its characterization and quality control. Furthermore, potential avenues for its application in drug discovery are explored, drawing insights from the known biological activities of related methoxypyridine scaffolds. This guide is intended to serve as a foundational resource for researchers embarking on studies involving this compound, enabling its synthesis, characterization, and exploration of its potential utility.
Introduction and Physicochemical Properties
This compound is a sodium salt of a substituted pyridine acetic acid. The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, known for its ability to engage in a variety of biological interactions. The methoxy and acetate substituents on the pyridine ring are expected to modulate its electronic and steric properties, influencing its reactivity, solubility, and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1643136-45-1 | [1] |
| Molecular Formula | C₈H₈NNaO₃ | [1][2] |
| Molecular Weight | 189.146 g/mol | [2] |
| Appearance | Solid (at room temperature) | [3] |
| Purity | Typically available at ≥97% | [1] |
| Storage | Room temperature | [2] |
| InChI Key | IMHRBBMNLLASKC-UHFFFAOYSA-M | [3] |
Proposed Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The proposed synthesis commences with a commercially available substituted pyridine, which is then elaborated to introduce the acetic acid side chain. A key intermediate is the corresponding ester, which can be hydrolyzed to the desired carboxylic acid.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocols (Proposed)
2.2.1. Synthesis of Ethyl 2-(3-methoxypyridin-2-yl)acetate (Intermediate Ester)
This step can be approached through a cross-coupling reaction, a common method for forming carbon-carbon bonds on a pyridine ring.
-
Rationale: A palladium-catalyzed cross-coupling reaction between a halopyridine and a zinc enolate of an ester is a reliable method for introducing an acetic acid ester moiety.
-
Protocol:
-
To a solution of 2-chloro-3-methoxypyridine (1.0 eq) in an anhydrous solvent such as THF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Separately, prepare the Reformatsky reagent by reacting ethyl bromoacetate (1.2 eq) with activated zinc dust (1.5 eq) in anhydrous THF.
-
Add the freshly prepared Reformatsky reagent to the solution of the halopyridine and catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure ethyl 2-(3-methoxypyridin-2-yl)acetate.
-
2.2.2. Synthesis of 2-(3-methoxypyridin-2-yl)acetic acid (Parent Acid)
The hydrolysis of the intermediate ester to the carboxylic acid is a standard transformation.
-
Rationale: Saponification using a strong base like sodium hydroxide is an effective method for hydrolyzing esters to their corresponding carboxylic acid salts.[4] Subsequent acidification protonates the carboxylate to yield the free acid.
-
Protocol:
-
Dissolve the ethyl 2-(3-methoxypyridin-2-yl)acetate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (1.5 eq) in water to the ester solution.
-
Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC.[4]
-
After the hydrolysis is complete, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 3-4 with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-(3-methoxypyridin-2-yl)acetic acid.
-
2.2.3. Synthesis of this compound (Final Product)
The final step is the formation of the sodium salt from the parent acid.
-
Rationale: A simple acid-base reaction between the carboxylic acid and a sodium base will yield the desired sodium salt. Using a base with a volatile conjugate acid (like sodium bicarbonate) or a stoichiometric amount of a strong base (like sodium hydroxide) are common methods.
-
Protocol:
-
Dissolve the 2-(3-methoxypyridin-2-yl)acetic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a stoichiometric amount (1.0 eq) of sodium hydroxide solution or sodium methoxide in methanol.
-
Stir the mixture at room temperature until a clear solution is obtained, indicating the formation of the salt.
-
Remove the solvent under reduced pressure to obtain the crude sodium salt.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound.
-
Analytical and Quality Control Workflow
A robust analytical workflow is crucial for ensuring the identity, purity, and quality of the synthesized compound. The following workflow is proposed based on standard analytical techniques for similar molecules.
Caption: Proposed analytical workflow for quality control of this compound.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR should show characteristic signals for the pyridine ring protons, the methylene protons of the acetate group, and the methoxy group protons. The carbon NMR will confirm the number and types of carbon atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR will identify the characteristic functional groups present, such as the carboxylate C=O stretch and the aromatic C=C and C-N stretching vibrations of the pyridine ring.
Purity Determination
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the gold standard for assessing the purity of non-volatile organic compounds. A gradient elution with a mobile phase of acetonitrile and water (with a suitable modifier like formic acid for MS compatibility) on a C18 column would be a good starting point.
-
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen, providing an independent measure of purity.
Potential Applications and Mechanism of Action: An Outlook
While there is no specific biological data available for this compound in the public domain, the broader class of methoxypyridine derivatives has shown significant promise in drug discovery.
Potential as an Anticancer Agent
Recent research has highlighted the potential of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors. The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer, promoting cell proliferation, survival, and migration.[5] The methoxypyridine scaffold in these inhibitors plays a crucial role in their binding to the kinase domain. It is plausible that this compound, or derivatives thereof, could be explored as a fragment or building block for the development of novel kinase inhibitors.
Role in Modulating Neurological Pathways
The pyridine ring is a common feature in many centrally acting drugs. While no direct evidence exists for the target compound, its structural similarity to other neuroactive compounds suggests that it could be investigated for its potential to modulate neurological targets.
A Note on "Protein Purification"
A tenuous link to "protein purification" was noted on a commercial supplier's website. However, without further experimental evidence, this association should be treated with caution. It is possible that the compound could be used as a buffer component or a ligand in affinity chromatography, but this remains speculative.
Conclusion
This compound is a chemical entity with potential for further investigation in both synthetic and medicinal chemistry. This guide provides a foundational framework for its synthesis, characterization, and potential applications. The proposed synthetic and analytical protocols are based on established and reliable methodologies, offering a practical starting point for researchers. While its biological activity remains to be elucidated, the known pharmacology of related methoxypyridine compounds suggests that it may be a valuable scaffold for the development of novel therapeutic agents. It is our hope that this technical guide will facilitate and encourage further research into this promising molecule.
References
-
Reddy, M. V. R., et al. (2011). Discovery of a Clinical Stage Multi Kinase Inhibitor Sodium (E)-2-{2-Methoxy-5-[(2′, 4′, 6′-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na): Synthesis, Structure Activity Relationship and Biological Activity. Journal of Medicinal Chemistry, 54(18), 6254–6276. [Link]
-
PubChem. (n.d.). 2-(3-methoxypyridin-2-yl)acetic acid hydrochloride. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). The Hydrolysis of Esters. Retrieved from [Link]
-
Ravindar, L., et al. (2016). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. ACS Combinatorial Science, 18(10), 629–633. [Link]
-
Maslivarskaya, A. S., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315. [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. International Journal of Molecular Sciences, 24(6), 5488. [Link]
Sources
- 1. This compound [P51403] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Sodium 2-(3-methyl-2-oxopyridin-1(2H)-yl)acetate | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-(3-Methoxypyridin-2-yl)acetic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and scalable synthetic route for the preparation of 2-(3-methoxypyridin-2-yl)acetic acid and its corresponding sodium salt. This compound is a critical building block in the pharmaceutical industry, notably as a key intermediate in the synthesis of proton pump inhibitors (PPIs). This document elucidates the strategic considerations behind the selected synthetic pathway, offers a detailed, step-by-step experimental protocol, and outlines methods for purification and characterization. The causality behind experimental choices is explained to provide field-proven insights for researchers and drug development professionals.
Introduction: Significance and Strategic Considerations
2-(3-Methoxypyridin-2-yl)acetic acid is a substituted pyridylacetic acid derivative. The pyridine moiety is a common scaffold in medicinal chemistry, and its derivatives are known to be valuable intermediates in the synthesis of various biologically active compounds. The title compound, in particular, serves as a crucial precursor for the construction of several active pharmaceutical ingredients (APIs).
The primary challenge in synthesizing this molecule lies in the selective functionalization of the pyridine ring at the 2-position with an acetic acid side chain, while a methoxy group is present at the 3-position. A common and effective strategy involves a multi-step synthesis commencing from a readily available substituted pyridine. The most prevalent and industrially viable approach proceeds through a nitrile intermediate, 2-(3-methoxypyridin-2-yl)acetonitrile, which is subsequently hydrolyzed to the desired carboxylic acid.
Retrosynthetic Analysis and Chosen Synthetic Pathway
A retrosynthetic analysis of the target molecule suggests that the acetic acid side chain can be installed via the hydrolysis of a corresponding nitrile. This nitrile, in turn, can be synthesized by the nucleophilic substitution of a halomethylpyridine with a cyanide salt. The key starting material for this route is 3-methoxy-2-methylpyridine.
The chosen synthetic pathway can be summarized in three main stages:
-
N-Oxidation: Conversion of 3-methoxy-2-methylpyridine to its N-oxide derivative. This step activates the methyl group at the 2-position for subsequent functionalization.
-
Cyanation: Conversion of the N-oxide to 2-(3-methoxypyridin-2-yl)acetonitrile. This is typically achieved through a multi-step process involving chlorination of the methyl group followed by reaction with a cyanide source.
-
Hydrolysis: Conversion of the nitrile to the carboxylic acid.
-
Salt Formation: Reaction of the carboxylic acid with a sodium base to yield the final sodium salt.
This pathway is favored due to the availability of starting materials, relatively high yields, and scalability.
Detailed Synthetic Route and Experimental Protocols
Stage 1: Synthesis of 3-Methoxy-2-methylpyridine 1-oxide
The initial step involves the N-oxidation of 3-methoxy-2-methylpyridine. This is a crucial activation step. The N-oxide group increases the acidity of the protons on the adjacent methyl group, facilitating subsequent reactions.
-
Rationale: Oxidation of the pyridine nitrogen is a common strategy to activate the α-methyl group for further functionalization. Peroxy acids, such as peracetic acid generated in situ from hydrogen peroxide and acetic acid, are effective reagents for this transformation.[1][2] However, milder conditions using a catalyst like phosphotungstic acid with hydrogen peroxide can offer better control and safety.[1][2]
Protocol 1: Synthesis of 3-Methoxy-2-methylpyridine 1-oxide
-
To a solution of 3-methoxy-2-methylpyridine (1.0 equiv.) in a suitable solvent such as acetic acid, add hydrogen peroxide (30% aq. solution, 2.0-3.0 equiv.) dropwise at room temperature.[1]
-
Heat the reaction mixture to 70-80 °C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acetic acid and peracetic acid by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methoxy-2-methylpyridine 1-oxide.
Stage 2: Synthesis of 2-(3-Methoxypyridin-2-yl)acetonitrile
This stage involves the conversion of the activated methyl group into a cyanomethyl group. This is often a two-step process within a single pot: chlorination followed by cyanation.
-
Rationale: The N-oxide can be rearranged to form a hydroxymethylpyridine, which is then converted to a chloromethylpyridine. This halide is a good electrophile for nucleophilic substitution with a cyanide salt. A common method for this transformation is the use of a chlorinating agent like sulfuryl chloride or phosphorus oxychloride. The subsequent reaction with sodium or potassium cyanide introduces the nitrile functionality.
Protocol 2: Synthesis of 2-(3-Methoxypyridin-2-yl)acetonitrile
-
Dissolve 3-methoxy-2-methylpyridine 1-oxide (1.0 equiv.) in a suitable solvent like chloroform.[3]
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a chlorinating agent such as phosphorus oxychloride (1.1-1.5 equiv.) dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a few hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium carbonate) and extract the chlorinated intermediate with an organic solvent.
-
The crude 2-(chloromethyl)-3-methoxypyridine is then reacted with sodium cyanide (1.2-1.5 equiv.) in a suitable solvent system, such as aqueous ethanol or acetone, often with a catalytic amount of sodium iodide to facilitate the reaction.[4]
-
Heat the mixture to reflux and stir for several hours.
-
After the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude nitrile by column chromatography or distillation to obtain 2-(3-methoxypyridin-2-yl)acetonitrile.
Stage 3: Synthesis of 2-(3-Methoxypyridin-2-yl)acetic Acid
The hydrolysis of the nitrile to a carboxylic acid is the penultimate step. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with the pyridine ring.
-
Rationale: Saponification of the nitrile using a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution is a standard and effective method.[5][6] The reaction proceeds through a carboxamide intermediate.[5]
Protocol 3: Hydrolysis to 2-(3-Methoxypyridin-2-yl)acetic Acid
-
To a solution of 2-(3-methoxypyridin-2-yl)acetonitrile (1.0 equiv.) in ethanol or methanol, add an aqueous solution of sodium hydroxide (2.0-3.0 equiv.).
-
Heat the mixture to reflux and stir for several hours. The reaction can be monitored by observing the evolution of ammonia gas (if a primary amide intermediate is formed) or by TLC.
-
After completion, cool the reaction mixture and remove the alcohol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or toluene) to remove any unreacted starting material or non-acidic impurities.
-
Carefully acidify the aqueous layer with a mineral acid, such as hydrochloric acid, to a pH of approximately 4-5. The carboxylic acid will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-(3-methoxypyridin-2-yl)acetic acid.
Stage 4: Synthesis of 2-(3-Methoxypyridin-2-yl)acetic Acid Sodium Salt
The final step is the formation of the sodium salt. This is a straightforward acid-base reaction.
-
Rationale: The carboxylic acid is deprotonated by a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate, in a suitable solvent. The choice of base and solvent can influence the physical properties of the resulting salt.
Protocol 4: Formation of the Sodium Salt
-
Suspend 2-(3-methoxypyridin-2-yl)acetic acid (1.0 equiv.) in a suitable solvent, such as ethanol or isopropanol.
-
Add a solution of sodium hydroxide (1.0 equiv.) in water or ethanol dropwise with stirring.
-
Stir the mixture at room temperature for a period to ensure complete salt formation.
-
The sodium salt may precipitate directly from the solution or can be obtained by removing the solvent under reduced pressure.
-
The resulting solid is collected, washed with a small amount of cold solvent, and dried under vacuum.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 2-(3-methoxypyridin-2-yl)acetic acid sodium salt.
Characterization Data
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.
| Compound | Technique | Expected Data |
| 2-(3-Methoxypyridin-2-yl)acetic Acid | ¹H NMR | Signals corresponding to pyridyl protons, methoxy protons, and methylene protons. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carboxylic acid carbon. | |
| Mass Spec | Molecular ion peak corresponding to the calculated mass. | |
| IR | Characteristic absorption bands for O-H (broad) and C=O of the carboxylic acid. | |
| Sodium Salt | Elemental Analysis | Confirms the presence of sodium and the correct elemental composition. |
| HPLC | A single major peak indicating high purity. |
Safety and Handling
-
Hydrogen Peroxide and Peracetic Acid: Strong oxidizers. Handle with care and avoid contact with combustible materials.
-
Phosphorus Oxychloride: Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Sodium Cyanide: Highly toxic. Avoid inhalation of dust and contact with skin. Acidification of cyanide solutions will release highly toxic hydrogen cyanide gas. All cyanide waste must be quenched with bleach before disposal.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform all reactions in a well-ventilated fume hood.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the production of 2-(3-methoxypyridin-2-yl)acetic acid sodium salt. By understanding the rationale behind each synthetic step, from the activation of the starting material to the final salt formation, researchers can effectively troubleshoot and optimize the process for their specific needs in a drug discovery and development setting. Careful adherence to the experimental protocols and safety precautions is essential for the successful and safe synthesis of this important pharmaceutical intermediate.
References
- Disha Pharmaceutical Group Co Ltd. (2014). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Google Patents.
- (2012). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Google Patents.
-
MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. Retrieved from [Link]
- (2002). Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
- (2016). Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity. Google Patents.
-
Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Eureka. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-2-methylpyridine. PubChem. Retrieved from [Link]
-
PubMed. (n.d.). Hydrolysis derivatives of (pyridyl-2)acetonitrile. PubMed. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-methoxy-2-methylpyridine. PrepChem.com. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2016). Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles. ScienceDirect. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. ResearchGate. Retrieved from [Link]
- (2023). WO2023205164A1. Google Patents.
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. ResearchGate. Retrieved from [Link]
-
Oreate AI Blog. (2024). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Oreate AI Blog. Retrieved from [Link]
-
Garg Lab - UCLA. (n.d.). Patents & Products. Garg Lab - UCLA. Retrieved from [Link]
-
(2015). Simple and effective method for two-step synthesis of 2-(1,3-dithian-2-ylidene)-acetonitrile. Scielo. Retrieved from [Link]
-
JournalAgent. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Eureka. Retrieved from [Link]
Sources
- 1. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 2. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of Sodium 2-(3-methoxypyridin-2-yl)acetate
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of Sodium 2-(3-methoxypyridin-2-yl)acetate, an active pharmaceutical ingredient (API). Directed at researchers, scientists, and drug development professionals, this document outlines the fundamental principles and detailed experimental protocols necessary to generate a robust physicochemical profile of the compound. By integrating established regulatory guidelines with scientific rationale, this guide serves as a practical roadmap for assessing critical properties that influence an API's bioavailability, formulation, and shelf-life.
Introduction: The Critical Role of Physicochemical Characterization
The journey of a novel chemical entity from discovery to a viable drug product is contingent upon a thorough understanding of its intrinsic properties. Among the most critical of these are solubility and stability.[1] These parameters are not merely data points but are foundational to predicting a drug's in vivo behavior, guiding formulation development, and ensuring its safety and efficacy over time.[1][]
This compound is a sodium salt of a carboxylic acid derivative of methoxypyridine. This structure suggests a degree of aqueous solubility due to the presence of the sodium carboxylate, a salt form of the parent acid.[3][4] The pyridine ring, a basic heterocycle, and the methoxy group introduce functionalities that may influence the compound's stability and susceptibility to degradation.[5][6][7] This guide will provide the necessary theoretical background and practical methodologies to rigorously evaluate these properties.
Solubility Profiling: Beyond a Single Number
Solubility dictates the rate and extent to which an API can dissolve in a solvent, a prerequisite for absorption in the body.[1] A comprehensive solubility profile in various media is therefore essential.
Theoretical Considerations
As the sodium salt of a weak acid, the solubility of this compound is expected to be pH-dependent. In acidic environments, the carboxylate may be protonated to the less soluble free acid form. Therefore, determining the pH-solubility profile is crucial. The World Health Organization (WHO) recommends determining the pH–solubility profile over a pH range of 1.2–6.8.[8]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established technique for determining equilibrium solubility.[1][8]
Objective: To determine the saturation solubility of this compound in various aqueous buffers.
Materials:
-
This compound
-
Phosphate buffer (pH 6.8)
-
Acetate buffer (pH 4.5)
-
0.1 N HCl (pH 1.2)
-
Orbital shaker
-
Centrifuge
-
Validated HPLC method for quantification
Procedure:
-
Add an excess amount of this compound to vials containing the different buffers.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to let undissolved solids settle.
-
Centrifuge the samples to separate the solid phase from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with the mobile phase of the HPLC method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
Data Presentation
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | 25 | Experimental Data |
| Acetate Buffer | 4.5 | 25 | Experimental Data |
| Phosphate Buffer | 6.8 | 25 | Experimental Data |
| Purified Water | ~7.0 | 25 | Experimental Data |
| Ethanol | N/A | 25 | Experimental Data |
| Propylene Glycol | N/A | 25 | Experimental Data |
Stability Assessment: Ensuring Integrity and Safety
Stability testing evaluates the propensity of an API to degrade under various environmental conditions, which can impact its potency and generate potentially harmful impurities.[] Forced degradation, or stress testing, is a critical component of this assessment, designed to identify likely degradation products and establish the stability-indicating nature of analytical methods.[9][10]
Causality Behind Experimental Choices in Forced Degradation
The choice of stress conditions is not arbitrary; it is designed to mimic the potential environmental challenges the API may encounter during its lifecycle and to probe its inherent chemical liabilities.[11] For this compound, the methoxy and pyridine functionalities suggest potential susceptibility to oxidation and photolytic degradation. The ester-like linkage in the parent acid could be prone to hydrolysis.
Experimental Protocols for Forced Degradation Studies
The goal is to achieve 5-20% degradation of the API.[9][11]
3.2.1 Hydrolytic Stability
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C.
-
Neutral Hydrolysis: Dissolve the compound in purified water and heat at 60°C.
3.2.2 Oxidative Stability
-
Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature.
3.2.3 Photostability
-
Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[9]
3.2.4 Thermal Stability
-
Expose a solid sample of the compound to dry heat (e.g., 80°C).
For each condition, samples should be taken at various time points and analyzed by a stability-indicating HPLC method.
The Role of a Stability-Indicating Method
A crucial aspect of stability testing is the use of a validated stability-indicating analytical method, typically a reverse-phase HPLC method.[11] This method must be able to separate the intact API from any degradation products, ensuring that the quantification of the API is not interfered with by its degradants.
Visualization of the Stability Study Workflow
Caption: Workflow for forced degradation studies.
Analytical Methodologies
The reliability of solubility and stability data is contingent on the quality of the analytical methods used for quantification.
HPLC Method Development
A reverse-phase HPLC method with UV detection is the standard for analyzing pyridine-containing compounds.[12][13]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate or acetate buffer)
-
Detection: UV detection at a wavelength of maximum absorbance for this compound.
Method Validation
The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.
Conclusion
The systematic evaluation of the solubility and stability of this compound is a non-negotiable step in its development as a potential therapeutic agent. This guide has provided a comprehensive, scientifically grounded framework for conducting these critical studies. By adhering to these principles and methodologies, researchers can generate the high-quality data necessary to make informed decisions throughout the drug development process, ultimately ensuring the delivery of a safe and effective medication.
References
-
PubChem. (n.d.). Compound Summary for CID 177800271. National Center for Biotechnology Information. Retrieved from [Link]
-
Ma, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 3-Methoxypyridine (FDB004414). Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
World Health Organization. (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-third report. Geneva: World Health Organization; Annex 2 (WHO Technical Report Series, No. 953). Retrieved from [Link]
-
Pharmaceutical Technology. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]
-
Singh, R., et al. (2015). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. RSC Advances. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. In: Toxicological Profile for Pyridine. Atlanta (GA): U.S. Department of Health & Human Services. Retrieved from [Link]
-
American Chemical Society. (2021). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved from [Link]
-
ResearchGate. (2000). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. Analytical Sciences. Retrieved from [Link]
-
ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Reynolds, D. W., et al. (2002). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology. Retrieved from [Link]
-
World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Annex 4. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium acetate. Retrieved from [Link]
-
ResearchGate. (2016). Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]
-
MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. Retrieved from [Link]
-
American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Sodium Acetate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 3. Sodium acetate - Wikipedia [en.wikipedia.org]
- 4. Sodium Acetate | CH3COONa | CID 517045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound 3-Methoxypyridine (FDB004414) - FooDB [foodb.ca]
- 6. 3-Methoxypyridine | C6H7NO | CID 23719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. who.int [who.int]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. helixchrom.com [helixchrom.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
An In-Depth Technical Guide to the Purity and Quality Specifications of Commercial Sodium 2-(3-methoxypyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-(3-methoxypyridin-2-yl)acetate is a substituted pyridine derivative of increasing interest within pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity and adhering to stringent quality specifications is paramount for the safety, efficacy, and reproducibility of downstream applications and, ultimately, the final drug product. This guide provides a comprehensive overview of the critical aspects of quality control for commercially available this compound, including its potential synthetic routes, likely impurity profiles, and the analytical methodologies required for its comprehensive characterization. This document is intended to serve as a valuable resource for scientists in process development, quality control, and regulatory affairs.
Synthesis and Potential Impurity Profile
A definitive, publicly available synthesis route for this compound is not extensively documented in the literature. However, based on established pyridine chemistry, a plausible and common synthetic pathway would involve the hydrolysis of a corresponding ester, such as methyl or ethyl 2-(3-methoxypyridin-2-yl)acetate. This ester could be synthesized through various methods, including the oxidation of 2-methyl-3-methoxypyridine followed by esterification, or through coupling reactions involving a suitable pyridine precursor. The final step would be the saponification of the ester and subsequent formation of the sodium salt.
Given this likely synthetic pathway, a profile of potential impurities can be anticipated. The presence of impurities in a drug substance can have a significant impact on its quality and safety.[1] It is crucial to identify and control these impurities to ensure the final product is safe and effective.
1. Process-Related Impurities:
-
Starting Materials: Unreacted precursors from the synthesis of the pyridine ring or the introduction of the methoxy and acetate groups may be present. For instance, if the synthesis starts from a chloropyridine derivative, residual chlorinated pyridines could be a concern.
-
Intermediates: The most probable intermediate impurity is the unhydrolyzed ester, Methyl or Ethyl 2-(3-methoxypyridin-2-yl)acetate . Its presence would indicate an incomplete hydrolysis step.
-
By-products: Side reactions can lead to the formation of various by-products. For example, if the synthesis involves the oxidation of a methyl group on the pyridine ring, over-oxidation could lead to the formation of pyridine-2-carboxylic acid derivatives, or decarboxylation could result in the formation of 3-methoxypyridine. Positional isomers of the methoxy group are also a possibility if the starting materials are not isomerically pure.
2. Degradation Impurities:
-
Hydrolysis: Although the sodium salt is generally stable, the parent acid, 2-(3-methoxypyridin-2-yl)acetic acid, could potentially be present, especially if the material is exposed to acidic conditions.
-
Oxidation: The pyridine ring can be susceptible to oxidation, leading to the formation of N-oxides.
-
Decarboxylation: Under thermal stress or certain pH conditions, the acetic acid moiety could be lost, resulting in the formation of 2-methyl-3-methoxypyridine.
3. Residual Solvents:
Organic volatile chemicals used during the manufacturing process are common impurities. The specific solvents will depend on the exact synthetic and purification steps but may include alcohols (methanol, ethanol), esters (ethyl acetate), or other common organic solvents.
Quality Specifications
In the absence of a specific pharmacopeial monograph for this compound, a comprehensive set of quality specifications should be established based on general principles of pharmaceutical quality control. These specifications ensure the identity, strength, purity, and quality of the material. The following table outlines a typical set of specifications.
| Test | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identification | ||
| A: Infrared Spectroscopy | Conforms to the reference spectrum | FTIR |
| B: ¹H NMR Spectroscopy | Conforms to the structure | NMR |
| C: Sodium Test | Passes test for sodium | Wet Chemistry/ICP-MS |
| Assay | 98.0% to 102.0% (on anhydrous basis) | HPLC-UV |
| Purity | ||
| Individual Impurity | ≤ 0.10% | HPLC-UV |
| Total Impurities | ≤ 1.0% | HPLC-UV |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Residual Solvents | Meets ICH Q3C limits | Headspace GC-MS |
| Heavy Metals | ≤ 20 ppm | ICP-MS |
| Sulphated Ash | ≤ 0.1% | Gravimetry |
Analytical Procedures
A robust analytical program is essential to ensure that each batch of this compound meets the established quality standards. This involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
A stability-indicating HPLC method is the cornerstone of quality control for this compound, allowing for the simultaneous determination of the assay and the quantification of process-related and degradation impurities. A reverse-phase method is generally suitable for this type of polar, ionizable compound.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the main component from its potential impurities.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of 2-(3-methoxypyridin-2-yl)acetic acid. A wavelength around 270 nm is likely to provide good sensitivity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
Causality Behind Experimental Choices:
-
The use of a C18 column provides good retention for the moderately polar analyte.
-
A gradient elution is chosen to ensure the separation of early-eluting polar impurities and later-eluting non-polar impurities from the main peak.
-
Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry if LC-MS is used for impurity identification.
Workflow for HPLC Analysis
Caption: Workflow for HPLC assay and impurity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification and Structural Elucidation
NMR spectroscopy is a powerful tool for the unambiguous identification of this compound and for the structural elucidation of unknown impurities. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent in which the sample is soluble, such as Deuterium Oxide (D₂O) or DMSO-d₆.
-
Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.
-
Acquisition: Acquire standard ¹H and ¹³C NMR spectra. For impurity identification, 2D NMR techniques such as COSY and HSQC may be necessary.
Expected ¹H NMR Signals (in D₂O):
-
A singlet for the methoxy (–OCH₃) protons.
-
A singlet for the methylene (–CH₂–) protons.
-
Three aromatic protons on the pyridine ring, exhibiting characteristic coupling patterns.
Trustworthiness of the Protocol: The combination of ¹H and ¹³C NMR provides a detailed fingerprint of the molecule, confirming the connectivity of all atoms. Any significant deviation from the expected spectrum would indicate the presence of impurities or a different structure altogether.
Mass Spectrometry (MS) for Impurity Identification
Coupling HPLC with a mass spectrometer (LC-MS) is highly effective for identifying unknown impurities. The mass-to-charge ratio (m/z) of an impurity peak can provide its molecular weight, which is a critical piece of information for its identification.
Experimental Protocol: LC-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Use the same HPLC method as described for purity analysis, ensuring the mobile phase is MS-compatible (e.g., using formic acid instead of non-volatile buffers).
-
MS Parameters:
-
Ionization Mode: ESI positive and negative modes should be evaluated to determine the optimal ionization for the parent compound and its impurities.
-
Mass Range: Scan a wide mass range to detect potential impurities with lower or higher molecular weights than the API.
-
Fragmentation (MS/MS): For structural elucidation, perform fragmentation of the impurity ions to obtain characteristic fragment patterns.
-
Logical Relationship for Impurity Identification
Caption: Workflow for the identification of unknown impurities.
Conclusion
The quality of this compound is critical for its intended use in research and drug development. A thorough understanding of its potential synthetic pathways and the associated impurity profile is essential for establishing meaningful quality specifications. The implementation of a robust analytical testing program, centered around a stability-indicating HPLC method and supported by spectroscopic techniques like NMR and MS, is necessary to ensure the identity, purity, and overall quality of each batch. This guide provides a framework for the quality control of this important pharmaceutical building block, promoting scientific integrity and contributing to the development of safe and effective medicines.
References
-
MDPI. Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. [Link]
-
ResearchGate. Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). [Link]
-
National Toxicology Program. 2-Chloropyridine. [Link]
-
ResearchGate. Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. [Link]
-
ResearchGate. Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline. [Link]
- Google Patents. Oxidation of alkyl pyridines and alkyl quinolines.
-
RSC Publishing. Acetate intercalated Mg–Al layered double hydroxides (LDHs) through modified amide hydrolysis: a new route to synthesize novel mixed metal oxides (MMOs) for CO2 capture. [Link]
- Google Patents.
- Google Patents.
-
National Center for Biotechnology Information. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]
-
PubMed. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. [Link]
-
National Center for Biotechnology Information. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [Link]
-
MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]
-
Wikipedia. 2-Chloropyridine. [Link]
-
MDPI. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. [Link]
-
Pharmaffiliates. (3-Methoxy-pyridin-2-yl)-acetic acid. [Link]
-
ResearchGate. Synthesis of (Pyrido[3ʹ,2ʹ:4,5]thieno[3,2-d]pyrimidin-2-ylthio)acetic Acids Esters by the Reaction of N-(Thieno[2,3-b]pyridin-3-yl)-α-chloroacetamides with Potassium Thiocyanate. [Link]
-
National Research Council Canada. The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. [Link]
-
National Center for Biotechnology Information. Recent trends in the impurity profile of pharmaceuticals. [Link]
Sources
The Rising Therapeutic Potential of Methoxypyridine Acetic Acid Derivatives: A Technical Guide for Drug Discovery
Introduction: A Scaffold of Growing Significance
In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone, a privileged scaffold found in a multitude of approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the design of novel therapeutic agents.[1] When functionalized with a methoxy group and an acetic acid moiety, the resulting methoxypyridine acetic acid derivatives emerge as a class of compounds with a remarkable spectrum of potential biological activities. This technical guide provides an in-depth exploration of these derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, diverse biological activities, mechanisms of action, and the critical structure-activity relationships that govern their therapeutic potential.
Synthetic Strategies: Building the Core Scaffold
The synthesis of methoxypyridine acetic acid derivatives can be approached through various routes, often involving multi-step sequences. A common strategy involves the construction of the core methoxypyridine ring followed by the introduction of the acetic acid side chain.
Core Ring Synthesis
The formation of the methoxypyridine core can be achieved through several methods, including:
-
Nucleophilic Aromatic Substitution: This approach often starts with a di-substituted pyridine, such as a di-halopyridine, where one of the halogens is selectively replaced by a methoxy group using sodium methoxide.[2]
-
Cyclization Reactions: Chalcone derivatives can be reacted with malononitrile in the presence of a base like sodium methoxide to yield 2-methoxypyridine-3-carbonitriles.[3] This method allows for the introduction of various substituents on the pyridine ring.
Introduction of the Acetic Acid Moiety
Once the methoxypyridine core is established, the acetic acid group can be introduced through several established chemical transformations:
-
Hydrolysis of a Nitrile: If the synthesis yields a cyanopyridine derivative, the nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[4]
-
Oxidation of an Alcohol: A hydroxymethyl group on the pyridine ring can be oxidized to a carboxylic acid using appropriate oxidizing agents.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce an acetic acid ester group, which is subsequently hydrolyzed.
A generalized synthetic workflow is depicted below:
Caption: A generalized workflow for the synthesis of methoxypyridine acetic acid derivatives.
A Spectrum of Biological Activities: From Cancer to Inflammation
Methoxypyridine acetic acid derivatives have demonstrated a wide array of promising biological activities, positioning them as a versatile scaffold for drug development.
Anticancer Activity
A significant body of research has focused on the anticancer potential of pyridine derivatives, including those with methoxy substitutions.[1] The presence of the methoxy group can enhance the antiproliferative activity of these compounds.[5]
Mechanism of Action: The anticancer effects of these derivatives are often attributed to their ability to interfere with key cellular processes essential for cancer cell growth and survival. One of the prominent mechanisms is the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[2] By inhibiting key kinases within this pathway, these compounds can lead to a decrease in cell proliferation and survival.[2]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by methoxypyridine acetic acid derivatives.
Quantitative Data: The cytotoxic activity of 2-methoxypyridine analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.[3]
| Compound Analogs (Substituent on 4-aryl ring) | HCT-116 (IC50 in µM)[3] | MCF-7 (IC50 in µM)[3] | A-549 (IC50 in µM)[3] |
| 4-Fluoro | 1.2 ± 0.1 | 2.5 ± 0.2 | 3.1 ± 0.3 |
| 4-Chloro | 1.5 ± 0.2 | 2.8 ± 0.3 | 3.5 ± 0.4 |
| 4-Bromo | 1.8 ± 0.2 | 3.1 ± 0.3 | 3.9 ± 0.4 |
| 4-Methoxy | 2.1 ± 0.3 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| 2,4-Dichloro | 2.5 ± 0.3 | 4.0 ± 0.5 | 4.8 ± 0.6 |
Antimicrobial Activity
Pyridine derivatives have long been investigated for their antimicrobial properties. The incorporation of a methoxy group and an acetic acid moiety can modulate this activity. The mechanism of antimicrobial action for pyridine derivatives can be multifaceted. Some derivatives have been shown to inhibit essential bacterial enzymes, such as FtsZ, which is crucial for bacterial cell division.[6][7] Inhibition of FtsZ polymerization and GTPase activity leads to a bactericidal effect.[6][7]
Anti-inflammatory and Analgesic Activity
Derivatives of pyridine-4-one have been reported to possess anti-inflammatory and analgesic activities, which are thought to be linked to their iron-chelating properties.[8] The acetic acid-induced writhing test is a common in vivo model to evaluate peripheral analgesic activity.[8][9] This model is sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) and other peripherally acting analgesics.[8] The analgesic effect in this model is often mediated through the inhibition of cyclooxygenase (COX) and/or lipooxygenase enzymes, leading to a reduction in prostaglandin synthesis.[8]
Experimental Protocol: Acetic Acid-Induced Writhing Test
-
Animal Model: Male Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Administration: Mice are randomly divided into control and treatment groups. The test compounds (methoxypyridine acetic acid derivatives) are administered intraperitoneally or orally at various doses. A standard NSAID (e.g., indomethacin) is used as a positive control, and the vehicle (e.g., saline) is used as a negative control.
-
Induction of Writhing: After a specific pre-treatment time (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: The number of writhes for each mouse is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.
Antiviral Activity
Pyridine-containing heterocycles have also been explored for their antiviral potential against a range of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).[10][11][12] The mechanism of antiviral action can vary depending on the specific derivative and the virus. Some pyridine derivatives have been shown to inhibit viral replication by targeting viral enzymes or interfering with the viral life cycle.[11]
Structure-Activity Relationship (SAR): Fine-Tuning for Potency
The biological activity of methoxypyridine acetic acid derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.
-
Position of the Methoxy Group: The position of the methoxy group on the pyridine ring can significantly influence the compound's electronic properties and its ability to interact with biological targets.
-
Substituents on the Pyridine Ring: The presence of other substituents on the pyridine ring can modulate the compound's lipophilicity, steric hindrance, and electronic nature, thereby affecting its biological activity. For instance, in a series of 2-methoxypyridine analogs, halogen substitutions on a 4-aryl ring were found to be key in enhancing cytotoxic activity.[3]
-
The Acetic Acid Moiety: The carboxylic acid group is often crucial for activity, as it can act as a hydrogen bond donor or acceptor and can be ionized at physiological pH, which can be important for binding to target proteins.
Conclusion and Future Directions
Methoxypyridine acetic acid derivatives represent a promising and versatile scaffold in the field of drug discovery. Their demonstrated potential across a range of therapeutic areas, including oncology, infectious diseases, and inflammation, underscores their significance. The synthetic accessibility of this scaffold allows for extensive structural modifications, providing a rich platform for the optimization of biological activity through a detailed understanding of structure-activity relationships.
Future research in this area should focus on several key aspects:
-
Elucidation of Detailed Mechanisms of Action: While some mechanisms have been proposed, a deeper understanding of the specific molecular targets and signaling pathways modulated by these derivatives is essential for their rational development.
-
Systematic SAR Studies: Comprehensive studies involving systematic modifications of the methoxypyridine acetic acid scaffold are needed to build robust SAR models that can guide the design of next-generation compounds with improved potency and selectivity.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening must be subjected to rigorous in vivo studies to evaluate their efficacy, pharmacokinetic properties, and safety profiles.
By continuing to explore the chemical space and biological potential of methoxypyridine acetic acid derivatives, the scientific community is well-positioned to unlock new therapeutic opportunities for a variety of challenging diseases.
References
- Zare, A., et al. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one. Research in Pharmaceutical Sciences. 2013; 8(4): 247–252.
- Aguilar-Méndez, M. A., et al. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. 2023; 24(14): 11623.
- Hassan, A. S., et al. Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. 2022; 27(19): 6634.
-
ResearchGate. Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX. Available from: [Link]
- Kumar, A., et al. a quantitative structure-activity relationship study of antimicrobial activity of 1-aryl. Rasayan Journal of Chemistry. 2015; 8(2): 166-174.
- Dannhardt, G., & Laufer, S. Synthesis and antiinflammatory activity of 2H-tetrazol-2-acetic acids, esters and amides. European Journal of Medicinal Chemistry. 1989; 24(5): 465-470.
- Aguilar-Méndez, M. A., et al. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. 2023; 24(14): 11623.
- El-Sayed, N. N. E., et al. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules. 2023; 28(13): 5092.
- Gauri, K. K., et al. Pharmacological Studies on 5-methoxymethyl-2'-deoxyuridine: A New Antiviral Agent. Chemotherapy. 1979; 25(1): 1-10.
- Shipman, C., et al. Antiviral Activity of 2-Acetylpyridine Thiosemicarbazones Against Herpes Simplex Virus. Antimicrobial Agents and Chemotherapy. 1976; 9(1): 120-127.
- Abd-El-Badih, A. H., et al. Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines.
- Fassihi, A., et al. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini-Reviews in Medicinal Chemistry. 2021; 21(16): 2235-2261.
- Kopylchuk, T. P., et al. Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines.
- Kumar, A., et al. Synthesis of novel triazole functionalized pyridine derivatives as potential antimicrobial and anti-biofilm agents.
-
ResearchGate. Analgesic activity by acetic acid induced writhing in mice. Available from: [Link]
- Asirvatham, S., & Thakur, J. Quantitative Structure Activity Relationship Studies of Antimicrobial Compounds: A Review. Anti-Infective Agents. 2020; 18(3): 208-221.
- El-Naggar, M., et al. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. 2023; 28(17): 6428.
- Walczak, M. A. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International Journal of Molecular Sciences. 2023; 24(11): 9314.
-
ResearchGate. anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. Available from: [Link]
- Gobouri, A. A., et al.
-
ResearchGate. IC50 of the most active compounds. To calculate half maximal inhibitory... Available from: [Link]
- Haney, E. F., et al. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Chemistry. 2019; 7: 1-15.
-
ResearchGate. Analgesic activity of synthesized compounds using acetic acid writhing method. … Available from: [Link]
- Nardi, D., et al. Research on heterocyclic compounds. XXXIII--Synthesis and analgesic activity of imidazo[1,2-b]pyridazine-2-acetic acid derivatives. Il Farmaco; edizione scientifica. 1981; 36(5): 371-382.
- Omoregie, E. S., et al. Anti-nociceptive, anti-inflammatory and possible mechanism of anti-nociceptive action of methanol leaf extract of Nymphaea lotus Linn (Nymphaeceae). Tropical Journal of Natural Product Research. 2019; 3(12): 411-417.
- Lin, T.-Y., et al. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. 2019; 9(18): 10228-10235.
- Lin, T.-Y., et al. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. 2019; 9(18): 10228-10235.
- Saha, S., et al. Analgesic and Anti-Inflammatory Activities of Quercetin-3-methoxy-4′-glucosyl-7-glucoside Isolated from Indian Medicinal Plant Melothria heterophylla. Biomolecules. 2019; 9(6): 206.
- Setiawan, D., et al. Quantitative structure–activity relationship study to predict the antibacterial activity of gemini quaternary ammonium surfact. Journal of Applied Pharmaceutical Science. 2022; 12(07): 165-173.
- Wang, J., et al. Hybrid 2D/3D-quantitative structure–activity relationship studies on the bioactivities and molecular mechanism of antibacterial peptides. Amino Acids. 2024; 56(1): 1-13.
- Ou, J., et al. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications. International Journal of Molecular Sciences. 2024; 25(9): 4786.
- Gopalan, V., et al. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action. Antioxidants. 2023; 12(2): 442.
- Yimer, T., et al. Evaluation of Analgesic and Anti-Inflammatory Activities of 80% Methan.
- Khan, A., et al. Evaluation of the anti-inflammatory, antinociceptive, and antipyretic potential of ethanolic extract of Aristida depressa Retz through in vitro, in vivo, and in silico models. Frontiers in Pharmacology. 2023; 14: 1-17.
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiviral Activity of 2-Acetylpyridine Thiosemicarbazones Against Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to Sodium 2-(3-methoxypyridin-2-yl)acetate as a Fragment for Screening
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] This approach relies on screening libraries of low molecular weight compounds, or "fragments," to identify weak but high-quality binders that can be optimized into potent, drug-like molecules.[2][3] This guide provides a comprehensive technical overview of Sodium 2-(3-methoxypyridin-2-yl)acetate, a heterocyclic fragment with advantageous structural features for FBDD campaigns. We will delve into its physicochemical properties, the rationale for its selection, and the detailed biophysical methodologies required for its successful screening and validation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the practical application of FBDD.
The Paradigm of Fragment-Based Drug Discovery (FBDD)
Unlike High-Throughput Screening (HTS), which tests vast libraries of large, complex molecules (often >500 Da) in pursuit of nanomolar hits, FBDD operates on a different philosophy.[1] FBDD screens smaller libraries (typically a few thousand compounds) of low molecular weight fragments (<300 Da) to identify binders with weaker affinities, often in the micromolar to millimolar range.[1][4]
The core advantages of this strategy are:
-
Higher Hit Rates: Due to their structural simplicity, fragments are more likely to find complementary interactions on a protein surface, leading to significantly higher hit rates (often 5-20%) compared to HTS (<1%).[2]
-
Efficient Exploration of Chemical Space: A library of small fragments can represent a much broader range of chemical diversity than a similarly sized library of complex molecules.[5]
-
Superior Ligand Efficiency: Initial fragment hits often exhibit high "ligand efficiency" (LE), meaning they have a favorable binding energy per heavy atom. This provides a more efficient starting point for optimization into leads with better drug-like properties.[2]
-
Tackling "Undruggable" Targets: FBDD has shown particular promise for challenging targets, such as protein-protein interactions, where the larger, more complex molecules found in HTS libraries often fail.[2][6]
The typical FBDD workflow involves identifying these initial weak-binding fragments, validating the hits through orthogonal biophysical techniques, determining their binding mode (ideally through X-ray crystallography), and then using this structural information to guide medicinal chemistry efforts to "grow" or "link" the fragments into more potent lead compounds.[2][3][7]
Profile of a Privileged Fragment: this compound
The selection of fragments for a screening library is a critical determinant of success. This compound represents a "privileged" scaffold, incorporating several features that are highly desirable in medicinal chemistry.
Physicochemical Properties
A fragment's utility is fundamentally linked to its physical and chemical characteristics. Adherence to the "Rule of Three" is a common guideline for fragment design, and this compound fits well within those parameters.
| Property | Value | Source |
| Molecular Formula | C₈H₈NNaO₃ | [8] |
| Molecular Weight | 189.146 g/mol | [8] |
| CAS Number | 1643136-45-1 | [8][9] |
| Purity | Typically ≥97% | [8][9] |
| Storage | Room temperature | [8] |
| Hydrogen Bond Acceptors | 4 | [10] (Calculated for a similar structure) |
| Rotatable Bonds | 3 | [10] (Calculated for a similar structure) |
Rationale for Screening: The Power of the Methoxypyridine Scaffold
The pyridine ring is one of the most prevalent heterocyclic scaffolds in FDA-approved drugs, prized for its versatile role in molecular recognition.[11][12]
-
Pyridine Core: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, enabling critical interactions with biological targets.[12] Its aromatic nature allows it to participate in π-π stacking and other non-covalent interactions within a protein's binding pocket. The pyridine scaffold is a common bioisostere for benzene rings, offering improved solubility and metabolic properties.[13]
-
Methoxy Group Influence: The ortho-methoxy group is not merely a passive substituent. It serves several strategic purposes:
-
Modulation of Basicity: A methoxy group ortho to the pyridine nitrogen can reduce the basicity of the nitrogen atom through inductive electron-withdrawing effects.[14] This can be advantageous in avoiding off-target effects related to high basicity.
-
Vector for Growth: The methoxy group provides a defined vector for synthetic elaboration. Medicinal chemists can use its position to guide the "growing" of the fragment into unexplored regions of the binding pocket.[3]
-
Complementary Interactions: In certain contexts, the methoxy group itself can act as a hydrogen bond acceptor or participate in favorable interactions within the kinase affinity pocket.[15]
-
-
Acetate Side Chain: The sodium acetate group ensures high aqueous solubility, which is a critical prerequisite for most biophysical screening assays. It also provides an additional hydrogen bond acceptor and a potential attachment point for linking strategies should another fragment be found binding nearby.
The Biophysical Screening Cascade: From Hit Identification to Validation
Because fragments bind with weak affinity, highly sensitive biophysical techniques are required for their detection and characterization.[2][16] A successful FBDD campaign rarely relies on a single method; instead, it employs a cascade of orthogonal techniques to identify hits, eliminate false positives, and confirm binding.[16]
Caption: A typical biophysical screening cascade in FBDD.
Primary Screening: Thermal Shift Assay (TSA)
The Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is an excellent high-throughput method for primary screening.[7][17]
-
Principle: TSA monitors the thermal unfolding of a target protein. A fluorescent dye binds to the hydrophobic regions of the protein that become exposed as it denatures with increasing temperature. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). A fragment that binds to and stabilizes the protein will increase its Tm.[6]
-
Protocol:
-
Preparation: A solution is prepared containing the target protein, a fluorescent dye (e.g., SYPRO Orange), and buffer.
-
Screening: The protein-dye mixture is aliquoted into a 96- or 384-well PCR plate. The fragment library, including this compound, is added to individual wells at a final concentration typically between 200 µM and 1 mM.
-
Data Acquisition: The plate is placed in a real-time PCR instrument, which gradually increases the temperature while monitoring fluorescence.
-
Analysis: A melting curve is generated for each well. A positive "hit" is identified by a positive shift in the melting temperature (ΔTm) compared to a DMSO control.[16]
-
-
Causality: The key insight is that the binding energy from the fragment-protein interaction must be overcome, in addition to the energy required to unfold the protein itself, resulting in a higher observed Tm. However, TSA is prone to false positives and provides no information on the binding site, necessitating validation with other methods.[16]
Hit Validation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful and versatile tool for FBDD, offering a range of experiments to confirm binding and provide structural information.[4][18]
-
Ligand-Observed NMR (e.g., STD, WaterLOGSY): These are highly sensitive techniques for detecting weak binding.[7]
-
Principle: In Saturation Transfer Difference (STD) NMR, the protein is selectively irradiated. This saturation is transferred via the Nuclear Overhauser Effect (NOE) to any bound fragments. By subtracting a spectrum where the protein was not irradiated, only the signals from the binding fragment remain. WaterLOGSY works similarly but observes the transfer of saturation from bulk water to the binding ligand via the protein.[16]
-
Protocol:
-
A sample containing the target protein (typically 10-50 µM) and the fragment hit (100-500 µM) in a suitable deuterated buffer is prepared.
-
STD or WaterLOGSY pulse sequences are run on an NMR spectrometer.
-
A positive hit is confirmed by the appearance of fragment signals in the difference spectrum.
-
-
Causality: The physical proximity required for saturation transfer (<5 Å) is a direct and unambiguous confirmation of a binding interaction.
-
Affinity and Kinetics: Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique that provides detailed kinetic data (association and dissociation rates) and affinity constants (KD).[4][7]
-
Principle: The target protein is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein changes the refractive index at the sensor surface, which is detected as a response signal.[4]
-
Protocol:
-
Immobilization: The target protein is covalently attached to the surface of a sensor chip.
-
Binding Analysis: A series of fragment concentrations are injected over the sensor surface. The binding response is measured in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
-
Causality: The change in refractive index is directly proportional to the mass change at the sensor surface, providing a quantitative measure of the binding interaction. SPR is highly sensitive and can reliably detect the weak affinities typical of fragments.[4]
Structural Elucidation and Fragment Evolution
The ultimate goal of hit validation is to obtain a high-resolution crystal structure of the fragment bound to the target protein. This is most commonly achieved via X-ray crystallography.[1]
The structural information is paramount as it reveals the precise binding mode and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) the fragment makes. This knowledge provides a rational basis for the next, crucial phase of the project: evolving the fragment into a potent lead.
Caption: Common strategies for evolving a fragment hit into a lead compound.
-
Fragment Growing: This strategy involves using the initial fragment as an anchor and synthetically adding new chemical functionalities that can form additional interactions with the protein, thereby increasing affinity.[3] The methoxypyridine scaffold is an excellent starting point for this, offering multiple positions for chemical elaboration.
-
Fragment Linking/Merging: If a screening campaign identifies two different fragments that bind to adjacent sites, they can be chemically linked together to create a single, larger molecule with a much higher affinity than either fragment alone.[2][3]
Conclusion
This compound is more than just a small molecule; it is a well-reasoned starting point for a drug discovery journey. Its combination of a medicinally privileged pyridine core, a modulating methoxy group, and a solubilizing acetate function makes it an ideal candidate for fragment screening libraries. A successful campaign, however, does not rest on the fragment alone. It requires the rigorous and logical application of an integrated suite of biophysical techniques, from high-throughput primary screens like TSA to detailed validation and kinetic analysis by NMR and SPR. This self-validating cascade ensures that the hits identified are genuine, providing a solid, structurally-defined foundation for the creative and challenging work of transforming a simple fragment into a potent therapeutic agent.
References
-
Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]
-
Ciulli, A., & Williams, G. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 1-10. Retrieved from [Link]
-
Makyio, H., et al. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 109(14), 5174-5179. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal-shift assay for fragment library screening. Temperature-induced.... Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved from [Link]
-
Jordan, J. B., et al. (2012). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry, 55(15), 6791-6802. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]
-
Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]
-
Sarpong, R., & Ghadial, V. A. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic letters, 13(24), 6432-6435. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177800271, C9H10NNaO3. Retrieved from [Link]
-
Chen, H., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 191. Retrieved from [Link]
-
MDPI. (2024). Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. Pharmaceuticals, 17(2), 130. Retrieved from [Link]
-
de Kloe, G. E., et al. (2024). Fragment-based drug discovery: A graphical review. Computational and Structural Biotechnology Journal, 23, 10-21. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
Dömling, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Discovery Today, 26(4), 1046-1063. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Retrieved from [Link]
-
Kumar, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 37-60. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23663714, Sodium (2-methoxyphenoxy)acetate. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2735. Retrieved from [Link]
Sources
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. labsolu.ca [labsolu.ca]
- 9. This compound [P51403] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 10. Sodium 2-(5-methoxy-4-methyl-3-pyridinyl)acetate | C9H10NNaO3 | CID 177800271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Reactivity of Sodium 2-(3-methoxypyridin-2-yl)acetate
Introduction: A Versatile Heterocyclic Building Block
Sodium 2-(3-methoxypyridin-2-yl)acetate is a heterocyclic compound with significant potential as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug development. Its structure, which combines a substituted pyridine ring with a reactive acetate moiety, offers multiple avenues for chemical modification. The pyridine core is a prevalent motif in a wide range of pharmacologically active compounds, and the strategic placement of the methoxy and acetate groups influences the molecule's electronic properties and reactivity. This guide provides a comprehensive exploration of the chemical reactivity of this compound, offering insights into its behavior in various organic transformations and its application in the synthesis of valuable compounds.
Proposed Synthesis of this compound
While dedicated literature on the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be extrapolated from the well-established chemistry of pyridine derivatives. A common approach involves the synthesis of the parent carboxylic acid, 2-(3-methoxypyridin-2-yl)acetic acid, followed by its conversion to the corresponding sodium salt.
A likely synthetic pathway commences with the hydrolysis of a suitable precursor, such as 3-methoxypyridine-2-carbonitrile, under acidic or basic conditions to yield 3-methoxypyridine-2-carboxylic acid.[1] Subsequent homologation, potentially through an Arndt-Eistert reaction or by conversion to a halomethylpyridine followed by cyanation and hydrolysis, would furnish the desired 2-(3-methoxypyridin-2-yl)acetic acid. The final step involves the deprotonation of the carboxylic acid with a sodium base, such as sodium hydroxide or sodium bicarbonate, to afford the target sodium salt.
Core Reactivity: A Dual-Faceted Reagent
The reactivity of this compound is characterized by the interplay between the acetate moiety and the substituted pyridine ring. The molecule can behave as a nucleophile through its enolizable acetate group and is also subject to transformations involving the aromatic pyridine core.
Reactivity of the Carboxylate and α-Carbon: The Power of the Enolate
The presence of α-hydrogens on the acetate group, which are rendered acidic by the adjacent carbonyl and the electron-withdrawing nature of the pyridine ring, is a key determinant of the molecule's reactivity. In the presence of a suitable base, this compound can form a resonance-stabilized enolate, a potent carbon nucleophile.[2][3]
The formation of the enolate is a reversible process, and the position of the equilibrium is dependent on the strength of the base used. The electron-withdrawing inductive effect of the pyridine nitrogen enhances the acidity of the α-protons, facilitating enolate formation. The 3-methoxy group, being an electron-donating group through resonance, may slightly counteract this effect but also influences the regioselectivity of reactions on the pyridine ring.[4]
The enolate derived from this compound is a powerful nucleophile capable of participating in SN2 reactions with a variety of electrophiles, most commonly alkyl halides. This reaction provides a straightforward method for introducing alkyl substituents at the α-position, thereby constructing new carbon-carbon bonds.[2] The choice of solvent and reaction temperature is critical to control the selectivity between C-alkylation and O-alkylation, with polar aprotic solvents generally favoring C-alkylation.
Generalized Experimental Protocol: α-Alkylation
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in a suitable anhydrous aprotic solvent (e.g., THF, DMF). Cool the solution to an appropriate temperature (e.g., -78 °C or 0 °C) and add a strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), sodium hydride). Stir the mixture for a designated period to ensure complete enolate formation.
-
Alkylation: To the freshly prepared enolate solution, add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise, maintaining the low temperature.
-
Reaction Monitoring and Work-up: Allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent, wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired α-alkylated product.
Caption: Workflow for the α-alkylation of this compound.
The nucleophilic enolate can also add to the carbonyl group of aldehydes and ketones in an Aldol-type reaction, or to the carbonyl of esters in a Claisen-type condensation.[5] These reactions are fundamental in organic synthesis for the formation of β-hydroxy carbonyl compounds and β-keto esters, respectively. Subsequent dehydration of the Aldol adduct can lead to the formation of α,β-unsaturated systems.
2-Pyridylacetic acids are known to be susceptible to decarboxylation, particularly when heated.[6][7] Therefore, under acidic conditions and elevated temperatures, the parent acid of the title compound may lose carbon dioxide to form 3-methoxy-2-methylpyridine. This reactivity should be considered when planning synthetic routes and purification procedures.
Reactions Involving the Pyridine Ring
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic attack. The substituents on the ring play a crucial role in modulating this reactivity.
The reactivity of the pyridine ring is governed by the electronic effects of the 3-methoxy and 2-acetate groups. The methoxy group is an electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). Overall, it is considered an activating group and directs electrophilic substitution to the ortho and para positions.[4] The acetate group at the 2-position is electron-withdrawing, deactivating the ring towards electrophilic attack. The interplay of these effects will determine the outcome of substitution reactions on the pyridine ring.
Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating methoxy group can facilitate EAS.[8] Substitution is most likely to occur at the positions most activated by the methoxy group and least deactivated by the nitrogen and acetate groups.
While the parent molecule is not directly amenable to cross-coupling reactions, its halogenated derivatives are excellent substrates for a variety of metal-catalyzed transformations. For instance, a bromo- or chloro-substituted derivative of 2-(3-methoxypyridin-2-yl)acetate could readily participate in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions to introduce aryl, heteroaryl, amino, or alkynyl groups onto the pyridine scaffold.[9] This highlights the synthetic utility of this molecular framework in the construction of complex, highly functionalized molecules.
Table 1: Summary of Potential Reactivity
| Reaction Type | Reagents | Product Type | Key Considerations |
| α-Alkylation | Strong base (e.g., LDA), Alkyl halide | α-Substituted acetate | Control of C- vs. O-alkylation. |
| Aldol Condensation | Aldehyde or Ketone, Base | β-Hydroxy acetate | Potential for subsequent dehydration. |
| Claisen Condensation | Ester, Strong base | β-Keto acetate | Requires a non-enolizable ester partner. |
| Decarboxylation | Acid, Heat | 2-Methylpyridine derivative | Potential side reaction at high temperatures. |
| EAS | Electrophile, Lewis acid | Substituted pyridine | Regioselectivity influenced by substituents. |
| Cross-Coupling | (On halo-derivative) Pd or Cu catalyst, Coupling partner | Functionalized pyridine | Requires prior halogenation of the ring. |
Applications in Drug Discovery: A Scaffold for Proton Pump Inhibitors
The 2-(methoxypyridin-2-yl)methyl moiety is a core structural feature of several proton pump inhibitors (PPIs), a class of drugs that are widely used to treat acid-reflux disorders. For example, the blockbuster drug omeprazole contains a substituted 2-((pyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole skeleton.[10][11][12] The synthesis of omeprazole and its analogues often involves the coupling of a substituted pyridine derivative with a benzimidazole core.[13][14] The reactivity of the acetate group in this compound could be harnessed to elaborate the side chain necessary for coupling with the benzimidazole moiety, making it a valuable precursor in the synthesis of novel PPIs and other biologically active molecules.
Caption: Synthetic strategy towards Proton Pump Inhibitors.
Conclusion
This compound is a molecule with a rich and varied chemical reactivity. Its ability to form a nucleophilic enolate makes it a valuable tool for carbon-carbon bond formation through alkylation and condensation reactions. Concurrently, the substituted pyridine ring provides a platform for further functionalization, either directly through electrophilic substitution or, more synthetically useful, through metal-catalyzed cross-coupling of its halogenated analogues. The relevance of its core structure to important pharmaceuticals like omeprazole underscores its potential as a key intermediate in drug discovery and development. A thorough understanding of its reactivity, as outlined in this guide, is essential for researchers and scientists aiming to leverage this versatile building block in the synthesis of novel and complex molecular architectures.
References
- Saini, S., & Majee, C. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Semantic Scholar.
- Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace.
- ACS Publications. (2018, August 29). Synthesis of Esomeprazole and Related Proton Pump Inhibitors through Iron-Catalyzed Enantioselective Sulfoxidation.
- Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry.
- Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC - NIH.
- ASM Journals. (n.d.). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efffux Pump NorA.
- Slideshare. (n.d.).
- Royal Society of Chemistry. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
- BenchChem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
- Master Organic Chemistry. (2022, August 16).
- Sciforum. (2020, November 14).
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2023, November 23). 22.
- Neuman, R. C. (n.d.).
- CoLab. (2016, March 28). Detailed Studies of the Alkylation Sides of Pyridin-2-yl and 4,6-Dimethylpyrimidin-2-yl-cyanamides.
- Johnson, T. C., & Marsden, S. P. (2022, October 25). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.
- Gu, Y. F., et al. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. NIH.
- Semantic Scholar. (n.d.).
- Chemistry LibreTexts. (2023, January 29). 22.
- Google Patents. (n.d.).
- Johnson, T. C., & Marsden, S. P. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.
- YouTube. (2019, January 14).
- Royal Society of Chemistry. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
- ResearchGate. (2010, September).
-
PubChem. (n.d.). 2-((Pyridin-2-yl)formamido)acetic acid. Retrieved from [Link]
- ResearchGate. (n.d.). Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory.
-
Amerigo Scientific. (n.d.). 3-Methoxypyridine-2-carboxylic acid. Retrieved from [Link]
- De Gruyter. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
- YouTube. (2020, September 3). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
- Chemical Review and Letters. (2023, August 10). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones.
- ChemistryViews. (2021, July 29).
- YouTube. (2022, December 24).
- Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Condensation reactions | PPTX [slideshare.net]
- 6. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. journals.asm.org [journals.asm.org]
Methodological & Application
The Strategic Utility of 2-(3-Methoxypyridin-2-yl)acetate Scaffolds in Pharmaceutical Synthesis
Introduction: Unveiling the Potential of a Key Heterocyclic Building Block
In the landscape of pharmaceutical research and development, the efficient construction of complex molecular architectures is paramount. Substituted pyridines, in particular, represent a privileged scaffold found in a multitude of clinically significant agents. Among these, Sodium 2-(3-methoxypyridin-2-yl)acetate and its parent acid are emerging as versatile intermediates, primarily recognized for their role in the synthesis of proton pump inhibitors (PPIs). This class of drugs, which includes blockbuster medications like omeprazole, has revolutionized the treatment of acid-related gastrointestinal disorders.[1][2]
The strategic importance of the 2-(3-methoxypyridin-2-yl)acetic acid moiety lies in the precise arrangement of its functional groups. The methoxy group at the 3-position and the acetic acid side chain at the 2-position of the pyridine ring provide two key points for molecular elaboration. This application note will delve into the synthetic utility of this scaffold, providing detailed protocols and mechanistic insights relevant to researchers, medicinal chemists, and professionals in drug development. We will explore its application in the construction of key pharmaceutical intermediates, with a focus on the synthesis of the pyridine core of proton pump inhibitors.
Core Application: Synthesis of Proton Pump Inhibitor Intermediates
Proton pump inhibitors are a class of drugs that act by irreversibly inhibiting the H+/K+-ATPase enzyme system (the proton pump) in gastric parietal cells, thereby reducing stomach acid production.[2] A common structural feature of many PPIs is a substituted pyridine ring linked to a benzimidazole moiety via a methylsulfinyl bridge. The synthesis of these complex molecules often relies on the coupling of a functionalized pyridine, typically a 2-chloromethyl derivative, with a benzimidazole thiol.
The 2-(3-methoxypyridin-2-yl)acetic acid scaffold serves as a valuable precursor to these essential 2-chloromethylpyridine intermediates. The general synthetic strategy involves the reduction of the carboxylic acid to a primary alcohol, followed by chlorination.
Visualizing the Synthetic Pathway
The following diagram illustrates the transformation of a 2-pyridylacetic acid derivative into a key 2-chloromethylpyridine intermediate, which is then utilized in the synthesis of a proton pump inhibitor.
Caption: Synthetic workflow from a pyridylacetate to a PPI.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key transformations involved in the synthesis of a 2-chloromethylpyridine intermediate from its corresponding acetic acid precursor.
Protocol 1: Reduction of 2-(3-Methoxypyridin-2-yl)acetic acid to 2-(3-Methoxypyridin-2-yl)methanol
This procedure details the reduction of the carboxylic acid to the corresponding primary alcohol, a crucial step in functional group manipulation.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 2-(3-Methoxypyridin-2-yl)acetic acid | 1000515-98-9 | 167.16 | 1.0 |
| Borane-tetrahydrofuran complex (1 M in THF) | 14044-65-6 | 85.94 (for BH3) | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | As needed |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed |
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 2-(3-methoxypyridin-2-yl)acetic acid (1.0 eq.) and dissolve in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex (1.5 eq.) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow, dropwise addition of 1 M HCl until gas evolution ceases.
-
Adjust the pH to ~8 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(3-methoxypyridin-2-yl)methanol, which can be purified by column chromatography.
Protocol 2: Chlorination of 2-(3-Methoxypyridin-2-yl)methanol
This protocol describes the conversion of the primary alcohol to the reactive chloromethyl intermediate, a key component for coupling with the benzimidazole core. A similar procedure is often used in the synthesis of rabeprazole and omeprazole intermediates.[3]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 2-(3-Methoxypyridin-2-yl)methanol | N/A | 153.18 | 1.0 |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 1.2 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | - |
Procedure:
-
In a dry, nitrogen-flushed flask, dissolve 2-(3-methoxypyridin-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add thionyl chloride (1.2 eq.) dropwise to the cooled, stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess solvent and thionyl chloride.
-
The resulting crude 2-chloromethyl-3-methoxypyridine is often used in the subsequent step without further purification.
Mechanism and Causality in Experimental Choices
The synthetic sequence outlined above is designed for efficiency and high conversion.
-
Reduction: Borane is chosen as the reducing agent for its high chemoselectivity in reducing carboxylic acids in the presence of other functional groups that might be present on a more complex pyridine scaffold. The reaction is performed under anhydrous conditions to prevent quenching of the borane reagent.
-
Chlorination: Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides.[3] The reaction proceeds via a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (SNi mechanism), often with inversion of configuration, although for an achiral center this is not a concern. The byproducts of the reaction, sulfur dioxide and hydrogen chloride, are gaseous, which drives the reaction to completion.
The following diagram illustrates the general mechanism for the chlorination of an alcohol with thionyl chloride.
Caption: Mechanism of alcohol chlorination with thionyl chloride.
Conclusion and Future Perspectives
This compound and its derivatives represent a strategically important class of building blocks in modern organic synthesis. Their utility is particularly pronounced in the construction of the pyridine core of proton pump inhibitors, a testament to their value in medicinal chemistry. The protocols and mechanistic insights provided herein offer a practical guide for researchers and drug development professionals aiming to leverage this versatile scaffold. As the demand for more efficient and scalable synthetic routes to complex pharmaceuticals continues to grow, the application of such well-defined and functionalized intermediates will undoubtedly play an increasingly critical role.
References
- BenchChem. (2025). Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers.
- ChemicalBook. (n.d.). 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis.
- SciSpace. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
- Justia Patents. (1999). Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates.
- Google Patents. (1984). Intermediates for the preparation of omeprazole.
- Google Patents. (2022). A kind of preparation method of omeprazole intermediate.
- Guidechem. (n.d.). How to Synthesize 2-Chloromethyl-3,4-dimethoxypyridinium Chloride?.
- Eureka. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
- Google Patents. (2014). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
- BLDpharm. (n.d.). 2-(3-Methoxypyridin-2-yl)acetic acid.
- PubChemLite. (n.d.). 2-(3-methoxypyridin-2-yl)acetic acid hydrochloride (C8H9NO3).
Sources
Application Notes & Protocols: Sodium 2-(3-methoxypyridin-2-yl)acetate as a Versatile Building Block in Medicinal Chemistry
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen-containing rings being particularly prominent in drug design.[1][2] Among these, the pyridine scaffold is a "privileged" structural motif, frequently incorporated to enhance a molecule's pharmacological profile.[2][3] The presence of a pyridine ring can improve biochemical potency, increase metabolic stability, and resolve issues related to protein binding and permeability.[2]
This guide focuses on a specific, highly valuable pyridine derivative: Sodium 2-(3-methoxypyridin-2-yl)acetate . This molecule is not merely a simple heterocyclic compound; it is a strategic building block, engineered with functionalities that make it exceptionally useful for the synthesis of complex, biologically active molecules. Its structure combines the advantageous properties of the pyridine ring with a methoxy substituent and a reactive acetate side chain, offering medicinal chemists a powerful tool for drug discovery and development. We will explore its properties, strategic importance, and provide detailed protocols for its application in synthesizing key therapeutic agents, including proton pump inhibitors (PPIs) and novel cancer therapeutics.
Physicochemical Properties and Handling
Understanding the fundamental properties of a building block is critical for its effective and safe use in synthesis.
| Property | Value | Source |
| CAS Number | 2040079-18-1 | [4] |
| Molecular Formula | C₈H₈NNaO₃ | [4] |
| Molecular Weight | 189.14 g/mol | [4] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Solubility | Soluble in water and polar protic solvents | General Knowledge |
Handling and Storage:
This compound, as a sodium salt of a carboxylic acid, is generally stable under standard laboratory conditions.[5][6] However, proper handling is essential:
-
Stability: The compound is stable under ordinary conditions of use and storage.[7][8] It is hygroscopic and should be stored in a tightly sealed container in a cool, dry place to prevent absorption of moisture from the air.[6]
-
Reactivity: As a carboxylate salt, it will react with strong acids to liberate the free carboxylic acid.[7] This reaction is often the first step in activating the molecule for subsequent coupling reactions. It is incompatible with strong oxidizing agents.[7]
-
Safety: May cause skin, eye, and respiratory tract irritation.[7] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling.[6]
The Strategic Importance of the 3-Methoxypyridine Moiety in Drug Design
The utility of this compound stems from the specific arrangement of its functional groups, each contributing to its value as a synthon.
-
The Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can significantly influence the pKa of the molecule, which is crucial for drug absorption, distribution, metabolism, and excretion (ADME) properties. Its aromatic nature provides a rigid scaffold for orienting other functional groups.
-
The 3-Methoxy Group: The electron-donating methoxy group at the 3-position modulates the electronic properties of the pyridine ring. This substituent can enhance binding affinity to biological targets and improve physicochemical properties such as solubility.[9][10] For instance, in the development of γ-secretase modulators for Alzheimer's disease, the introduction of a 3-methoxypyridine motif led to a nearly 3-fold improvement in activity compared to the unsubstituted parent compound.[9]
-
The 2-Acetate Side Chain: This is the primary reactive handle of the molecule. The carboxylate can be readily converted to the free acid, which can then participate in a wide range of chemical transformations, most notably the formation of amides and esters. This allows for the straightforward coupling of the methoxypyridine core to other complex molecular fragments.
Workflow: Activating and Derivatizing the Building Block
The general workflow for utilizing this compound involves an initial activation step followed by coupling. This versatility allows it to be a precursor to a wide array of more complex structures.
Caption: General synthetic utility workflow.
Applications in Medicinal Chemistry & Synthesis of Key Therapeutics
This building block has been instrumental in the development of several classes of therapeutic agents.
Proton Pump Inhibitors (PPIs)
PPIs are a class of drugs used to treat acid-related disorders by inhibiting the gastric H+/K+-ATPase (proton pump).[11][12] Many blockbuster PPIs, such as omeprazole and lansoprazole, contain a substituted pyridinylmethylsulfinyl benzimidazole core.[13] The 3-methoxypyridine moiety is a key component of rabeprazole, a second-generation PPI known for its rapid onset of action.[13] The enhanced nucleophilicity of its pyridine nitrogen leads to faster formation of the active intermediate.[13]
The synthesis of these drugs often involves the coupling of a substituted pyridine with a mercaptobenzimidazole derivative. This compound serves as a precursor to the required hydroxymethyl or chloromethyl pyridine intermediate.
Synthetic Pathway to a PPI Core Structure
The following diagram illustrates a representative synthetic route where the acetate building block is converted into a key sulfide intermediate, a direct precursor to the final PPI drug.
Caption: Synthetic pathway to a PPI drug.
PI3K/mTOR Dual Inhibitors for Cancer Therapy
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[14] Dual inhibitors targeting both PI3K and mTOR are of significant interest. Recent studies have shown that sulfonamide derivatives incorporating a methoxypyridine scaffold exhibit potent PI3K/mTOR inhibitory activity.[14] In one study, the derivative 22c , which contains a methoxypyridine unit, showed potent inhibition of cancer cell proliferation (IC₅₀ = 20 nM in HCT-116 cells) and effectively blocked the PI3K/AKT/mTOR pathway.[14] The 2-(3-methoxypyridin-2-yl)acetate building block can be readily converted to an aminopyridine intermediate, which is then coupled with a sulfonyl chloride to generate the final active compounds.
Gamma-Secretase Modulators (GSMs) for Alzheimer's Disease
The accumulation of amyloid-beta (Aβ) peptides, particularly the Aβ42 isoform, is a central event in the pathogenesis of Alzheimer's disease. Gamma-secretase modulators (GSMs) are sought-after therapeutic agents that can selectively reduce the production of Aβ42. Research has demonstrated that incorporating a methoxypyridine motif into GSM scaffolds can significantly improve both their potency and their physicochemical properties, such as aqueous solubility.[9][10] This improved solubility is a crucial factor for developing drugs that can cross the blood-brain barrier and reach their target in the central nervous system.[9]
Experimental Protocols
The following protocols are provided as a guide for researchers. All reactions should be conducted in a well-ventilated fume hood with appropriate PPE.
Protocol 1: General Procedure for Amide Coupling via Free Acid
This protocol describes the conversion of the sodium salt to the free acid, followed by a standard amide coupling reaction.
PART A: Generation of the Free Acetic Acid
-
Dissolution: Dissolve this compound (1.0 eq) in deionized water (approx. 10 mL per gram of salt).
-
Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution reaches ~2-3 (verify with pH paper).
-
Causality: The strong acid protonates the carboxylate salt to form the less water-soluble free carboxylic acid, which may precipitate.
-
-
Extraction: Extract the aqueous solution three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(3-methoxypyridin-2-yl)acetic acid, which can be used in the next step without further purification.
PART B: HATU-Mediated Amide Coupling
-
Reaction Setup: To a solution of 2-(3-methoxypyridin-2-yl)acetic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) under a nitrogen atmosphere, add the desired amine (1.1 eq).
-
Coupling Agent Addition: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).
-
Causality: HATU is a highly efficient coupling agent that activates the carboxylic acid to form a reactive ester intermediate, facilitating nucleophilic attack by the amine. DIPEA acts as a base to neutralize the generated acids.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Self-Validation: The aqueous washes serve to remove excess reagents, base, and water-soluble byproducts, providing a preliminary purification of the desired amide.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure amide derivative.
Protocol 2: Synthesis of a Key PPI Sulfide Intermediate
This protocol outlines the synthesis of 2-((3-methoxypyridin-2-yl)methylthio)-1H-benzo[d]imidazole, a direct precursor to several PPIs. This requires a two-step conversion of the starting material to a chloromethyl intermediate first.
PART A: Synthesis of 2-(Chloromethyl)-3-methoxypyridine
-
Reduction: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C.
-
Addition of Acid: Slowly add a solution of 2-(3-methoxypyridin-2-yl)acetic acid (1.0 eq, from Protocol 1A) in anhydrous THF to the LiAlH₄ suspension.
-
Causality: LiAlH₄ is a powerful reducing agent that will reduce the carboxylic acid to the corresponding primary alcohol, 2-(hydroxymethyl)-3-methoxypyridine. The addition must be slow and controlled due to the exothermic nature of the reaction.
-
-
Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, then 15% aqueous NaOH, and finally more water (Fieser workup).
-
Isolation: Filter the resulting solids and wash with THF. Concentrate the filtrate to obtain the crude alcohol, which is used directly in the next step.
-
Chlorination: Dissolve the crude alcohol in anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C. Add thionyl chloride (SOCl₂) (1.2 eq) dropwise.
-
Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Carefully quench by pouring onto ice and neutralize with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry the organic layer over Na₂SO₄, and concentrate to yield the crude 2-(chloromethyl)-3-methoxypyridine.
PART B: Coupling with 2-Mercaptobenzimidazole
-
Setup: Dissolve 2-mercapto-1H-benzo[d]imidazole (1.0 eq) in a suitable solvent such as ethanol or methanol. Add an aqueous solution of sodium hydroxide (NaOH) (1.1 eq) and stir for 15-20 minutes.
-
Causality: The base deprotonates the thiol to form the more nucleophilic thiolate anion.
-
-
Coupling: Add a solution of the crude 2-(chloromethyl)-3-methoxypyridine (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor by TLC. Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Isolation and Purification: A precipitate of the product may form upon cooling. If so, collect the solid by filtration and wash with cold water and a small amount of cold ethanol. If no precipitate forms, concentrate the reaction mixture and partition the residue between water and ethyl acetate. Wash the organic layer, dry it, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfide intermediate.
Conclusion
This compound is a strategically designed building block that provides a reliable and versatile entry point into a variety of important pharmaceutical scaffolds. The inherent properties of its methoxypyridine core, combined with the reactivity of the acetate side chain, make it an invaluable tool for medicinal chemists. From the rapid-acting proton pump inhibitors that have changed the landscape of gastroenterology to next-generation kinase inhibitors for oncology, the applications of this synthon are both proven and expanding. The protocols and insights provided herein are intended to empower researchers to leverage the full potential of this powerful molecular fragment in their drug discovery endeavors.
References
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. Available at: [Link]
-
Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. Available at: [Link]
- Process for the preparation of enantiomerically enriched proton pump inhibitors.Google Patents.
-
Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
The Chemically Elegant Proton Pump Inhibitors. PubMed Central. Available at: [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Available at: [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]
-
Proton Pump Inhibitors. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. National Center for Biotechnology Information. Available at: [Link]
-
SODIUM ACETATE. University of Maryland. Available at: [Link]
-
Discovery and development of proton pump inhibitors. Wikipedia. Available at: [Link]
-
Pharmacological Activities of Aminophenoxazinones. PubMed. Available at: [Link]
-
Material Safty Data Sheet. Alquera. Available at: [Link]
-
SAFETY DATA SHEET Sodium acetate trihydrate. Alquera. Available at: [Link]
Sources
- 1. Recent Advances: Heterocycles in Drugs and Drug Discovery [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 4. 2040079-18-1|Sodium 2-(5-methoxypyridin-2-yl)acetate|BLD Pharm [bldpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. alquera.com [alquera.com]
- 7. SODIUM ACETATE [www2.atmos.umd.edu]
- 8. alquera.com [alquera.com]
- 9. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP2264024A1 - Process for the preparation of enantiomerically enriched proton pump inhibitors - Google Patents [patents.google.com]
- 12. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 13. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Incorporation of the (3-Methoxypyridin-2-yl)acetyl Moiety into Lead Compounds
Introduction
In the landscape of modern drug discovery, the pyridine scaffold stands out as a "privileged structure," a core molecular framework frequently found in approved therapeutic agents.[1][2] Its prevalence is a testament to its versatile electronic properties and its ability to engage in meaningful hydrogen bonding and π-stacking interactions within biological targets.[1] The strategic functionalization of this ring system is a cornerstone of medicinal chemistry.
Among the vast array of possible substituents, the methoxy group is particularly significant. It is a common feature in numerous natural products and synthetic drugs, where it expertly modulates ligand-target binding, enhances metabolic stability, and improves overall pharmacokinetic profiles.[3][4] When combined into a single building block, the (3-methoxypyridin-2-yl)acetyl moiety offers a unique constellation of features: a defined steric profile, a hydrogen bond acceptor (the methoxy oxygen and pyridine nitrogen), and a versatile carboxylic acid handle for conjugation.
This guide provides a detailed exploration of the rationale and methodologies for incorporating the (3-methoxypyridin-2-yl)acetyl moiety into lead compounds. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable fragment in their lead optimization campaigns. We will delve into the strategic considerations for its use as a bioisostere, provide robust protocols for its synthesis and conjugation, and offer insights into troubleshooting common synthetic challenges.
The Strategic Value: A Bioisosteric and Pharmacophoric Perspective
The decision to introduce a new chemical fragment into a lead compound is driven by the desire to enhance its drug-like properties. The (3-methoxypyridin-2-yl)acetyl moiety is often employed as a bioisosteric replacement for other cyclic systems, such as phenyl, thiophene, or other substituted heteroaromatic rings.[5][6] A bioisostere is a chemical group that can replace another while retaining or improving the desired biological activity, often by favorably altering physicochemical or pharmacokinetic properties.[5][7]
Causality Behind Bioisosteric Replacement:
-
Metabolic Stability: Replacing a metabolically labile group (e.g., a para-substituted phenyl ring susceptible to oxidation) with the 3-methoxypyridine system can block a key metabolic pathway, thereby increasing the compound's half-life. The pyridine nitrogen and methoxy group alter the electronic landscape of the ring, often reducing its susceptibility to CYP450-mediated oxidation.[3]
-
Solubility and Physicochemical Properties: The introduction of the polar pyridine ring can enhance aqueous solubility compared to a more lipophilic carbocyclic analogue, which can be crucial for improving oral bioavailability.
-
Target Engagement: The unique arrangement of the methoxy group and the pyridine nitrogen provides a distinct pattern of hydrogen bond acceptors. This can lead to novel, high-affinity interactions within a target's binding pocket that were not possible with the original fragment. For instance, in the development of dual PI3K/HDAC inhibitors, a 2-methoxypyridine group was specifically added to create complementary interactions within the kinase affinity pocket, contributing to high-potency inhibition.[8]
Caption: Bioisosteric replacement workflow.
Synthesis of the Key Precursor: 2-(3-methoxypyridin-2-yl)acetic acid
The successful incorporation of the target moiety is predicated on the availability of the key carboxylic acid precursor, 2-(3-methoxypyridin-2-yl)acetic acid.[9][10] While commercially available, understanding its synthesis provides context for potential impurities and scalability. A common synthetic strategy involves the functionalization of a pre-existing methoxypyridine scaffold.
Caption: General synthetic workflow for the key acid precursor.
Protocol 1: Representative Synthesis of 2-(3-methoxypyridin-2-yl)acetic acid
This protocol is a representative example based on established palladium-catalyzed cross-coupling reactions, a fundamental tool in modern synthesis.[11]
Materials:
-
2-Chloro-3-methoxypyridine
-
Zinc powder
-
Ethyl bromoacetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
Procedure:
-
Preparation of the Reformatsky Reagent: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add zinc powder (1.5 equiv). Add a solution of ethyl bromoacetate (1.2 equiv) in anhydrous THF. Gently heat the mixture to initiate the reaction, then allow it to stir at room temperature for 1-2 hours until the zinc is consumed.
-
Palladium-Catalyzed Cross-Coupling: To a separate flask, add 2-chloro-3-methoxypyridine (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and PPh₃ (0.10 equiv). Purge the flask with an inert atmosphere. Add anhydrous THF, followed by the freshly prepared Reformatsky reagent solution via cannula.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and monitor by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup and Purification (Ester): Cool the reaction to room temperature and quench by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF/MeOH/Water (3:1:1). Add LiOH (2.0 equiv) and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Final Isolation: Once the hydrolysis is complete, remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to pH ~4-5 with 1 M HCl. The product may precipitate and can be collected by filtration. Alternatively, extract the product into a suitable organic solvent (e.g., dichloromethane). Dry the organic phase and concentrate to yield 2-(3-methoxypyridin-2-yl)acetic acid.
Core Application: Amide Coupling Strategies
The most common and versatile method for incorporating the (3-methoxypyridin-2-yl)acetyl moiety is through the formation of an amide bond with a primary or secondary amine on the lead compound.[12] This requires the activation of the carboxylic acid. A wide array of coupling reagents has been developed, each with specific advantages.[13][14]
| Coupling Reagent | Acronym | Class | Key Advantages & Rationale for Use |
| DCC / EDC | Dicyclohexylcarbodiimide / 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Cost-effective and widely used. EDC is preferred as its urea byproduct is water-soluble, simplifying purification. Often used with additives like HOBt to suppress side reactions and racemization.[12] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt | Highly efficient, fast reaction times, and low rates of racemization. The gold standard for difficult couplings, including with sterically hindered or electron-deficient amines.[15] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium Salt | Similar to HATU, very effective and widely used. Can sometimes require slightly higher temperatures than HATU for optimal performance.[13] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Excellent for peptide synthesis and general amide coupling. Generates a highly reactive activated ester. Less likely to cause racemization than carbodiimides alone.[12] |
Protocol 2: High-Efficiency HATU-Mediated Amide Coupling
This protocol is adapted from standard procedures and is suitable for a wide range of amine substrates, providing high yields and purity.[13][15]
Materials:
-
2-(3-methoxypyridin-2-yl)acetic acid (1.0 equiv)
-
Amine-containing lead compound (1.0-1.2 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Setup: To a clean, dry vial under an inert atmosphere, add 2-(3-methoxypyridin-2-yl)acetic acid (1.0 equiv) and the amine-containing lead compound (1.1 equiv).
-
Dissolution: Add anhydrous DMF to dissolve the solids (to a concentration of approx. 0.1-0.5 M).
-
Reagent Addition: Add HATU (1.2 equiv) to the solution, followed by the dropwise addition of DIPEA (3.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature. Monitor progress by LC-MS or TLC. Reactions are often complete within 1-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with water (2x), 5% aqueous citric acid (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or preparative HPLC to yield the final amide.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Protocol 3: Cost-Effective EDC/HOBt-Mediated Amide Coupling
This classic method is a reliable alternative to uronium-based reagents, particularly for routine couplings where cost is a consideration.
Materials:
-
2-(3-methoxypyridin-2-yl)acetic acid (1.0 equiv)
-
Amine-containing lead compound (1.0-1.2 equiv)
-
EDC·HCl (1.5 equiv)
-
Hydroxybenzotriazole (HOBt) (1.3 equiv)
-
Triethylamine (TEA) or DIPEA (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Setup: In a round-bottom flask, dissolve 2-(3-methoxypyridin-2-yl)acetic acid (1.0 equiv), the amine-containing lead compound (1.1 equiv), and HOBt (1.3 equiv) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the base (TEA or DIPEA, 3.0 equiv), followed by the portion-wise addition of EDC·HCl (1.5 equiv).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-24 hours, monitoring progress by LC-MS or TLC.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 2. Note that if EDC is used, the urea byproduct is water-soluble and will be removed during the aqueous washes.
Troubleshooting and Experimental Considerations
-
Low or No Reactivity: If standard coupling conditions fail, particularly with electron-deficient anilines or hindered amines, consider switching to a more powerful coupling reagent like HATU if not already in use.[16] Alternatively, converting the carboxylic acid to the more reactive acyl chloride with SOCl₂ or oxalyl chloride can be effective, but this harsher method may not be compatible with sensitive functional groups on the lead compound.[13][16]
-
Side Reactions: The primary side reaction with carbodiimides is the formation of a stable N-acylurea if the activated ester is not intercepted by the amine. The addition of HOBt or HOAt is critical to prevent this.[12]
-
Purification: Amide coupling reactions often require chromatographic purification. The choice of solvent system for column chromatography should be guided by TLC analysis. Standard systems include hexanes/ethyl acetate or dichloromethane/methanol.
Conclusion
The (3-methoxypyridin-2-yl)acetyl moiety is a powerful and versatile building block for medicinal chemists. Its strategic deployment as a bioisosteric replacement can unlock significant improvements in a lead compound's potency, selectivity, and pharmacokinetic profile. The amide coupling reactions detailed in this guide, particularly the robust HATU-mediated protocol, provide reliable and high-yielding pathways for its incorporation. By understanding the rationale behind its use and mastering the synthetic methodologies for its conjugation, researchers can effectively leverage this fragment to accelerate their drug discovery programs.
References
- Vertex AI Search. The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis.
- Benchchem. Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
- Benchchem. Application Notes: Synthetic Routes from 2-Nitro-3-methoxypyridine for Drug Discovery.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Benchchem. Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
- Cambridge MedChem Consulting. Bioisosteric Replacements.
- MDPI. Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates.
- PubMed. Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors.
- Fisher Scientific. Amide Synthesis.
- PubChemLite. 2-(3-methoxypyridin-2-yl)acetic acid hydrochloride (C8H9NO3).
- Growing Science. Process optimization for acid-amine coupling: a catalytic approach.
- PubMed Central. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design.
- Pharmaffiliates. (3-Methoxy-pyridin-2-yl)-acetic acid.
- PubMed. The role of the methoxy group in approved drugs.
- PubMed Central. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- Drug Design Org. Bioisosterism.
- BLD Pharm. 2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride.
- Reddit. Tips and tricks for difficult amide bond formation?.
- MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The role of the methoxy group in approved drugs [pubmed.ncbi.nlm.nih.gov]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. Bioisosterism - Drug Design Org [drugdesign.org]
- 7. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PubChemLite - 2-(3-methoxypyridin-2-yl)acetic acid hydrochloride (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. nbinno.com [nbinno.com]
- 12. hepatochem.com [hepatochem.com]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. growingscience.com [growingscience.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
Application Notes and Protocols for the Cross-Coupling of Sodium 2-(3-methoxypyridin-2-yl)acetate
Authored by: A Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of a Versatile Pyridine Building Block
Sodium 2-(3-methoxypyridin-2-yl)acetate is a valuable heterocyclic building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The presence of a pyridine ring, a methoxy group, and a reactive acetate moiety offers multiple avenues for synthetic diversification. This application note provides detailed protocols and scientific rationale for two strategic cross-coupling applications of this substrate: Palladium-catalyzed decarboxylative cross-coupling and α-arylation of the acetate group. These methodologies enable the formation of new carbon-carbon bonds, leading to the construction of highly functionalized pyridine derivatives.
The protocols described herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors. We will delve into the mechanistic underpinnings of these transformations, explaining the critical role of each reaction component to empower users to troubleshoot and optimize these reactions for their specific needs.
Part 1: Palladium-Catalyzed Decarboxylative Cross-Coupling with Aryl Halides
Decarboxylative cross-coupling has emerged as a powerful tool in organic synthesis, offering a direct method to form C-C bonds by utilizing carboxylic acids as readily available starting materials.[1] In this section, we present a protocol for the palladium-catalyzed decarboxylative coupling of this compound with aryl halides, leading to the formation of 2-aryl-3-methoxypyridines. This transformation is particularly useful for accessing biaryl and heteroaryl-aryl structures, which are common motifs in bioactive molecules.
Scientific Rationale and Mechanistic Insights
The proposed reaction proceeds through a palladium-catalyzed cycle. The choice of a palladium catalyst is crucial for the success of this transformation.[1] The catalytic cycle is generally believed to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by decarboxylation of the sodium acetate substrate and subsequent reductive elimination to yield the desired 2-aryl-3-methoxypyridine and regenerate the Pd(0) catalyst. The selection of an appropriate ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.
Experimental Protocol: Decarboxylative Coupling
This protocol provides a general procedure for the palladium-catalyzed decarboxylative cross-coupling of this compound with an aryl bromide.
Table 1: Reaction Parameters for Decarboxylative Cross-Coupling
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | Pd(OAc)₂ (5 mol%) | Other Pd sources like Pd₂(dba)₃ can also be effective. |
| Ligand | XPhos (10 mol%) | Bulky, electron-rich phosphine ligands are often optimal. |
| Base | K₂CO₃ (2 equivalents) | The base is crucial for the decarboxylation step. |
| Aryl Halide | Aryl bromide (1 equivalent) | Aryl iodides and chlorides can also be used, may require optimization. |
| Solvent | Dioxane or Toluene | High-boiling, anhydrous solvents are preferred. |
| Temperature | 100-120 °C | Temperature may need to be optimized based on the reactivity of the aryl halide. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the aryl bromide (1 equivalent), Pd(OAc)₂ (0.05 equivalents), XPhos (0.10 equivalents), and K₂CO₃ (2 equivalents).
-
Add anhydrous dioxane or toluene (to make a 0.1 M solution with respect to the aryl bromide).
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-3-methoxypyridine.
Visualizing the Workflow and Catalytic Cycle
Caption: Experimental workflow for decarboxylative coupling.
Caption: Catalytic cycle for decarboxylative coupling.
Part 2: Palladium-Catalyzed α-Arylation of the Acetate Group
The α-arylation of carbonyl compounds is a cornerstone of modern organic synthesis, enabling the formation of C(sp³)-C(sp²) bonds. This section outlines a protocol for the palladium-catalyzed α-arylation of this compound with aryl halides. This reaction yields valuable diarylacetic acid derivatives, which are precursors to a wide range of pharmaceuticals and materials. A method for the palladium-catalyzed α-arylation of aryl acetic acid derivatives has been reported, providing a strong basis for this protocol.[2]
Scientific Rationale and Mechanistic Insights
The α-arylation reaction is also catalyzed by palladium. The mechanism involves the formation of a palladium(II) enolate intermediate from the sodium acetate substrate. This is followed by oxidative addition of the aryl halide to the Pd(0) catalyst, and subsequent reductive elimination from the resulting Pd(II) complex to form the new C-C bond and regenerate the active catalyst. The choice of a strong, non-nucleophilic base is critical for the efficient formation of the enolate.
Experimental Protocol: α-Arylation
This protocol provides a general procedure for the palladium-catalyzed α-arylation of this compound with an aryl chloride.
Table 2: Reaction Parameters for α-Arylation
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (2 mol%) | Other Pd sources like Pd(OAc)₂ can also be used. |
| Ligand | RuPhos (4 mol%) | Bulky, electron-rich phosphine ligands are often optimal. |
| Base | LHMDS (2.2 equivalents) | A strong, non-nucleophilic base is required for enolate formation. |
| Aryl Halide | Aryl chloride (1 equivalent) | Aryl bromides can also be used, potentially at lower temperatures. |
| Solvent | Toluene | Anhydrous, non-protic solvents are essential. |
| Temperature | 80-100 °C | Temperature may need to be optimized. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
In a dry Schlenk tube under an inert atmosphere, add this compound (1.2 equivalents).
-
Add anhydrous toluene to the Schlenk tube, followed by the addition of LHMDS (2.2 equivalents) at room temperature. Stir the mixture for 30 minutes.
-
In a separate dry Schlenk tube, add the aryl chloride (1 equivalent), Pd₂(dba)₃ (0.02 equivalents), and RuPhos (0.04 equivalents).
-
Add anhydrous toluene to the second Schlenk tube and stir for 10 minutes.
-
Transfer the catalyst solution to the solution of the enolate via cannula.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of NH₄Cl.
-
Acidify the aqueous layer with 1 M HCl to pH ~3-4.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-aryl-2-(3-methoxypyridin-2-yl)acetic acid.
Visualizing the Workflow and Catalytic Cycle
Caption: Experimental workflow for α-arylation.
Caption: Catalytic cycle for α-arylation.
Conclusion
The protocols detailed in this application note showcase the synthetic versatility of this compound as a precursor in modern cross-coupling chemistry. By leveraging both decarboxylative coupling and α-arylation strategies, researchers can access a diverse array of valuable 2-substituted pyridine derivatives. The provided step-by-step methodologies, coupled with mechanistic insights, are intended to serve as a practical guide for scientists in drug discovery and development, enabling the efficient synthesis of novel chemical entities.
References
-
Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes: A New Class of Catalysts for C-C and C-N Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]
-
Goosen, L. J., Rodriguez, N., & Melzer, B. (2007). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry, 72(19), 7437–7440. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters, 7(10), 2015–2018. [Link]
-
Various Authors. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Various Authors. (n.d.). Heck Reaction. Chemistry LibreTexts. [Link]
-
Various Authors. (n.d.). Sonogashira Coupling. Wikipedia. [Link]
Sources
Application and Protocol for the Synthesis of Pyridine-Based Kinase Inhibitors Utilizing Sodium 2-(3-methoxypyridin-2-yl)acetate
Introduction: The Prominence of Pyridine Scaffolds in Kinase Inhibitor Discovery
The pyridine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile electronic properties and its capacity to engage in various non-covalent interactions with biological targets.[1] Within the realm of oncology and inflammatory diseases, pyridine-based molecules have emerged as a significant class of therapeutics, frequently targeting protein kinases.[2] These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a common driver of numerous pathologies. The nitrogen atom in the pyridine ring imparts a dipole moment and serves as a hydrogen bond acceptor, which can be critical for anchoring a molecule within the ATP-binding site of a kinase.[2] Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acid residues in the kinase active site. The ability to readily modify the substitution pattern on the pyridine ring provides a powerful tool for medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates.[2] Many pyridine-containing compounds function as ATP-competitive inhibitors, effectively blocking the signaling cascades that promote cell proliferation and survival.[2][3]
This application note provides a detailed guide for the synthesis of a potential kinase inhibitor scaffold derived from Sodium 2-(3-methoxypyridin-2-yl)acetate. The protocols herein describe a multi-step synthesis to construct a core heterocyclic system that is amenable to further diversification for structure-activity relationship (SAR) studies.
The Strategic Utility of this compound
This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds. The methoxy-substituted pyridine ring is a common feature in many kinase inhibitors, and the acetate functionality provides a convenient handle for elaboration into more complex structures. The sodium salt form offers good stability and solubility in polar solvents, facilitating its use in a range of chemical transformations.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 1643136-45-1 |
| Molecular Formula | C8H8NNaO3 |
| Molecular Weight | 189.15 g/mol |
Synthetic Workflow for a Pyridine-Based Kinase Inhibitor Scaffold
The following protocol outlines a representative synthesis of a pyridine-based heterocyclic scaffold that can serve as a precursor to a library of potential kinase inhibitors. The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Synthetic workflow for a pyridine-based kinase inhibitor scaffold.
Detailed Experimental Protocols
Part 1: Synthesis of 2-(3-Methoxypyridin-2-yl)acetohydrazide
The initial steps focus on converting the starting sodium acetate into a key hydrazide intermediate. The hydrazide functionality is a versatile precursor for the construction of various heterocyclic systems, including oxadiazoles and triazoles.
Step 1.1: Esterification of this compound
-
Rationale: The carboxylate salt is first converted to its corresponding methyl ester to facilitate the subsequent reaction with hydrazine. Acid-catalyzed esterification in methanol is a standard and efficient method for this transformation.
-
Protocol:
-
To a solution of this compound (1.0 eq.) in methanol (10 mL per gram of starting material), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 2-(3-methoxypyridin-2-yl)acetate.
-
Step 1.2: Hydrazinolysis of Methyl 2-(3-methoxypyridin-2-yl)acetate
-
Rationale: The methyl ester is then converted to the corresponding acetohydrazide by reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically carried out in an alcoholic solvent.
-
Protocol:
-
Dissolve Methyl 2-(3-methoxypyridin-2-yl)acetate (1.0 eq.) in ethanol (15 mL per gram of ester).
-
Add hydrazine hydrate (3.0 eq.) to the solution and stir the mixture at reflux for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product, 2-(3-Methoxypyridin-2-yl)acetohydrazide, will often precipitate from the reaction mixture upon cooling.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Part 2: Construction of the 1,3,4-Oxadiazole-2-thiol Core
-
Rationale: The 1,3,4-oxadiazole moiety is a common scaffold in medicinal chemistry. The reaction of a hydrazide with carbon disulfide in the presence of a base is a classical method for the synthesis of 1,3,4-oxadiazole-2-thiols. The resulting thiol can be further functionalized to introduce chemical diversity.
-
Protocol:
-
To a solution of 2-(3-Methoxypyridin-2-yl)acetohydrazide (1.0 eq.) in ethanol (20 mL per gram of hydrazide), add potassium hydroxide (1.5 eq.).
-
Stir the mixture until the potassium hydroxide has dissolved.
-
Add carbon disulfide (2.0 eq.) dropwise at room temperature.
-
Reflux the reaction mixture for 12-16 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated solid, 5-((3-Methoxypyridin-2-yl)methyl)-1,3,4-oxadiazole-2-thiol, is collected by filtration, washed with water, and dried.
-
Part 3: Diversification of the Kinase Inhibitor Scaffold
-
Rationale: The thiol group of the 1,3,4-oxadiazole core can be readily alkylated with various electrophiles to generate a library of compounds for biological screening. This allows for the exploration of the chemical space around the core scaffold to optimize for potency and selectivity against a specific kinase target.
-
Representative Alkylation Protocol:
-
To a solution of 5-((3-Methoxypyridin-2-yl)methyl)-1,3,4-oxadiazole-2-thiol (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq.).
-
Stir the mixture for 30 minutes at room temperature.
-
Add the desired alkylating agent (e.g., a substituted benzyl bromide or ethyl chloroacetate) (1.1 eq.).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final diversified kinase inhibitor scaffold.
-
Characterization and Validation
The identity and purity of all synthesized compounds should be confirmed by standard analytical techniques:
| Technique | Purpose |
| NMR Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and assess purity. |
| Mass Spectrometry (MS) | To determine the molecular weight of the synthesized compounds. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compounds. |
| Melting Point | To characterize the physical properties of solid compounds. |
Biological Evaluation: Targeting Kinase Signaling
The synthesized library of pyridine-based compounds can be screened against a panel of protein kinases to identify potential inhibitory activity. A common target for pyridine-containing inhibitors is the p38 MAP kinase, which is involved in inflammatory responses.
Caption: Inhibition of the p38 MAPK signaling pathway.
Biochemical assays, such as in vitro kinase activity assays, can be employed to determine the IC50 values of the compounds against the target kinase. Promising candidates can then be further evaluated in cell-based assays to assess their effects on downstream signaling and cellular processes like proliferation and apoptosis.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of a diversified library of potential kinase inhibitors, starting from the readily available building block, this compound. The described synthetic route is robust and amenable to the generation of a wide range of analogs for SAR studies. The strategic use of the pyridine scaffold, coupled with the versatile chemistry of the 1,3,4-oxadiazole core, offers a promising avenue for the discovery of novel and potent kinase inhibitors for therapeutic applications.
References
-
Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs - ResearchGate. Available at: [Link]
-
The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC - NIH. Available at: [Link]
-
Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Available at: [Link]
-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Available at: [Link]
-
Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Available at: [Link]
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PubMed Central. Available at: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing. Available at: [Link]
-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Available at: [Link]
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC - NIH. Available at: [Link]
-
Pyridine scaffold‐based CDK‐9 inhibitors. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Discovery of a clinical stage multi-kinase inhibitor sodium (E)-2-{2-methoxy-5-[(2',4',6'-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na): synthesis, structure-activity relationship, and biological activity - PubMed. Available at: [Link]
-
This compound. Available at: [Link]
-
This compound [P51403] - ChemUniverse. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed Central. Available at: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Kinases Home - RSC Publishing. Available at: [Link]
-
European Journal of Medicinal Chemistry - ePrints Soton - University of Southampton. Available at: [Link]
-
CID 177800271 | C9H10NNaO3 - PubChem - NIH. Available at: [Link]
-
Materials Chemistry B - RSC Publishing. Available at: [Link]
-
Scheme 2 Protocol for the synthesis of N-(4-fluorophenyl)[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl amine analogues (4i-q) - ResearchGate. Available at: [Link]
- US10213447B2 - Preparation of acetate salt compositions of pharmaceutical agents - Google Patents.
-
Depression – Overview of Information and Clinical Research - Clinicaltrials.eu. Available at: [Link]
Sources
Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from Sodium 2-(3-methoxypyridin-2-yl)acetate
Audience: Researchers, scientists, and drug development professionals.
Abstract
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 85% of biologically active small molecules incorporating at least one such ring system.[1] Their prevalence underscores the continuous need for versatile synthetic routes to novel scaffolds. This application note details robust and reproducible protocols for the synthesis of diverse, high-value heterocyclic systems—specifically pyrido[2,3-d]pyrimidines and furo[2,3-b]pyridines—using Sodium 2-(3-methoxypyridin-2-yl)acetate as a strategic and versatile starting material. We provide not only step-by-step methodologies but also the underlying chemical principles, expert insights into experimental choices, and detailed characterization data to ensure scientific integrity and reproducibility. The protocols are designed to be self-validating, empowering researchers to expand their chemical libraries for drug discovery programs.
Introduction: The Strategic Value of this compound
This compound is an exemplary building block for heterocyclic synthesis due to its unique combination of reactive sites. The molecule features:
-
An Activated Methylene Group: The two protons on the carbon alpha to both the pyridine ring and the carboxylate group are acidic and readily removed by a base. This creates a potent nucleophilic carbanion, which is the primary site for carbon-carbon and carbon-heteroatom bond formation.
-
A Pyridine Nitrogen: The ortho-disposed nitrogen atom acts as a built-in nucleophile or directing group, facilitating intramolecular cyclization events that are crucial for forming fused ring systems.
-
A Carboxylate Handle: The acetate functional group can be readily manipulated. It can participate directly in condensations or be converted into other functionalities (e.g., amides, esters) to enable different cyclization strategies.
This inherent reactivity profile allows for the targeted construction of complex fused heterocycles, which are often privileged structures in medicinal chemistry, appearing in numerous approved drugs.[2][3]
Figure 1: General synthetic workflows originating from this compound.
Synthesis of Pyrido[2,3-d]pyrimidinone Derivatives
Pyrido[2,3-d]pyrimidines are a class of nitrogen-containing heterocycles with a wide range of biological activities, including roles as kinase inhibitors in oncology.[2][4] The synthesis described here proceeds via a base-catalyzed condensation followed by an intramolecular cyclization, a robust method for constructing this privileged scaffold.
Scientific Principle & Mechanism
The core of this transformation is a tandem reaction. First, the starting material is converted in situ to its corresponding ethyl ester. A base, such as sodium ethoxide, then facilitates a Claisen-type condensation of this ester with diethyl carbonate to form a reactive β-ketoester intermediate. This intermediate is not isolated but is directly treated with a binucleophile like urea. The urea undergoes a condensation-cyclization cascade, first forming an acyclic adduct which then rapidly cyclizes by attacking the ester carbonyl, ultimately forming the stable, fused aromatic pyridopyrimidinone core after dehydration.
Figure 2: Mechanistic pathway for the formation of the pyridopyrimidinone core.
Detailed Experimental Protocol
Protocol 2.2.1: Synthesis of 8-methoxy-1H-pyrido[2,3-d]pyrimidine-2,4(3H)-dione
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (EtOH)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Sodium metal (2.2 eq)
-
Diethyl carbonate (1.5 eq)
-
Urea (1.2 eq)
-
Anhydrous Toluene
-
Hydrochloric Acid (HCl), 2M
-
-
Step-by-Step Procedure:
-
Esterification (In Situ): To a suspension of this compound (10.0 g, 50.7 mmol) in anhydrous ethanol (150 mL), add concentrated H₂SO₄ (1.0 mL) dropwise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Scientist's Note: This initial Fischer esterification converts the sodium salt to the more reactive ethyl ester, which is necessary for the subsequent Claisen condensation. The reaction can be monitored by TLC until the starting material is consumed.
-
-
Solvent Exchange: Cool the reaction mixture and remove the ethanol under reduced pressure. Add anhydrous toluene (100 mL) and remove it again under reduced pressure to azeotropically remove any residual water and ethanol. Re-dissolve the crude ethyl ester in anhydrous toluene (150 mL).
-
Base Preparation: In a separate flask equipped with a reflux condenser and nitrogen inlet, carefully add sodium metal (2.56 g, 111.5 mmol) to anhydrous ethanol (75 mL) in portions to control the exothermic reaction. Once all the sodium has dissolved, remove the excess ethanol under reduced pressure to obtain solid sodium ethoxide (NaOEt).
-
Condensation & Cyclization: To the toluene solution of the ethyl ester, add the prepared sodium ethoxide. Then, add diethyl carbonate (9.2 mL, 76.0 mmol) and urea (3.65 g, 60.8 mmol). Heat the resulting suspension to reflux under a nitrogen atmosphere for 12 hours.
-
Scientist's Note: This is the key tandem step. NaOEt is a strong, non-nucleophilic base (in the presence of its conjugate acid, ethanol, which has been removed) perfect for driving the Claisen condensation. The reaction is run at reflux to overcome the activation energy for both condensation and the subsequent cyclization.
-
-
Workup and Isolation: Cool the reaction mixture to room temperature. Carefully pour the thick slurry into ice-water (300 mL). Acidify the aqueous mixture to pH ~2-3 with 2M HCl. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL) and then with diethyl ether (2 x 30 mL) to remove non-polar impurities. Dry the solid under vacuum to yield the desired product as an off-white powder.
-
-
Self-Validation & Expected Results:
-
Yield: 70-80%.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.2 (br s, 1H, NH), 10.8 (br s, 1H, NH), 8.2 (dd, 1H, Ar-H), 7.5 (dd, 1H, Ar-H), 7.2 (dd, 1H, Ar-H), 3.9 (s, 3H, OCH₃).
-
MS (ESI+): m/z = 208.06 [M+H]⁺.
-
Data Summary
| Entry | Binucleophile | Product Core | Typical Yield |
| 1 | Urea | Pyrido[2,3-d]pyrimidine-2,4-dione | 70-80% |
| 2 | Thiourea | 2-Thioxo-pyrido[2,3-d]pyrimidin-4-one | 65-75% |
| 3 | Guanidine HCl | 2-Amino-pyrido[2,3-d]pyrimidin-4-one | 60-70% |
Synthesis of Furo[2,3-b]pyridine Derivatives
The furo[2,3-b]pyridine (azabenzofuran) scaffold is present in various biologically active natural products and pharmaceuticals. The protocol described leverages a classical two-step sequence: nucleophilic substitution followed by an acid-catalyzed intramolecular cyclization, a variation of the Paal-Knorr furan synthesis.[5][6]
Scientific Principle & Mechanism
The synthesis begins with the deprotonation of the activated methylene group of the starting acetate using a strong, non-nucleophilic base like sodium hydride (NaH). The resulting carbanion acts as a nucleophile, attacking an α-haloketone (e.g., 2-bromoacetophenone) via an Sₙ2 reaction. This step constructs a 1,4-dicarbonyl-like intermediate. In the presence of a strong acid and dehydrating agent like polyphosphoric acid (PPA), one of the carbonyl oxygens is protonated, making the carbonyl carbon highly electrophilic. The enol form of the other carbonyl then acts as the intramolecular nucleophile, attacking to form a five-membered ring. Subsequent dehydration leads to the aromatic furo[2,3-b]pyridine system.
Figure 3: Key steps in the acid-catalyzed synthesis of Furo[2,3-b]pyridines.
Detailed Experimental Protocol
Protocol 3.2.1: Synthesis of 3-methoxy-2-phenylfuro[2,3-b]pyridine
-
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Bromoacetophenone (1.05 eq)
-
Polyphosphoric Acid (PPA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
-
Step-by-Step Procedure:
-
Anion Formation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add NaH (1.03 g, 25.8 mmol, 60% dispersion). Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, then carefully suspend it in anhydrous DMF (50 mL).
-
To this suspension, add a solution of this compound (4.6 g, 23.5 mmol) in anhydrous DMF (50 mL) dropwise at 0 °C. Stir the mixture for 30 minutes at 0 °C, then for 1 hour at room temperature until gas evolution ceases.
-
Scientist's Note: NaH is an irreversible base, ensuring complete deprotonation to form the nucleophilic anion. Anhydrous conditions are critical as NaH reacts violently with water.
-
-
Alkylation: Cool the mixture back to 0 °C and add a solution of 2-bromoacetophenone (4.9 g, 24.6 mmol) in anhydrous DMF (20 mL) dropwise. Allow the reaction to stir at room temperature overnight.
-
Workup of Intermediate: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (100 mL). Extract the product with EtOAc (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude 1,4-dicarbonyl intermediate is often carried forward without further purification.
-
Cyclization: Add the crude intermediate to polyphosphoric acid (50 g). Heat the mixture to 120 °C with vigorous stirring for 3 hours.
-
Scientist's Note: PPA serves as both the acid catalyst and a powerful dehydrating agent, effectively driving the reaction towards the aromatic furan product. The high temperature is necessary for this typically sluggish cyclization.
-
-
Isolation and Purification: Cool the reaction mixture to about 60 °C and carefully pour it onto crushed ice (400 g). Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. Extract the product with EtOAc (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford the pure furo[2,3-b]pyridine.
-
-
Self-Validation & Expected Results:
-
Yield: 55-65% over two steps.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.1 (dd, 1H, Ar-H), 7.8-7.9 (m, 2H, Ar-H), 7.3-7.5 (m, 3H, Ar-H), 7.1 (dd, 1H, Ar-H), 4.1 (s, 3H, OCH₃).
-
MS (ESI+): m/z = 226.09 [M+H]⁺.
-
Data Summary
| Entry | α-Haloketone | R Group on Furan Ring | Typical Yield |
| 1 | 2-Bromoacetophenone | Phenyl | 55-65% |
| 2 | Chloroacetone | Methyl | 60-70% |
| 3 | 2-Bromo-1-(4-fluorophenyl)ethanone | 4-Fluorophenyl | 50-60% |
Conclusion
This compound stands out as a highly effective and versatile precursor for the synthesis of medicinally relevant fused heterocyclic systems. The protocols detailed in this application note for the preparation of pyrido[2,3-d]pyrimidines and furo[2,3-b]pyridines are robust, scalable, and grounded in established chemical principles. By providing clear, step-by-step instructions alongside the scientific rationale, we aim to empower drug discovery teams to rapidly and efficiently generate novel molecular entities for their screening programs. The inherent modularity of these synthetic routes allows for extensive diversification, making this starting material a valuable asset in the quest for new therapeutic agents.
References
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health (NIH). [Link]
-
Shetty, C. R. and Shastry, C. S. (2021) Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Pharmaceutical Research International, 33(60A), pp. 438–461. [Link]
-
Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Furan synthesis. Organic Chemistry Portal. [Link]
-
Heterocycles in Medicinal Chemistry. National Institutes of Health (NIH). [Link]
-
Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]
-
Special Issue: Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. MDPI. [Link]
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journaljpri.com [journaljpri.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Furan synthesis [organic-chemistry.org]
- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]
protocol for amide bond formation with Sodium 2-(3-methoxypyridin-2-yl)acetate
An Application Guide to Amide Bond Formation with Sodium 2-(3-methoxypyridin-2-yl)acetate
Introduction
The amide bond is a cornerstone of medicinal chemistry and drug development, forming the backbone of peptides and appearing in a vast array of pharmacologically active molecules.[1] Consequently, robust and efficient methods for its construction are of paramount importance. The direct condensation of a carboxylic acid and an amine is generally unfeasible due to the formation of a non-reactive ammonium carboxylate salt.[2][3] Therefore, the reaction necessitates the activation of the carboxylic acid to render it susceptible to nucleophilic attack by the amine.[2]
This guide provides a detailed technical overview and actionable protocols for the formation of amides using this compound. We will delve into the specific chemical considerations of this heteroaromatic substrate, explore the mechanistic underpinnings of common coupling strategies, and present validated, step-by-step protocols for use by researchers and drug development professionals.
Substrate Analysis: this compound
A thorough understanding of the starting material is critical for designing a successful coupling strategy.
-
Chemical Structure and Properties:
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₀NNaO₃
-
Molecular Weight: 207.17 g/mol
-
Structure:

-
-
Key Reactivity Considerations:
-
Carboxylate Anion: The substrate is a sodium salt, meaning the carboxylic acid is present as a deprotonated carboxylate. This has implications for the reaction setup. While some protocols involve pre-formation of the free acid, modern one-pot procedures can often accommodate the salt form directly, simplifying the workflow.
-
Heteroaromatic System: The presence of the pyridine ring introduces unique electronic and steric properties. The pyridine nitrogen is basic and could potentially interact with coupling reagents. However, its position relative to the acetate side chain makes significant intramolecular interference less likely compared to a 2-carboxypyridine. The methoxy group is electron-donating, which can influence the reactivity of the pyridine ring, but its effect on the distal carboxyl group is minimal.
-
Mechanistic Principles of Amide Bond Formation
The majority of modern amide coupling reactions proceed via the in-situ activation of the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine.
Carbodiimide-Mediated Coupling
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents.[3] The reaction mechanism involves several key steps, often augmented by additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[4]
-
Activation: The carboxylate attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[5][6]
-
Additive Interception: The O-acylisourea is unstable and can rearrange into an unreactive N-acylurea byproduct. Additives like HOBt rapidly react with the O-acylisourea to form a more stable, yet still highly reactive, HOBt-ester.[4] This step is crucial for minimizing racemization in chiral substrates and improving yields.[7]
-
Aminolysis: The amine nucleophile attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate which then collapses to yield the desired amide and release the HOBt leaving group.
Recommended Experimental Protocols
The choice of coupling reagent often depends on the complexity of the substrates, desired reaction time, and cost considerations. Here we present two robust protocols.
Protocol 1: General-Purpose Coupling with EDC and HOBt
This method is a reliable and cost-effective choice for a wide range of amines. The use of water-soluble EDC and its urea byproduct simplifies purification significantly.[5]
Reagents and Stoichiometry
| Reagent | Stoichiometry (Equivalents) | Purpose |
| This compound | 1.0 | Carboxylic Acid Source |
| Amine (R-NH₂) | 1.0 - 1.2 | Nucleophile |
| EDC·HCl | 1.2 - 1.5 | Activating Agent |
| HOBt·H₂O | 1.2 - 1.5 | Additive to suppress side reactions |
| N,N-Diisopropylethylamine (DIPEA) | 2.0 - 3.0 | Organic Base |
| Dichloromethane (DCM) or Dimethylformamide (DMF) | - | Anhydrous Solvent |
Step-by-Step Procedure
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and the desired amine (1.1 eq).
-
Dissolution: Add anhydrous DMF or DCM to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent. Stir the mixture until all solids are dissolved.
-
Additive Addition: Add HOBt·H₂O (1.2 eq) to the solution and stir for 5 minutes.
-
Base Addition: Add DIPEA (2.5 eq) to the reaction mixture.
-
Activation: Cool the flask to 0 °C using an ice-water bath. Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
If using DCM, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If using DMF, dilute the reaction mixture with ethyl acetate or DCM, then perform the aqueous washes as described above.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient).
Protocol 2: High-Efficiency Coupling with HATU
HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) is a highly effective aminium-based coupling reagent, ideal for challenging substrates, including sterically hindered amines or when rapid reaction times are required.[4][7]
Reagents and Stoichiometry
| Reagent | Stoichiometry (Equivalents) | Purpose |
| This compound | 1.0 | Carboxylic Acid Source |
| Amine (R-NH₂) | 1.0 - 1.2 | Nucleophile |
| HATU | 1.1 - 1.2 | Activating Agent |
| N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine | 2.0 - 3.0 | Organic Base |
| Dimethylformamide (DMF) | - | Anhydrous Solvent |
Step-by-Step Procedure
-
Preparation: To a dry flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolution: Add anhydrous DMF (to ~0.1 M) and stir for 5 minutes.
-
Base Addition: Add DIPEA (2.0 eq) and stir the mixture for 10-15 minutes at room temperature. This is the pre-activation step.
-
Amine Addition: Add the amine (1.1 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt.
-
Monitoring: Check for completion using TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash sequentially with water, 5% LiCl (aq) (to help remove DMF), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can hydrolyze the active intermediates.
-
Increase the equivalents of the coupling reagent and/or base.
-
For challenging amines (e.g., anilines with electron-withdrawing groups), consider switching to a more potent coupling reagent like HATU or COMU.[8][9]
-
-
Side Product Formation:
-
The primary side product in carbodiimide reactions is the N-acylurea. This is minimized by the use of HOBt or HOAt.[4] Ensure the additive is added before the carbodiimide.
-
Phosphonium-based reagents like PyBOP can be used to avoid the potential for guanidinylation of the amine, a side reaction sometimes observed with aminium reagents like HATU.[8]
-
-
Difficult Purification:
-
If using EDC, an acidic wash is crucial to protonate the water-soluble urea byproduct and facilitate its removal into the aqueous phase.
-
If using DMF, performing multiple aqueous washes (including with LiCl solution) is necessary to remove the high-boiling point solvent before chromatography.
-
Experimental Workflow Visualization
The general laboratory workflow for amide coupling follows a standardized sequence of operations designed to ensure efficiency and purity.
References
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Uppalanchi, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. bachem.com [bachem.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sodium 2-(3-methoxypyridin-2-yl)acetate in Parallel Synthesis: A Guide for Drug Discovery
Introduction: The Strategic Value of the Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone for the design of novel therapeutics. Pyridylacetic acid derivatives, in particular, serve as versatile building blocks for introducing this key heterocycle into drug candidates.[1][2][3] Sodium 2-(3-methoxypyridin-2-yl)acetate offers a stable, easy-to-handle precursor for the generation of diverse compound libraries, particularly through parallel synthesis. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this building block in high-throughput synthesis campaigns.
Physicochemical Properties and Handling
This compound (CAS Number: 1643136-45-1) is a sodium salt of the corresponding carboxylic acid, presenting as a solid that is generally soluble in polar aprotic solvents suitable for organic synthesis.[4][5] Its salt form enhances stability and simplifies handling compared to the free acid, which can be prone to decarboxylation under certain conditions.[1][2]
| Property | Value | Source |
| Molecular Formula | C8H8NNaO3 | [4] |
| Molecular Weight | 189.146 g/mol | [4] |
| CAS Number | 1643136-45-1 | [4] |
| Storage | Room temperature | [4] |
Application in Parallel Synthesis: Amide Library Generation
The primary application of this compound in parallel synthesis is the creation of amide libraries. Amide bonds are a fundamental linkage in pharmaceuticals, and their formation is a cornerstone of medicinal chemistry.[6][7] The use of the sodium salt of the carboxylic acid allows for direct coupling with a diverse range of amines without the need for a separate deprotonation step, streamlining the workflow for high-throughput synthesis.[8]
General Reaction Scheme
The overall transformation involves the coupling of this compound with a library of primary or secondary amines using a suitable coupling agent to afford the corresponding amides.
Caption: General workflow for parallel amide synthesis.
Detailed Protocols
The following protocols are designed for a 96-well plate format, a common platform for parallel synthesis.
Protocol 1: Parallel Amide Synthesis via HATU Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its high efficiency and low rate of epimerization.[9]
Materials:
-
This compound
-
Library of primary and secondary amines (as stock solutions in DMF)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional, but recommended for efficiency)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Carboxylic Acid Salt Solution: Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
HATU Solution: Prepare a 0.22 M solution of HATU in anhydrous DMF.
-
DIPEA Solution: Prepare a 0.6 M solution of DIPEA in anhydrous DMF.
-
Amine Library: Prepare 0.2 M stock solutions of each amine in anhydrous DMF in a separate 96-well plate.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL (20 µmol) of the this compound stock solution.
-
Add 100 µL (20 µmol) of the respective amine stock solution to each well.
-
Add 100 µL (22 µmol) of the HATU stock solution to each well.
-
Initiate the reaction by adding 100 µL (60 µmol) of the DIPEA stock solution to each well.
-
-
Reaction Conditions:
-
Seal the 96-well reaction block with a sealing mat.
-
Place the reaction block on an orbital shaker and agitate at room temperature for 16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 200 µL of water to each well.
-
The crude product can be purified by preparative HPLC-MS.
-
Rationale for Experimental Choices:
-
Solvent: DMF is an excellent solvent for all reactants and reagents and is suitable for reactions at room temperature.
-
Coupling Agent: HATU is a highly effective coupling agent that minimizes side reactions and is well-suited for automated synthesis.[9]
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the formation of the active ester.
-
Stoichiometry: A slight excess of the coupling agent is used to ensure complete conversion of the carboxylic acid salt.
Protocol 2: Parallel Esterification
While amide synthesis is the primary application, this building block can also be used for the parallel synthesis of esters.
Materials:
-
This compound
-
Library of alcohols (as stock solutions in THF)
-
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
-
N-Methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF)
-
96-well reaction block with sealing mat
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Carboxylic Acid Salt Solution: Prepare a 0.2 M solution of this compound in anhydrous THF.
-
CDMT Solution: Prepare a 0.22 M solution of CDMT in anhydrous THF.
-
NMM Solution: Prepare a 0.44 M solution of NMM in anhydrous THF.
-
Alcohol Library: Prepare 0.24 M stock solutions of each alcohol in anhydrous THF in a separate 96-well plate.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL (20 µmol) of the this compound stock solution.
-
Add 100 µL (22 µmol) of the CDMT stock solution to each well.
-
Add 100 µL (44 µmol) of the NMM stock solution to each well and stir for 1 hour at room temperature to form the active ester.
-
Add 100 µL (24 µmol) of the respective alcohol stock solution to each well.
-
-
Reaction Conditions:
-
Seal the 96-well reaction block and heat to 50°C for 12 hours.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature and quench with 200 µL of saturated aqueous sodium bicarbonate.
-
Extract with ethyl acetate and purify by preparative HPLC-MS.
-
Illustrative Library Synthesis Data
The following table represents hypothetical data from a parallel synthesis campaign to illustrate the expected outcomes.
| Amine/Alcohol Partner | Product Structure | Yield (%) | Purity (%) |
| Benzylamine | 85 | >95 | |
| 4-Fluoroaniline | 78 | >95 | |
| Morpholine | 92 | >95 | |
| Benzyl Alcohol | 75 | >90 |
Conclusion
This compound is a valuable and versatile building block for parallel synthesis, particularly for the rapid generation of amide and ester libraries. Its stability and ease of handling make it amenable to automated workflows, accelerating the drug discovery process. The protocols provided herein offer a robust starting point for researchers to incorporate this important pyridine-containing scaffold into their medicinal chemistry programs.
References
-
CiteDrive. Automated and Parallel Amide Synthesis. Available from: [Link]
-
Goodman, M., et al. Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Org Lett. 1999, 1(9), 1407-9. Available from: [Link]
-
ResearchGate. Automated and Parallel Amide Synthesis | Request PDF. Available from: [Link]
-
ACS Publications. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids | The Journal of Organic Chemistry. Available from: [Link]
-
ACS Publications. A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]. Available from: [Link]
-
NIH. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PMC. Available from: [Link]
-
RSC Publishing. Extension of the Hammick reaction to 2-pyridylacetic acid - Journal of the Chemical Society C: Organic. Available from: [Link]
-
NIH. CID 177800271 | C9H10NNaO3 - PubChem. Available from: [Link]
-
NIH. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Available from: [Link]
-
NIH. Amidation reactions from the direct coupling of metal carboxylate salts with amines. Available from: [Link]
-
MDPI. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Available from: [Link]
-
ResearchGate. Synthesis of C‐Glycosyl Amino Acid Building Blocks Suitable for the Solid‐Phase Synthesis of Multivalent Glycopeptide Mimics. Available from: [Link]
-
ChemUniverse. This compound [P51403]. Available from: [Link]
-
NIH. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]
-
ResearchGate. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Available from: [Link]
-
University of Florida. EFFICIENT SYNTHESIS OF NEW POTENTIALLY BIOACTIVE TRICYCLIC PYRIDINONES. Available from: [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF SMALL PYRIDINE BUILDING BLOCKS. Available from: [Link]
-
NIH. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed Central. Available from: [Link]
-
ResearchGate. A Simple and High-Yield Route to N-9-purinyl-acetic Acid Derivatives Coupled with Amino Acids | Request PDF. Available from: [Link]
-
Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. Available from: [Link]
-
NIH. Sodium Acetate | CH3COONa | CID 517045 - PubChem. Available from: [Link]
-
NIH. Sodium Acetate Trihydrate | C2H9NaO5 | CID 23665404 - PubChem. Available from: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
-
Semantic Scholar. Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Available from: [Link]
-
NIH. sodium (R,S)-2-(1-(((1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetate | C35H35ClNNaO3S | CID 53394937 - PubChem. Available from: [Link]
-
RSC Publishing. Materials Chemistry B. Available from: [Link]
- Google Patents. CN101412670A - Method for synthesizing loxoprofen sodium.
-
NIH. Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries - PMC. Available from: [Link]
-
MDPI. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Available from: [Link]
-
ResearchGate. Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Available from: [Link]
-
PubMed. Solid-phase parallel synthesis of drug-like artificial 2H-benzopyran libraries. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. labsolu.ca [labsolu.ca]
- 5. This compound [P51403] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 6. citedrive.com [citedrive.com]
- 7. researchgate.net [researchgate.net]
- 8. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Improving Metabolic Stability of Drug Candidates with Methoxypyridine Fragments
Introduction: The Methoxypyridine Moiety - A Double-Edged Sword in Drug Design
The methoxypyridine scaffold is a privileged structure in modern medicinal chemistry, prized for its ability to form key hydrogen bonds, improve aqueous solubility, and favorably modulate the physicochemical properties of drug candidates. However, this versatile fragment can also be a metabolic liability, often representing a "soft spot" for enzymatic degradation in the body. Rapid metabolism can lead to poor pharmacokinetic profiles, such as low oral bioavailability and short half-life, ultimately hindering the development of promising therapeutic agents.
This guide provides a comprehensive overview of the metabolic pathways associated with methoxypyridine-containing compounds and offers detailed protocols and strategies for researchers to assess and systematically improve the metabolic stability of their drug candidates. By understanding the underlying mechanisms of degradation and employing rational design principles, scientists can navigate the challenges posed by this valuable chemical motif.
The Metabolic Fate of Methoxypyridine Fragments: A Mechanistic Overview
The metabolic transformation of xenobiotics, including drugs, is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver. For drug candidates containing a methoxypyridine fragment, two principal metabolic pathways are of primary concern: O-demethylation and pyridine ring oxidation .
-
O-Demethylation: This is often the most prevalent metabolic route. CYP enzymes, particularly isoforms like CYP2D6 and CYP3A4, catalyze the removal of the methyl group from the methoxy substituent. This process typically proceeds through an unstable hemiacetal intermediate, which then spontaneously decomposes to yield a hydroxypyridine metabolite and formaldehyde.
-
Pyridine Ring Oxidation: The pyridine ring itself is susceptible to oxidation at various positions, leading to the formation of N-oxides or hydroxylated derivatives. The electron-rich nature of the pyridine nitrogen can make it a target for oxidation, while the carbon atoms of the ring can also be hydroxylated, depending on the electronic and steric environment.
These metabolic transformations not only lead to the rapid clearance of the parent drug but can also, in some cases, result in the formation of reactive metabolites that may have toxicological implications.
Caption: Key Phase I metabolic pathways for methoxypyridine-containing compounds.
Strategic Approaches to Enhance Metabolic Stability
Improving metabolic stability is an iterative process of identifying metabolic liabilities and implementing rational structural modifications to block these sites of enzymatic attack.
| Strategy | Rationale | Example Modification |
| Steric Hindrance | Introduce bulky groups near the metabolic "soft spot" to physically block the CYP enzyme's active site. | Placing a methyl or cyclopropyl group adjacent to the methoxy group. |
| Electronic Modulation | Add electron-withdrawing groups to the pyridine ring to decrease its electron density and make it less susceptible to oxidation. | Incorporation of a fluorine or chlorine atom on the pyridine ring. |
| Metabolic Switching | If O-demethylation is the primary route of metabolism, replacing the methoxy group with a more metabolically stable isostere can be effective. | Replacing -OCH3 with -OCHF2 or -OCF3. |
| Scaffold Hopping | In cases of profound instability, replacing the entire methoxypyridine ring with a different, more stable heterocyclic system may be necessary. | Replacing the pyridine with a pyrimidine or other electron-deficient heterocycle. |
Protocol 1: In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and is used to determine a compound's intrinsic clearance (CLint) by Phase I enzymes.
A. Principle
The test compound is incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.
B. Materials and Reagents
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Test compound stock solution (10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2) solution
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
C. Experimental Workflow
Caption: Experimental workflow for the liver microsomal stability assay.
D. Detailed Procedure
-
Preparation of Working Solutions:
-
Prepare a working solution of the test compound by diluting the 10 mM DMSO stock in buffer.
-
Prepare the complete reaction buffer containing phosphate buffer and MgCl2.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the reaction buffer and the liver microsome suspension (final protein concentration typically 0.5 mg/mL).
-
Add the test compound working solution to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.
-
E. Data Analysis
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg/mL microsomal protein) .
Protocol 2: In Vitro Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes.
A. Principle
The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes. The disappearance of the parent compound is monitored over time, providing an indication of overall hepatic metabolism.
B. Materials and Reagents
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound stock solution (10 mM in DMSO)
-
Positive and negative control compounds
-
Acetonitrile (ACN) with an internal standard (IS)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
C. Detailed Procedure
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the test compound working solution (final concentration typically 1 µM).
-
Incubate the plate at 37°C in a humidified CO2 incubator.
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots and quench the reaction by adding them to cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Process and analyze the samples as described in the microsomal stability assay protocol.
-
D. Data Analysis
-
Data analysis is performed similarly to the microsomal stability assay to determine the half-life and intrinsic clearance (CLint), which is typically expressed as µL/min/10^6 cells.
Analytical Methodology: LC-MS/MS for Metabolite Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the parent drug and identifying its metabolites.
A. General Procedure
-
Sample Preparation: Use the supernatant from the quenched microsomal or hepatocyte incubations.
-
Chromatographic Separation: Separate the parent compound from its metabolites using a suitable C18 reversed-phase column with a gradient elution of water and acetonitrile, both typically containing 0.1% formic acid.
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantification of the parent compound.
-
For metabolite identification, use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of potential metabolites and their fragment ions.
-
Common metabolic transformations to look for include:
-
O-demethylation: A mass shift of -14 Da (loss of CH2).
-
Hydroxylation: A mass shift of +16 Da (addition of O).
-
N-oxidation: A mass shift of +16 Da (addition of O).
-
Glucuronidation (Phase II): A mass shift of +176 Da.
-
-
B. Example LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% to 95% B over 5 minutes |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Parent) | e.g., [M+H]+ → specific fragment ion |
| Metabolite Scan | Full scan MS and data-dependent MS/MS |
Data Interpretation and Hypothetical Case Study
The goal is to increase the in vitro half-life and decrease the intrinsic clearance.
Case Study: Improving the Stability of a Fictional Kinase Inhibitor, "Compound X"
-
Initial Finding: Compound X, containing a 3-methoxypyridine fragment, shows high clearance in human liver microsomes. Metabolite identification confirms O-demethylation as the primary metabolic pathway.
| Compound | Structural Modification | t1/2 (min) in HLM | CLint (µL/min/mg) |
| Compound X | Parent Molecule | 8 | 173 |
| Analog 1 | F at 4-position of pyridine | 15 | 92 |
| Analog 2 | F at 2-position of pyridine | 22 | 63 |
| Analog 3 | -OCH3 replaced with -OCHF2 | > 60 | < 23 |
-
Interpretation:
-
Adding an electron-withdrawing fluorine atom to the pyridine ring (Analogs 1 and 2) decreased the rate of metabolism, likely by reducing the electron density of the ring and making it less susceptible to oxidation.
-
The most significant improvement was seen in Analog 3, where the metabolically labile methoxy group was replaced with a difluoromethoxy group, effectively blocking the primary site of O-demethylation.
-
Conclusion
The methoxypyridine fragment is a valuable tool in drug design, but its potential for metabolic instability must be addressed early in the drug discovery process. By employing a systematic approach that combines in vitro metabolic stability assays with rational medicinal chemistry strategies, researchers can effectively mitigate these liabilities. The protocols and strategies outlined in this guide provide a robust framework for identifying metabolic "soft spots," designing more stable analogs, and ultimately developing drug candidates with improved pharmacokinetic properties.
References
-
Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzoates. PubMed. Available at: [Link]
-
Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. Available at: [Link]
-
Oxidation of Methoxyphenethylamines by Cytochrome P450 2D6. Analysis of Rate-Limiting Steps. PubMed. Available at: [Link]
-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. Available at: [Link]
-
Pretreatment Procedure for metabolomics (Biological sample). Shimadzu Europe. Available at: [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Available at: [Link]
-
Drug Metabolism and Toxicological Mechanisms. MDPI. Available at: [Link]
-
Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. PubMed Central. Available at: [Link]
-
Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PubMed Central. Available at: [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. Available at: [Link]
-
Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. PubMed Central. Available at: [Link]
-
Tissue-Specific Sample Dilution: An Important Parameter to Optimise Prior to Untargeted LC-MS Metabolomics. MDPI. Available at: [Link]
-
The metabolism of drugs/toxics in the body. Case study: BZP. ResearchGate. Available at: [Link]
-
An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. PubMed. Available at: [Link]
-
Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes. Portsmouth Research Portal. Available at: [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]
-
Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. STAR Protocols. Available at: [Link]
-
Zolpidem. Wikipedia. Available at: [Link]
-
Unusual Cytochrome P450 Enzymes and Reactions. PubMed Central. Available at: [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Available at: [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. KaLy-Cell. Available at: [Link]
-
Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. MDPI. Available at: [Link]
-
Unveiling Metabolite Interference for Reliable LC–MS Targeted Metabolomics Analysis. Spectroscopy Online. Available at: [Link]
-
Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. National Institutes of Health (NIH). Available at: [Link]
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. Available at: [Link]
-
Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzoates. ResearchGate. Available at: [Link]
-
Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. PubMed. Available at: [Link]
-
ADME Hepatocyte Stability Assay. BioDuro. Available at: [Link]
-
Mechanisms of Cytochrome P450-Catalyzed Oxidations. PubMed Central. Available at: [Link]
Troubleshooting & Optimization
Section 1: Synthesis of the Core Intermediate: 2-(3-methoxypyridin-2-yl)acetic Acid/Ester
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities in the synthesis of Sodium 2-(3-methoxypyridin-2-yl)acetate and its derivatives. As a key intermediate in the synthesis of various pharmaceutical compounds, including proton pump inhibitors like Omeprazole, mastering its preparation is crucial.[1][2][3][4] This guide, structured in a practical question-and-answer format, offers field-proven insights and troubleshooting strategies to overcome common experimental hurdles.
The initial and most critical phase of the synthesis involves the construction of the pyridylacetic acid framework. Numerous synthetic routes exist, often starting from halopyridines or activated pyridine-N-oxides.[5][6][7] This section addresses the primary challenges encountered during this stage.
Overview of a Common Synthetic Workflow
A prevalent strategy involves the reaction of an activated 3-methoxypyridine derivative with a two-carbon nucleophile, or a precursor that can be converted to the acetic acid sidechain. The following diagram outlines a generalized workflow.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting: Stage 1
Question 1: My reaction to introduce the acetic acid side chain at the C2 position has very low yield. What are the likely causes?
Answer: Low yield in this step is a common issue stemming from several factors. The primary considerations are the reactivity of the pyridine ring, the choice of nucleophile, and potential side reactions.
-
Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, but direct substitution on an unactivated ring is difficult.
-
Expertise & Causality: Using a Pyridine-N-oxide derivative is a highly effective strategy. The N-oxide group is electron-withdrawing, which activates the C2 and C4 positions for nucleophilic attack. Furthermore, it can be readily removed later in the synthesis. An alternative is to use a halopyridine (e.g., 2-chloro-3-methoxypyridine) in a metal-catalyzed cross-coupling reaction.[6][7]
-
-
Choice of Nucleophile: The nucleophile must be sufficiently reactive to attack the pyridine ring but stable enough to handle.
-
Expertise & Causality: Activated methylene compounds like Meldrum's acid or diethyl malonate are excellent choices.[5][6][7] They form stabilized carbanions that readily add to the activated pyridine ring. The resulting adduct can then be hydrolyzed and decarboxylated to yield the desired acetic acid moiety.[5][6][7]
-
-
Side Reactions: The most common side reaction is decarboxylation of the product itself. Pyridylacetic acids, especially with the activating group at the 2- or 4-position, can be unstable and lose CO2, particularly under harsh (e.g., high temperature or strongly acidic/basic) conditions.[5][6][7]
Question 2: I am observing multiple products on my TLC plate. How can I improve the regioselectivity for C2 substitution?
Answer: Achieving high regioselectivity is critical. When using 3-methoxypyridine as a starting material, you are aiming for substitution at the C2 position, which is ortho to both the nitrogen and the methoxy group.
-
Expertise & Causality: The key is to exploit the directing effects of the substituents.
-
Directed Ortho Metalation (DoM): The methoxy group is an effective ortho-directing group for lithiation. Using a strong lithium base like n-BuLi or LDA can selectively deprotonate the C2 position. The resulting organolithium species is a potent nucleophile that can then be reacted with an electrophile like CO2 (followed by reduction) or a protected haloacetic acid derivative. The coordination of lithium to the pyridine nitrogen can further enhance the acidity of the adjacent C2 proton, favoring this outcome.[8]
-
Using Pyridine-N-Oxide: As mentioned previously, the N-oxide strongly activates the C2 and C4 positions. For 3-methoxypyridine-N-oxide, the C2 position is generally the most activated and sterically accessible, leading to high regioselectivity with many nucleophiles.
-
Troubleshooting Flowchart: Low Yield in Core Synthesis
Caption: Decision tree for troubleshooting low yields in the core intermediate synthesis.
Section 2: Saponification to this compound
Once the ester precursor is successfully synthesized and purified, the final step is hydrolysis (saponification) to form the desired sodium salt. While seemingly straightforward, this step has its own set of challenges.
Frequently Asked Questions & Troubleshooting: Stage 2
Question 3: My saponification reaction is not going to completion, even after extended reaction times. What's wrong?
Answer: Incomplete saponification is typically due to insufficient hydrolytic conditions or steric hindrance.
-
Stoichiometry of Base: Ensure you are using at least one full equivalent of sodium hydroxide (NaOH). It is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.[9]
-
Reaction Solvent and Temperature: The reaction is often performed in a mixture of an alcohol (like methanol or ethanol) and water. The alcohol helps to solubilize the ester, while water is necessary for the hydrolysis.[10] Gentle heating (e.g., refluxing at 60-80°C) can significantly increase the reaction rate.
-
Steric Hindrance: If the ester group is bulky (e.g., a tert-butyl ester), hydrolysis will be significantly slower.[10] In such cases, longer reaction times and potentially stronger conditions may be required.
-
Monitoring the Reaction: Track the disappearance of the starting ester using Thin Layer Chromatography (TLC). The product, being a salt, will have a very different Rf value (it will likely stay at the baseline in non-polar solvent systems).
Question 4: After workup, I have trouble isolating a pure, solid product. My final product is an oil or a sticky solid. How can I improve purification?
Answer: Isolating ionic compounds like sodium carboxylates can be challenging. They are often highly soluble in water and insoluble in common organic solvents, making standard extraction difficult.
-
Workup Procedure:
-
After the reaction is complete, the first step is typically to remove the organic solvent (e.g., methanol/ethanol) under reduced pressure.
-
The remaining aqueous solution may contain your product and excess NaOH. Do NOT acidify if you want to isolate the sodium salt. Acidification will produce the free carboxylic acid.
-
-
Isolation Techniques:
-
Precipitation/Crystallization: The most common method is to precipitate the sodium salt by adding a solvent in which it is insoluble (an "anti-solvent"). Good choices include acetone, isopropanol, or ethyl acetate . Add the anti-solvent to the concentrated aqueous solution until the product precipitates. Cooling the mixture can improve the yield.
-
Lyophilization (Freeze-Drying): If the product is highly water-soluble and resistant to precipitation, removing the water by lyophilization can yield the solid product.
-
Purification of the Free Acid: An alternative strategy is to first isolate and purify the free carboxylic acid. After the saponification, carefully acidify the aqueous solution with an acid like HCl to a pH of ~4-5.[11] The free acid will often precipitate or can be extracted with an organic solvent like ethyl acetate. After purification of the acid (e.g., by recrystallization), it can be converted back to the sodium salt by reacting it with one equivalent of sodium hydroxide or sodium bicarbonate in a suitable solvent, followed by evaporation or precipitation.
-
Table 1: Recommended Solvents for Product Isolation
| Method | Solvent System | Rationale |
|---|---|---|
| Precipitation | Concentrated Aqueous Solution + Acetone/Isopropanol | The sodium salt is typically insoluble in these less polar organic solvents, forcing it to precipitate. |
| Extraction | Ethyl Acetate / Dichloromethane | Only for the free acid form (after acidification). The neutral carboxylic acid is more soluble in organic solvents than its salt form. |
| Crystallization | Ethanol/Water or Methanol/Water | Can be used for both the free acid and, in some cases, the sodium salt to improve purity. |
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Saponification of Ethyl 2-(3-methoxypyridin-2-yl)acetate
This protocol is a representative example and may require optimization based on the specific substrate and scale.
-
Dissolution: Dissolve the starting ester (1.0 eq) in a minimal amount of ethanol or methanol (e.g., 5-10 mL per gram of ester).
-
Base Addition: In a separate flask, dissolve sodium hydroxide (1.2 eq) in water (e.g., 2-4 mL per gram of NaOH).
-
Reaction: Add the NaOH solution to the stirring solution of the ester at room temperature.
-
Heating & Monitoring: Heat the reaction mixture to reflux (approx. 70-80°C) and monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Solvent Removal: Allow the mixture to cool to room temperature and remove the alcohol solvent using a rotary evaporator.
-
Isolation: To the resulting concentrated aqueous solution, slowly add acetone or isopropanol with vigorous stirring until a precipitate forms.
-
Filtration & Drying: Cool the slurry in an ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with a small amount of the precipitation solvent (acetone or isopropanol) and dry under vacuum to yield the final sodium salt.
References
- Common side reactions in the synthesis of pyridine-3-carbonitriles. Benchchem.
- Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace.
- Synthetic method of omeprazole intermediate.
- Intermediates for the preparation of omeprazole.
- Synthesis of omeprazole.
- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.
- Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Semantic Scholar.
- Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC - NIH.
- 3-Methoxypyridine 97 7295-76-3. Sigma-Aldrich.
- The Hydrolysis of Esters. Chemistry LibreTexts.
- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.
- Hydrolysis of esters and dialkyl malonates medi
- Novel process for the purification of sugammadex sodium.
- Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
- A kind of purification method of sugammadex sodium.
Sources
- 1. scispace.com [scispace.com]
- 2. CN111303018A - Synthetic method of omeprazole intermediate - Google Patents [patents.google.com]
- 3. EP0103553A1 - Intermediates for the preparation of omeprazole - Google Patents [patents.google.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 11. EP0032620B1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]
Technical Support Center: Optimizing Coupling Reactions with Sodium 2-(3-methoxypyridin-2-yl)acetate Derivatives
Welcome to the technical resource hub for scientists and drug development professionals engaged in the synthesis of complex molecules utilizing pyridine scaffolds. This guide provides in-depth troubleshooting and optimization strategies for palladium-catalyzed cross-coupling reactions involving halogenated derivatives of Sodium 2-(3-methoxypyridin-2-yl)acetate. Our focus is to move beyond simple protocols and delve into the mechanistic reasoning behind experimental choices, empowering you to resolve common challenges and maximize your reaction yields.
The core structure of 2-(3-methoxypyridin-2-yl)acetate presents a unique set of challenges in cross-coupling chemistry. The inherent properties of the substrate, namely the coordinating pyridine nitrogen, the electron-donating methoxy group, and the sterically demanding acetate group at the 2-position, can significantly complicate the catalytic cycle.[1][2] This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no conversion in my coupling reaction. What are the primary factors to investigate?
Low conversion is a frequent hurdle when working with sterically hindered and coordinating substrates like 2-substituted pyridines.[1][3] The issue typically stems from one or more of the following factors: catalyst deactivation, suboptimal choice of ligands and base, or inappropriate reaction conditions.
Potential Causes & Immediate Troubleshooting Steps:
-
Catalyst Deactivation by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium center, forming catalytically inactive species and halting the reaction.[1] The presence of the carboxylate group may also lead to catalyst inhibition through coordination.[4]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the active Pd(0) species, accelerate the rate-limiting reductive elimination step, and sterically disfavor the binding of the pyridine nitrogen to the metal center.
-
-
Inappropriate Ligand Selection: The steric bulk from the acetate group at the C2 position requires a carefully selected ligand to facilitate the oxidative addition and reductive elimination steps.
-
Suboptimal Base and Solvent System: The choice of base is critical for activating the coupling partners but can also lead to side reactions if not chosen carefully.[7] Similarly, the solvent must ensure all reaction components are adequately solubilized.[8][9]
-
Solution: For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are generally effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is required.[5] Anhydrous, degassed solvents such as 1,4-dioxane, toluene, or THF are standard. A solvent screen may be necessary if solubility is an issue.[1]
-
-
Poor Reagent Quality: Reagents, particularly boronic acids, can degrade over time, leading to lower-than-expected yields.[1] All solvents must be anhydrous and thoroughly degassed to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[1]
Q2: My reaction is producing significant side products, primarily homocoupling of my boronic acid and/or hydrodehalogenation of my starting material. How can I suppress these pathways?
The formation of side products points to an imbalance in the rates of the desired catalytic cycle versus off-cycle or competing reactions.
Potential Causes & Mitigation Strategies:
-
Boronic Acid Homocoupling (Suzuki Reaction): This often occurs when the transmetalation step is slow, allowing the boronic acid to react with itself. It is often exacerbated by the presence of oxygen.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents. Lowering the reaction temperature may also disfavor the homocoupling pathway.
-
-
Protodeboronation (Suzuki Reaction): The boronic acid can be cleaved by residual water or protic sources in the presence of a base, rendering it inactive for cross-coupling.[1] 2-Pyridyl boron reagents are notoriously unstable and prone to this pathway.[3]
-
Solution: Use anhydrous solvents and reagents. Using a milder base like KF or switching to a boronic ester (e.g., a pinacol ester) can enhance stability.
-
-
Hydrodehalogenation: This side reaction replaces the halide on your starting material with a hydrogen atom. It can be promoted by trace moisture or if the catalytic cycle stalls after oxidative addition.
-
Solution: Rigorous control of anhydrous conditions is the first step. Additionally, ensuring the concentration of the nucleophilic coupling partner is sufficient can help favor the desired cross-coupling pathway over premature termination.
-
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low-yield coupling reactions with your pyridine substrate.
Caption: A decision tree for troubleshooting low-yield reactions.
Optimized Starting Protocols & Data
While every specific substrate pairing will require fine-tuning, the following conditions represent robust starting points for various common cross-coupling reactions.
Table 1: Recommended Starting Conditions
| Coupling Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5%) | SPhos (4-10%) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (10:1) | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | NaOt-Bu (1.5-2) | Toluene | 90-110 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5%) | - | Et₃N (2-3) | DMF or THF | 60-100 |
| Copper Co-catalyst | CuI (5-10%) |
General Protocol for a Suzuki-Miyaura Coupling
This procedure is a general guideline and must be adapted and optimized for specific substrates.
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add the halogenated 2-(3-methoxypyridin-2-yl)acetate derivative (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Understanding the Mechanism: The Catalytic Cycle and Deactivation
Success in optimizing these reactions hinges on understanding the palladium catalytic cycle and the specific ways your substrate can interfere with it.
Caption: The palladium cross-coupling cycle and a key deactivation pathway.
The diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[6] Our substrate can intercept the active catalyst at the Pd(0) or Pd(II) stage, forming a stable, inactive complex that stalls the entire process.[1] The use of bulky ligands helps to make the desired catalytic steps faster than this off-cycle deactivation.
By systematically addressing the factors of catalyst, ligand, base, and reaction conditions, researchers can overcome the inherent challenges posed by this valuable pyridine building block and achieve high-yielding, reproducible results.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine. BenchChem.
- Yang, F., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP.
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
- Angewandte Chemie International Edition. (2020).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific.
- BenchChem. (n.d.).
- Wikipedia. (n.d.).
- Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification Methods for Products Derived from Sodium 2-(3-methoxypyridin-2-yl)acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of Sodium 2-(3-methoxypyridin-2-yl)acetate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this important pharmaceutical intermediate. As a key building block in the synthesis of proton pump inhibitors like omeprazole, achieving high purity is paramount for the success of subsequent synthetic steps and ensuring the final active pharmaceutical ingredient (API) meets stringent regulatory standards.[1][2]
This document provides in-depth, practical guidance in a question-and-answer format, moving from foundational concepts to specific troubleshooting scenarios encountered in the lab.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chemical properties of the target molecule and general purification strategies.
Q1: What are the key chemical features of this compound that influence purification?
A1: The purification strategy is dictated by three core chemical features:
-
High Polarity: The presence of the sodium carboxylate salt makes the parent compound highly polar and generally soluble in polar protic solvents like water or methanol, but poorly soluble in many common organic solvents.[3]
-
Amphoteric Nature: The molecule possesses both a basic nitrogen atom on the pyridine ring (pKa typically between 5 and 6) and an acidic carboxylic acid group.[4] This allows for significant manipulation of its solubility by adjusting the pH of the solution. Converting the sodium salt to the free carboxylic acid by acidification will drastically decrease its water solubility and increase its solubility in moderately polar organic solvents.[5]
-
Hydrogen Bonding Capability: The carboxylate group and the pyridine nitrogen can act as hydrogen bond acceptors.[3][6] This influences solvent interactions and crystal lattice formation during crystallization.
Q2: What are the most common types of impurities I might encounter?
A2: Impurities can originate from various sources throughout the synthetic process.[7] Common classes include:
-
Unreacted Starting Materials: Residual precursors from the upstream synthesis.
-
Process-Related Impurities: By-products from side reactions such as over-oxidation, incomplete hydrolysis, or alternative reaction pathways.[2] For instance, in syntheses starting from a nitrile precursor, incomplete hydrolysis can leave residual nitrile or amide intermediates.[5]
-
Degradation Products: The compound may degrade under harsh pH or high-temperature conditions.
-
Positional Isomers: If the synthesis is not perfectly regioselective, isomers of the target molecule may be present.
Q3: Which analytical techniques are best for assessing the purity of my product?
A3: A combination of methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantitative purity analysis. A reversed-phase C18 column is often a good starting point, but due to the basic nature of the pyridine ring, peak tailing can be an issue.[4] Mass spectrometry detection (LC-MS) is invaluable for identifying the mass of unknown impurity peaks.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of the desired product and can help identify and quantify impurities if their signals do not overlap with the product's signals.
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool for monitoring reaction progress and assessing the complexity of the crude mixture before committing to a large-scale purification method.[8]
Q4: Is it better to purify the sodium salt or the free acid form of the compound?
A4: The choice depends on the properties of the impurities and the desired final form.
-
Purifying as the Sodium Salt: If the impurities are significantly less polar, crystallization of the highly polar sodium salt from a polar solvent (like ethanol/water mixtures) can be effective. However, the high solubility of the salt can sometimes make crystallization challenging.
-
Purifying as the Free Acid: This is often the more versatile approach. Acidifying the crude sodium salt solution will precipitate the free carboxylic acid, (3-methoxy-pyridin-2-yl)acetic acid. This initial precipitation provides a significant purification step. The free acid is more amenable to recrystallization from a wider range of organic solvents and is well-suited for normal-phase silica gel chromatography.[5][9] The purified free acid can then be converted back to the sodium salt in a clean, stoichiometric reaction if required.
Troubleshooting Guide: Common Purification Issues
This section tackles specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.
Scenario 1: Crystallization & Recrystallization
Problem A: My product "oils out" as a liquid instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point (or the melting point of a solute-solvent mixture).[10] It can also be caused by impurities that depress the melting point or interfere with crystal lattice formation. For polar compounds like pyridine derivatives, using a solvent that is too non-polar can also be a cause.[11]
-
Solutions:
-
Reduce the Rate of Cooling: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling favors precipitation over crystallization.[12]
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.
-
Change Solvent System: If the problem persists, the solvent is likely unsuitable.
-
Switch to a more polar solvent in which the compound has slightly lower solubility.
-
Use a mixed-solvent system. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol) and add a "poor" hot solvent (e.g., hexane or toluene) dropwise until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify and then cool slowly.[10][11]
-
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Problem B: The yield from my recrystallization is very low.
-
Causality: This usually means too much solvent was used, or the compound has significant solubility in the cold solvent. It can also result from premature crystallization during a hot filtration step.
-
Solutions:
-
Minimize Solvent Volume: When initially dissolving the crude product, use the absolute minimum amount of boiling solvent required to achieve full dissolution.[12]
-
Evaporate Excess Solvent: If you've added too much solvent, carefully evaporate a portion of it and attempt to cool the solution again.
-
Cool More Thoroughly: Ensure the flask has spent adequate time in an ice bath (e.g., >20 minutes) to maximize precipitation before filtration.
-
Change Solvent: Select a solvent in which your compound has very low solubility at cold temperatures. Refer to the solvent selection table below.
-
Problem C: My product is still impure after one round of recrystallization.
-
Causality: The chosen solvent may have similar solubility properties for both your product and the impurity. Alternatively, the impurity may have been trapped within the crystal lattice of your product (inclusion).
-
Solutions:
-
Perform a Second Recrystallization: A second pass is often necessary to achieve high purity.
-
Switch Solvents: Choose a new solvent or solvent pair with different polarity characteristics. The goal is to find a system where the impurity is either highly soluble (remains in the mother liquor) or highly insoluble (can be removed via hot filtration).[13]
-
Pre-Purification Step: Consider a different purification technique (e.g., an acid-base wash or a quick silica plug filtration) to remove the bulk of the problematic impurity before attempting recrystallization.
-
Scenario 2: Column Chromatography Challenges
Problem A: My compound is streaking or tailing on the silica gel column.
-
Causality: Peak tailing for pyridine derivatives on silica gel is a classic problem.[4] It is caused by the basic pyridine nitrogen interacting strongly and non-ideally with the acidic silanol (Si-OH) groups on the silica surface. This creates a secondary, stronger retention mechanism that broadens the peak.
-
Solutions:
-
Add a Basic Modifier to the Eluent: The most common solution is to add a small amount of a competing base to the mobile phase. This base will occupy the acidic silanol sites, preventing your compound from interacting with them.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., ethyl acetate/hexane). This is highly effective.
-
Ammonia: For very polar systems, using a mobile phase containing a small amount of ammonia (e.g., a dichloromethane/methanol/ammonia mixture) can work well.
-
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a polymer-based column.[4]
-
Problem B: I have poor separation between my product and a similarly polar impurity.
-
Causality: The eluent system does not provide sufficient selectivity to resolve the two compounds.
-
Solutions:
-
Optimize the Mobile Phase:
-
Decrease Polarity: Make the eluent system weaker (e.g., decrease the percentage of ethyl acetate in hexane). This will increase the retention factor (k') of both compounds and may improve separation.
-
Change Solvent Composition: Swap one of the solvents for another of similar polarity but different chemical nature (e.g., replace ethyl acetate with dichloromethane or acetone). This can alter the specific interactions with the compounds and improve selectivity.[11]
-
-
Use High-Performance Flash Chromatography (HPFC): Modern automated flash systems with high-efficiency columns (smaller particle size) provide significantly better resolution than traditional gravity columns.
-
Problem C: I am getting low recovery of my product from the column.
-
Causality: The product may be irreversibly adsorbed onto the silica gel, especially if it is highly polar or unstable on the acidic silica surface. It could also be due to using a mobile phase that is too weak to elute the compound effectively.
-
Solutions:
-
Check for On-Column Degradation: Perform a 2D TLC test. Spot the crude material on a TLC plate, run it, dry it, turn it 90 degrees, and run it again in the same solvent. If spots appear off the diagonal, it indicates the compound is degrading on contact with the silica.[4] If this is the case, switch to a more inert stationary phase like alumina.
-
Increase Eluent Polarity: After your main product has eluted, flush the column with a much stronger solvent (e.g., 10% methanol in dichloromethane) to see if any remaining product comes off.
-
Deactivate the Silica: Pre-treating the silica gel with the triethylamine-containing eluent before loading the sample can help minimize irreversible adsorption.
-
Data & Protocols
Data Presentation
Table 1: Common Solvents for Recrystallization of Polar Aromatic Compounds
| Solvent | Boiling Point (°C) | Polarity | Comments & Common Pairings |
| Water | 100 | Very High | Excellent for salts and highly polar compounds. Can be paired with Ethanol or Acetone.[11][12] |
| Ethanol | 78 | High | A versatile and general-purpose solvent for moderately polar compounds.[11] |
| Methanol | 65 | High | Dissolves more polar compounds than ethanol; lower boiling point can be a drawback.[13] |
| Isopropanol | 82 | High | Similar to ethanol but less volatile. |
| Acetone | 56 | Medium-High | A strong solvent, but its low boiling point limits the solubility difference between hot and cold.[13] |
| Ethyl Acetate | 77 | Medium | An excellent solvent, often paired with non-polar solvents like Hexane or Heptane.[11][13] |
| Toluene | 111 | Low | Good for aromatic compounds; its high boiling point can be useful but also makes it harder to remove.[12] |
This table provides a starting point. Always perform small-scale solubility tests to find the ideal solvent or solvent mixture for your specific derivative.[10]
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction and Crystallization
This protocol is ideal for separating the target compound from neutral or basic impurities.
-
Dissolution: Dissolve the crude sodium salt in a minimum amount of deionized water in a separatory funnel.
-
Wash (Optional): Wash the aqueous solution with a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate to remove any non-polar impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH of the solution is approximately 3-4 (verify with pH paper).[5] The free carboxylic acid should precipitate as a solid.
-
Extraction of Free Acid: Extract the acidified aqueous solution three times with a suitable organic solvent (e.g., DCM or ethyl acetate). The free acid is now in the organic phase.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude free acid.
-
Recrystallization:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot recrystallization solvent (e.g., ethyl acetate/hexane mixture, see Table 1) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol is designed to purify the free acid form while mitigating peak tailing.
-
Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Triethylamine).
-
Pack the Column: Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Prepare the Sample: Dissolve the crude free acid in a minimal amount of the mobile phase or a slightly stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder.
-
Load the Column: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The added triethylamine is volatile and will be removed during this step.
Visualization
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting an appropriate purification strategy based on the initial analysis of the crude product.
Caption: A decision workflow for selecting a primary purification method.
References
-
Bhattacharyya, M.K., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI. Available at: [Link]
- Zhang, Y., et al. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: Crystal structure, spectroscopy and Hirshfeld analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Ferreira, A. F., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link]
-
Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds. Column Chromatography. Available at: [Link]
-
Various Authors. (2017). What is the best solvent for recrystallization?. Quora. Available at: [Link]
- Das, G., et al. (2005). Crystal Engineering Studies on Ionic Crystals of Pyridine and Carboxylic Acid Derivatives Containing Amide Functional Groups.
-
Al-Hourani, B., et al. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
- Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments.
-
Lowe, C.R., et al. (2014). Design, Synthesis and Evaluation of Pyridine-Based Chromatographic Adsorbents for Antibody Purification. PubMed. Available at: [Link]
-
The Pharma Master. (n.d.). Troubleshooting. The Pharma Master. Available at: [Link]
- University of California, Davis. (n.d.). 4.
- Columbia University, Department of Chemistry. (n.d.). VIII.
- A Professional Pharmaceutical Intermediates Supplier. (2025).
- BenchChem. (n.d.).
- Agilent Technologies. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for the Laboratory Preparation of 3-Methoxypyridine-2-carboxylic Acid. BenchChem.
- Google Patents. (2020).
- Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
-
Guillon, J., et al. (2004). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. Available at: [Link]
- Google Patents. (1984).
- ResearchG
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- Chromatography Forum. (2015).
- Wang, Z., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
- Pharmaffiliates. (n.d.). (3-Methoxy-pyridin-2-yl)-acetic acid.
- Kumar, I.V.S., et al. (n.d.). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium.
- MDPI. (2019). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid.
- Kumar, A., et al. (2012). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Molecules.
- Sastry, T.U., et al. (2013).
Sources
- 1. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. rubingroup.org [rubingroup.org]
- 13. quora.com [quora.com]
Technical Support Center: Synthesis of Sodium 2-(3-methoxypyridin-2-yl)acetate
Welcome to the technical support center for the synthesis of Sodium 2-(3-methoxypyridin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation typically involves the hydrolysis of a suitable precursor, most commonly 2-(3-methoxypyridin-2-yl)acetonitrile or a corresponding alkyl ester. While the synthesis appears straightforward, several side reactions can occur, leading to impurities and reduced yields. This guide will help you navigate these challenges and optimize your synthetic protocol.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, focusing on a common synthetic route involving the hydrolysis of 2-(3-methoxypyridin-2-yl)acetonitrile.
Scenario 1: Low Yield of 2-(3-methoxypyridin-2-yl)acetic Acid After Hydrolysis
Question: I am performing a basic hydrolysis of 2-(3-methoxypyridin-2-yl)acetonitrile using aqueous sodium hydroxide, but my yield of the corresponding carboxylic acid is consistently low after acidification and work-up. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the hydrolysis of 2-(3-methoxypyridin-2-yl)acetonitrile can stem from several factors, primarily incomplete reaction or degradation of the starting material or product. Here’s a breakdown of potential causes and solutions:
Potential Causes and Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Hydrolysis | The nitrile group is resilient and may require forcing conditions for complete conversion to the carboxylate. The intermediate amide, 2-(3-methoxypyridin-2-yl)acetamide, may be the major component in your crude product. | Increase reaction time and/or temperature: Monitor the reaction progress by TLC or LC-MS to ensure the disappearance of the starting nitrile and the intermediate amide. Increase the concentration of the base: Using a higher concentration of NaOH (e.g., 30% aqueous solution) can accelerate the hydrolysis.[1] |
| Side Reaction: Decarboxylation | 2-Pyridylacetic acids can be susceptible to decarboxylation, especially at elevated temperatures in acidic or basic media, leading to the formation of 3-methoxy-2-methylpyridine.[2] | Maintain careful temperature control: Avoid excessive heating during the hydrolysis and the subsequent acidification step. Use milder conditions if possible: If decarboxylation is a significant issue, consider alternative, milder hydrolysis methods, such as enzymatic hydrolysis or using a different acid or base system at lower temperatures. |
| Degradation of the Pyridine Ring | While less common under standard hydrolytic conditions, prolonged exposure to harsh basic conditions and high temperatures could potentially lead to demethylation of the methoxy group or other unforeseen degradation pathways of the sensitive pyridine ring. | Optimize reaction time: Do not let the reaction run for an unnecessarily long time after completion. Consider a two-step hydrolysis: Isolate the intermediate amide first under milder conditions, and then hydrolyze the amide to the carboxylic acid. |
| Issues with Work-up and Isolation | The product, being an amino acid derivative, can have significant water solubility, especially at neutral pH, leading to losses during extraction. Improper pH adjustment during work-up can also lead to incomplete precipitation of the product. | Careful pH adjustment: Adjust the pH of the cooled reaction mixture slowly with a suitable acid (e.g., HCl) to the isoelectric point of the amino acid (typically around pH 2.5-3) to ensure maximum precipitation.[1] Thorough extraction: If the product has residual water solubility, perform multiple extractions with a suitable organic solvent (e.g., chloroform or dichloromethane) after neutralization.[1] |
Experimental Workflow: Basic Hydrolysis of 2-(3-methoxypyridin-2-yl)acetonitrile
Caption: Workflow for the basic hydrolysis of 2-(3-methoxypyridin-2-yl)acetonitrile.
Scenario 2: Presence of an Unexpected Amide Impurity
Question: After my synthesis, I've isolated my product, but NMR and LC-MS analysis show a significant impurity with a mass corresponding to 2-(3-methoxypyridin-2-yl)acetamide. How did this form and how can I remove it?
Answer:
The presence of 2-(3-methoxypyridin-2-yl)acetamide is a classic sign of incomplete hydrolysis. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction conditions are not sufficiently forcing, this amide can be isolated as a major byproduct.
Mechanism of Amide Formation and Removal Strategies:
Caption: Formation of amide impurity and troubleshooting pathways.
Solutions for Amide Impurity:
-
Drive the Reaction to Completion: The most effective way to avoid the amide impurity is to ensure the initial hydrolysis reaction goes to completion. As mentioned in the previous section, increasing the reaction time, temperature, or base concentration can achieve this. Careful reaction monitoring is key.
-
Re-subject the Mixture to Hydrolysis Conditions: If you have already isolated the product mixture containing the amide, you can re-subject it to the basic hydrolysis conditions to convert the remaining amide to the desired carboxylic acid.
-
Purification: If re-hydrolysis is not desirable, the carboxylic acid can be separated from the less acidic amide by:
-
Acid-Base Extraction: Dissolve the mixture in an organic solvent and extract with a dilute aqueous base (e.g., NaHCO₃ solution). The carboxylic acid will move to the aqueous layer as its sodium salt, while the amide remains in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid.
-
Column Chromatography: While less ideal for large-scale production, silica gel chromatography can effectively separate the more polar carboxylic acid from the amide.
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common precursors are 2-(3-methoxypyridin-2-yl)acetonitrile and alkyl esters of 2-(3-methoxypyridin-2-yl)acetic acid, such as the methyl or ethyl ester. The nitrile is typically synthesized from 2-chloro-3-methoxypyridine and a cyanide source, or through other established methods for introducing a cyanomethyl group onto a pyridine ring. The ester can be prepared by Fischer esterification of the carboxylic acid or through other esterification methods.
Q2: Can I use acidic conditions for the hydrolysis of 2-(3-methoxypyridin-2-yl)acetonitrile?
A2: Yes, acidic hydrolysis using strong acids like concentrated sulfuric acid or hydrochloric acid is a viable alternative to basic hydrolysis.[1] The choice between acidic and basic conditions may depend on the stability of other functional groups in your molecule and the ease of product isolation.
Protocol for Acidic Hydrolysis:
-
Reaction Setup: Dissolve the nitrile in a strong acid like 90% sulfuric acid.
-
Hydrolysis: Heat the mixture, for example, to 120°C for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and carefully quench it by pouring it onto crushed ice. Neutralize the solution to a pH of approximately 3 with a base like solid sodium carbonate to precipitate the product.[1]
Q3: My final product, this compound, is difficult to purify by recrystallization. Are there other methods?
A3: Sodium salts of carboxylic acids can sometimes be challenging to recrystallize. If standard recrystallization techniques are ineffective, consider the following:
-
Purification of the Free Acid: It is often easier to purify the free carboxylic acid, 2-(3-methoxypyridin-2-yl)acetic acid, by recrystallization (e.g., from an ethyl acetate/hexane mixture) or column chromatography.[1] Once the pure acid is obtained, it can be stoichiometrically converted to the sodium salt by treatment with one equivalent of a sodium base like sodium hydroxide or sodium bicarbonate in a suitable solvent, followed by evaporation or precipitation.
-
Trituration: Washing the crude sodium salt with a solvent in which it is sparingly soluble but in which the impurities are soluble can be an effective purification method.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are crucial:
-
Handling Cyanides: If your synthesis starts from a nitrile and involves the use of cyanide reagents, extreme caution is necessary. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Have a cyanide antidote kit readily available and be familiar with its use.
-
Strong Acids and Bases: The use of concentrated acids and bases requires careful handling to avoid chemical burns.[3][4] Always add acid to water slowly, and be aware of the exothermic nature of neutralization reactions.
-
Pressure Build-up: When neutralizing a basic reaction mixture with acid (or vice-versa), or when using sodium bicarbonate for neutralization, be aware of gas evolution (CO₂) which can cause pressure build-up in a closed system.[1]
References
- Movassaghi, M., Ahmad, O. K., & Coste, A. (2010). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 87, 334.
- Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 1, 1077-1081.
- Google Patents. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
-
Mongin, F., et al. (2007). Proposed metalated species for 3-methoxy, 3-chloro and 3-bromopyridine. ResearchGate. Retrieved from [Link]
- Comins, D. L., & Joseph, S. P. (1996). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. Tetrahedron Letters, 37(40), 7215-7218.
- Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2789.
- Lee, B. H., et al. (2000). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Journal of heterocyclic chemistry, 37(5), 1339-1342.
- Coppola, G. M. (2019). Process for the preparation of 3-hydroxypicolinic acids. U.S.
- Comins, D. L. (1983). New Synthetic Methods. A. Lithiation of Methoxypyridines and N-Methylindoles Directed by a-Amino Alkoxides. B. Synthetic Methods. DTIC.
-
Centers for Disease Control and Prevention. (2014). Sodium Hydroxide. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
Tennessee Department of Health. (n.d.). Sodium Hydroxide (NaOH). Retrieved from [Link]
- Google Patents. (n.d.). Novel process for the purification of sugammadex sodium.
-
National Center for Biotechnology Information. (n.d.). Sodium Hydroxide. PubChem. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). Depression – Overview of Information and Clinical Research. Retrieved from [Link]
- Google Patents. (n.d.). A kind of purification method of sugammadex sodium.
Sources
Technical Support Center: Enhancing the Solubility of Compounds with the (3-methoxypyridin-2-yl)acetate Moiety
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with compounds containing the (3-methoxypyridin-2-yl)acetate group. This resource provides in-depth troubleshooting, detailed experimental protocols, and frequently asked questions to navigate and overcome these common hurdles in drug discovery and development.
Introduction: Understanding the Solubility Challenge
The (3-methoxypyridin-2-yl)acetate moiety, characterized by a pyridine ring with a methoxy and an acetate group, presents a unique set of physicochemical properties that can often lead to poor aqueous solubility. The aromatic pyridine ring contributes to hydrophobicity, while the methoxy group can either increase or decrease solubility depending on its position and electronic effects. The ionizable carboxylic acid of the acetate group, however, offers a critical handle for solubility manipulation. This guide will provide a systematic approach to diagnosing and addressing solubility issues related to this chemical scaffold.
Frequently Asked Questions (FAQs)
Q1: My compound containing the (3-methoxypyridin-2-yl)acetate group has very low aqueous solubility. What is the first step I should take?
A1: The first and most critical step is to determine the intrinsic solubility and the pH-solubility profile of your compound. Since the molecule contains a carboxylic acid, its solubility will be highly dependent on the pH of the solution. By understanding how solubility changes with pH, you can make informed decisions about formulation strategies.
Q2: How does the pyridine ring in my compound affect its solubility?
A2: The pyridine ring is a weakly basic heterocycle. In acidic conditions, the nitrogen atom can be protonated, forming a more soluble pyridinium cation. This property, combined with the deprotonation of the carboxylic acid at higher pH, makes the molecule zwitterionic at certain pH ranges, which can influence its solubility.
Q3: Can the methoxy group on the pyridine ring impact solubility?
A3: Yes, the methoxy group can influence solubility through both electronic and steric effects. While it can participate in hydrogen bonding with water, its overall contribution is complex and can sometimes increase lipophilicity. Its position relative to the nitrogen and the acetate group will dictate its net effect.
Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility
If you are facing poor solubility with your (3-methoxypyridin-2-yl)acetate-containing compound, follow this systematic troubleshooting workflow.
Caption: A logical workflow for troubleshooting poor solubility.
Characterize the Physicochemical Properties
A thorough understanding of your compound's properties is the foundation for any successful solubility enhancement strategy.
This protocol will help you understand how the solubility of your compound changes with pH.[1][2][3][4][5]
Materials:
-
Your (3-methoxypyridin-2-yl)acetate compound
-
A series of buffers (e.g., phosphate, acetate, citrate) covering a pH range from 2 to 10
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Shaking incubator or orbital shaker
-
pH meter
-
Microcentrifuge tubes or vials
-
0.22 µm syringe filters
Procedure:
-
Prepare saturated solutions of your compound in each buffer. Add an excess of the solid compound to each buffer in separate vials.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.[2]
-
After equilibration, separate the undissolved solid by centrifugation or filtration.
-
Measure the pH of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis).
-
Plot the logarithm of the solubility versus the final measured pH to generate the pH-solubility profile.
Interpreting the Results: For a compound with a carboxylic acid, you should observe a significant increase in solubility as the pH rises above the pKa of the carboxylic acid.
pH Modification
Based on the pH-solubility profile, adjusting the pH of your formulation can be the simplest and most effective way to improve solubility. For a compound with a carboxylic acid, increasing the pH will deprotonate the acid, forming a more soluble carboxylate salt.
Salt Formation
If pH modification alone is insufficient or not feasible for your application, forming a stable salt of your compound is a robust strategy.[6][7][8][9] Since the (3-methoxypyridin-2-yl)acetate group contains a carboxylic acid, it is a candidate for forming salts with various bases.
This high-throughput screening method helps identify suitable salt formers.
Materials:
-
Your compound (free acid form)
-
A library of pharmaceutically acceptable bases (counterions) (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine, meglumine)
-
A variety of solvents (e.g., water, ethanol, isopropanol, acetone)
-
96-well plates
-
Automated liquid handler (optional)
-
Plate shaker
-
Polarized light microscope
-
Powder X-ray Diffraction (PXRD) instrument
Procedure:
-
Dissolve your compound in a suitable solvent.
-
In a 96-well plate, dispense the compound solution into each well.
-
Add a stoichiometric amount of each counterion solution from your library to the wells.
-
Allow the solvent to evaporate slowly or induce precipitation by adding an anti-solvent.
-
Visually inspect the wells for crystal formation using a polarized light microscope.
-
Characterize the resulting solids using PXRD to confirm the formation of new crystalline salt forms.
-
Determine the aqueous solubility of the promising salt forms using Protocol 1.
Data Summary Table for Salt Screening:
| Counterion | Solvent System | Crystal Morphology | PXRD Result | Aqueous Solubility (mg/mL at pH 7) |
| Sodium Hydroxide | Ethanol/Water | Needles | New Pattern | 15.2 |
| Potassium Hydroxide | Isopropanol | Plates | New Pattern | 12.8 |
| Tromethamine | Acetone | Prisms | Amorphous | 25.6 |
| Meglumine | Ethanol | Rods | New Pattern | 30.1 |
Co-crystallization
Co-crystals are crystalline structures composed of the active pharmaceutical ingredient (API) and a co-former held together by non-covalent interactions, such as hydrogen bonds.[10][11][12] The carboxylic acid and the pyridine nitrogen of your compound are excellent hydrogen bond donors and acceptors, making co-crystallization a promising strategy.[13][14][15]
This protocol outlines a method for screening for co-crystal formation.[16]
Materials:
-
Your compound
-
A library of pharmaceutically acceptable co-formers (e.g., other carboxylic acids, amides, sugars)[10][11][12][17][18]
-
Solvents for grinding and slurry experiments (e.g., acetonitrile, ethyl acetate, ethanol)
-
Ball mill or mortar and pestle
-
Vials for slurry experiments
-
Stir plate
-
PXRD, Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) for characterization[19][20][21][22]
Procedure (Liquid-Assisted Grinding):
-
Mix your compound and a co-former in a 1:1 molar ratio in a milling jar.
-
Add a small amount of a solvent (a few microliters).
-
Mill the mixture for a set time (e.g., 30-60 minutes).
-
Analyze the resulting solid by PXRD to identify new crystalline phases.
Procedure (Slurry Crystallization):
-
Add your compound and a co-former (in a 1:1 molar ratio) to a vial.
-
Add a solvent in which both compounds have limited solubility.
-
Slurry the mixture at a constant temperature for an extended period (e-g., 3-7 days).
-
Isolate the solid and analyze by PXRD.
Caption: Rational co-former selection for co-crystal screening.
Formulation with Excipients
If modifying the solid form of the drug is not sufficient, formulation with excipients can significantly enhance solubility.
Dispersing your compound in a polymer matrix in an amorphous state can lead to a significant increase in apparent solubility and dissolution rate.[23][24][25][26][27][28][29]
Common Polymers for ASD:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Hydroxypropyl methylcellulose acetate succinate (HPMCAS)
-
Soluplus®
Preparation Methods:
-
Spray Drying: A solution of the drug and polymer is rapidly dried to form an amorphous powder.
-
Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated to form a solid solution.
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.[30][31][32][33][34]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Protocol 4: Cyclodextrin Complexation Study
-
Prepare aqueous solutions of the cyclodextrin at various concentrations.
-
Add an excess of your compound to each solution.
-
Equilibrate the mixtures as described in Protocol 1.
-
Separate the undissolved solid.
-
Determine the concentration of your dissolved compound.
-
Plot the solubility of your compound as a function of cyclodextrin concentration to determine the complexation efficiency.
For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[35][36] These formulations consist of oils, surfactants, and co-solvents that form fine emulsions or microemulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.
Conclusion
Improving the solubility of compounds containing the (3-methoxypyridin-2-yl)acetate group requires a systematic and multi-faceted approach. By thoroughly characterizing the physicochemical properties of your molecule and exploring the strategies outlined in this guide—from pH modification and solid-form engineering to advanced formulation techniques—researchers can successfully overcome solubility challenges and advance their drug development programs.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Singh, M., Kumar, D., & Chadha, R. (2023). Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. Pharmaceutics, 15(4), 1161. [Link]
-
University of Limerick. (n.d.). Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. Retrieved from [Link]
-
Pindelska, E., Sokal, A., & Kolodziejski, W. (2017). Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. Advanced Drug Delivery Reviews, 117, 111-146. [Link]
- Thakuria, R., & Nangia, A. (2013). Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. Crystal Growth & Design, 13(10), 4374-4391.
-
ResearchGate. (n.d.). Physical and chemical properties of carboxylic acid-based coformers. Retrieved from [Link]
-
Maini, L., & Braga, D. (2018). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. IRIS-AperTO. [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019). Co-Crystal: A Review on Techniques and Characterization. [Link]
-
Avdeef, A. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. [Link]
-
World Health Organization. (2015). Annex 4: Guidance on the conduct of solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]
- Bergström, C. A., & Box, K. (2018). Summary of solubility measurement protocols of each company before harmonization. European Journal of Pharmaceutical Sciences, 115, 2-7.
-
ResearchGate. (n.d.). Physical and chemical properties of carboxylic acid-based coformers. Retrieved from [Link]
-
Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., ... & Takács-Novák, K. (2016). Equilibrium solubility measurement of ionizable drugs-consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. [Link]
-
Fuguet, E., Ràfols, C., Bosch, E., & Avdeef, A. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2311-2321. [Link]
-
International Association of Physical Chemists. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET and DMPK, 4(2). [Link]
-
University of Barcelona. (2016). Equilibrium solubility measurement of ionizable drugs-consensus recommendations for improving data quality. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. Retrieved from [Link]
-
Bučar, D. K., Henry, R. F., Lou, X., Duerst, R. W., MacGillivray, L. R., & Zhang, G. G. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Crystal Growth & Design, 21(7), 4141-4150. [Link]
-
Shattock, T. R., Arora, K. K., Vishweshwar, P., & Zaworotko, M. J. (2008). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid··· Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design, 8(12), 4533-4545. [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
Childs, S. L., & Stahly, G. P. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm, 17(4), 748-756. [Link]
-
Wang, S., & Chen, T. (2018). 2D cocrystal engineering: switching the robust carboxylic acid–pyridine supramolecular heterosynthon via an oriented external electric field. CrystEngComm, 20(33), 4754-4759. [Link]
-
ResearchGate. (n.d.). Can I use Cyclodextrin to improve the solubility of a compound? Retrieved from [Link]
-
Luo, Y. H., & Sun, B. W. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: Crystal structure, spectroscopy and Hirshfeld analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 228-236. [Link]
-
Popa, G., & Ștefan, M. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(6), 849. [Link]
-
ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... Retrieved from [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 19(6), 2441-2450.
- Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science, 22(3), 1-10.
-
Kumar, D., & Bansal, A. K. (2022). Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs. Crystal Growth & Design. [Link]
-
Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Retrieved from [Link]
- Kim, D. H., & Lee, S. E. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
-
Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of pyridine-2,6-dicarboxylic acid in supercritical carbon dioxide and its application for removal of lead and nickel in simulated matrices. Retrieved from [Link]
-
Pharmaceutical Technology. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]
-
Royal Society of Chemistry. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. Retrieved from [Link]
-
Catalent. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Retrieved from [Link]
- National Institutes of Health. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega.
-
ResearchGate. (n.d.). An evaluation of salt screening methodologies. Retrieved from [Link]
-
Martins, F., & Esteves, B. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2138. [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]
-
Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. [Link]
-
Semantic Scholar. (2019). Characterization of Amorphous Solid Dispersion of Pharmaceutical Compound with pH-Dependent Solubility Prepared by Continuous-Sp. [Link]
- National Institutes of Health. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 58, 101789.
-
Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions. [Link]
-
Aragen Life Sciences. (2024). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. [Link]
-
European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]
-
MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. who.int [who.int]
- 3. researchgate.net [researchgate.net]
- 4. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality | ADMET and DMPK [pub.iapchem.org]
- 5. Equilibrium solubility measurement of ionizable drugs-consensus recommendations for improving data quality [diposit.ub.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onyxipca.com [onyxipca.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [researchrepository.ul.ie]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. Sci-Hub. Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: Crystal structure, spectroscopy and Hirshfeld analysis / Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2014 [sci-hub.box]
- 16. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.ul.ie [pure.ul.ie]
- 18. researchgate.net [researchgate.net]
- 19. Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iris.unito.it [iris.unito.it]
- 21. ijprajournal.com [ijprajournal.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pharmtech.com [pharmtech.com]
- 27. youtube.com [youtube.com]
- 28. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 29. mdpi.com [mdpi.com]
- 30. scispace.com [scispace.com]
- 31. researchgate.net [researchgate.net]
- 32. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 33. chemicaljournals.com [chemicaljournals.com]
- 34. researchgate.net [researchgate.net]
- 35. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 36. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Navigating Steric Hindrance in Reactions with Sodium 2-(3-methoxypyridin-2-yl)acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sodium 2-(3-methoxypyridin-2-yl)acetate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by the steric hindrance of this valuable building block. Our goal is to equip you with the knowledge to optimize your reaction conditions, mitigate side reactions, and achieve your desired synthetic outcomes.
The Challenge: Understanding the Steric Environment
The structure of this compound presents a significant steric challenge for many chemical transformations. The methoxy group at the 3-position and the acetate group at the 2-position create a crowded environment around the pyridine nitrogen and the adjacent carbon atoms. This steric bulk can impede the approach of reagents and catalysts, leading to low yields, slow reaction rates, or complete reaction failure.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck) with a 2-halo-3-methoxypyridine derivative of the acetate failing or giving low yields?
A1: This is a classic case of the "2-pyridyl problem," exacerbated by the adjacent methoxy group. The pyridine nitrogen can coordinate to the metal catalyst (e.g., palladium), and the steric bulk of the 3-methoxy and 2-acetate groups can hinder the crucial oxidative addition step, which is often rate-limiting.[1]
Troubleshooting Strategies:
-
Ligand Selection is Critical: For sterically demanding substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are recommended.[1] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species that is more effective at accessing the sterically hindered carbon-halide bond.[1]
-
Copper-Free Conditions for Sonogashira Coupling: In Sonogashira reactions, the use of a copper co-catalyst can lead to the formation of alkyne homocoupling byproducts (Glaser coupling), especially when the desired cross-coupling is slow due to steric hindrance.[1] Employing a copper-free protocol is the most effective way to eliminate this side reaction.[1]
-
Choice of Halide: The reactivity of the halide is crucial. Aryl iodides are the most reactive, followed by bromides and then chlorides.[2] If you are using a bromide or chloride, consider synthesizing the iodide analogue to improve reactivity.
Q2: I am attempting an SN2 reaction at the carbon of the acetate group, but the reaction is sluggish. What can I do?
A2: The steric hindrance from the 3-methoxy group and the pyridine ring itself can significantly slow down an SN2 reaction. The accessibility of the electrophilic carbon is a key factor for a successful SN2 reaction.
Troubleshooting Strategies:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for decomposition of starting material and product.
-
Use a More Reactive Nucleophile: A more potent nucleophile may be required to drive the reaction forward.
-
Solvent Choice: Polar aprotic solvents such as DMF or DMSO can enhance the rate of SN2 reactions by effectively solvating the cation of the nucleophile, leaving the anion more "naked" and reactive.
-
Consider Alternative Pathways: If direct SN2 is not feasible, consider converting the acetate to a better leaving group or exploring alternative synthetic routes that avoid this sterically hindered step.
Q3: Can Directed ortho-Metalation (DoM) be used to functionalize the pyridine ring further?
A3: Yes, Directed ortho-Metalation is a powerful strategy for the regioselective functionalization of substituted pyridines. The methoxy group at the 3-position can act as a directing metalation group (DMG), guiding a strong base to deprotonate the C4 position.
Key Considerations for DoM:
-
Choice of Base: A hindered lithium amide base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is often preferred to prevent nucleophilic addition to the pyridine ring.[3]
-
Low Temperatures: These reactions are typically carried out at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like THF to ensure selectivity and prevent side reactions.[3]
-
Electrophile Quench: After lithiation, the resulting organolithium intermediate can be quenched with a variety of electrophiles to introduce new functional groups at the C4 position.
Troubleshooting Guides
Guide 1: Optimizing Suzuki-Miyaura Coupling with a 2-Bromo-3-methoxypyridine Derivative
Problem: Low yield and significant starting material recovery in the Suzuki-Miyaura coupling of a 2-bromo-3-methoxypyridine derivative with an arylboronic acid.
| Parameter | Standard Conditions (Low Yield) | Recommended Optimization | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ | G3-XPhos or G3-SPhos Palladacycle (2-5 mol%) | These pre-catalysts are designed for sterically hindered substrates and readily form the active monoligated Pd(0) species. |
| Ligand | PPh₃ | XPhos or SPhos (Ligand:Pd ratio of 2:1) | Bulky, electron-rich biaryl phosphine ligands accelerate both oxidative addition and reductive elimination. |
| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger inorganic bases are often more effective for challenging couplings. |
| Solvent | Toluene/H₂O | 1,4-Dioxane/H₂O or CPME/H₂O | These solvent systems can improve solubility and reaction rates. |
| Temperature | 80 °C | 100-110 °C | Increased temperature can help overcome the activation barrier for oxidative addition. |
Protocol: Starting Point for Optimization of Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 2-bromo-3-methoxypyridine derivative (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and the G3-XPhos palladacycle (3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Guide 2: Alkylation of the Carboxylate
Problem: Attempted alkylation of the sodium carboxylate with an alkyl halide results in no reaction or decomposition.
| Parameter | Potential Issue | Recommended Action | Rationale |
| Reactivity of Alkyl Halide | Alkyl chloride or bromide is not reactive enough. | Use the corresponding alkyl iodide or tosylate. | Iodides and tosylates are better leaving groups, facilitating the SN2 reaction. |
| Solvent | Non-polar or protic solvent used. | Use a polar aprotic solvent like DMF or DMSO. | These solvents enhance the nucleophilicity of the carboxylate anion. |
| Temperature | Reaction run at room temperature. | Gently heat the reaction (e.g., 50-80 °C). | Provides the necessary energy to overcome the steric barrier. |
| Side Reactions | Decomposition at high temperatures. | Add a phase-transfer catalyst (e.g., TBAB) to allow for lower reaction temperatures. | Facilitates the transfer of the carboxylate into the organic phase, increasing its effective concentration and reactivity. |
Protocol: Alkylation of this compound
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 equiv).
-
Solvent and Reagent Addition: Add anhydrous DMF, followed by the alkyl iodide (1.2 equiv).
-
Reaction: Stir the mixture at 60 °C.
-
Monitoring and Work-up: Monitor by TLC. Once the starting material is consumed, cool the reaction, pour it into water, and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue by chromatography.
References
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
Sources
deprotection strategies for derivatives of Sodium 2-(3-methoxypyridin-2-yl)acetate
Answering the complex challenges of synthetic chemistry requires a blend of foundational knowledge and practical, in-the-lab experience. This Technical Support Center is designed for researchers, scientists, and drug development professionals working with derivatives of Sodium 2-(3-methoxypyridin-2-yl)acetate, a key structural motif in various pharmacologically active compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your deprotection strategies effectively.
This guide is structured into two main sections:
-
Frequently Asked Questions (FAQs): Addressing common queries about the selection and strategy for deprotection.
-
Troubleshooting Guide: A problem-oriented section to tackle specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the carboxylic acid of 2-(3-methoxypyridin-2-yl)acetate and what are the primary deprotection methods?
The carboxylic acid is typically protected as an ester to prevent unwanted reactions during synthesis. The choice of ester is critical as it dictates the deprotection conditions, which must be compatible with the sensitive methoxypyridine core.
The table below summarizes common ester protecting groups and their standard deprotection conditions.
| Protecting Group | Abbreviation | Deprotection Method | Key Considerations |
| Methyl / Ethyl Ester | Me / Et | Saponification (Base Hydrolysis) | Use of mild bases like LiOH is preferred to minimize side reactions. |
| Benzyl Ester | Bn | Hydrogenolysis / Acidolysis | The pyridine ring can poison palladium catalysts; strong acid can also be used.[1][2] |
| tert-Butyl Ester | tBu | Acidolysis | Typically cleaved with strong acids like TFA; requires anhydrous conditions.[3][4] |
| Silyl Ester (e.g., TES, TBS) | TES, TBS | Fluoride-based reagents / Mild Acid | Very labile; often used for temporary protection. Cleavage is typically fast and high-yielding.[5][6][7] |
Q2: How does the 3-methoxypyridine ring affect deprotection reactions?
The pyridine ring introduces specific chemical properties that must be considered:
-
Lewis Basicity: The lone pair of electrons on the pyridine nitrogen atom can act as a Lewis base. In catalytic hydrogenolysis (e.g., with Pd/C), the pyridine can strongly adsorb to the catalyst surface, leading to catalyst inhibition or "poisoning".[1][2] This makes the hydrogenolytic cleavage of benzyl esters particularly challenging.
-
Brønsted Basicity: Under acidic conditions (e.g., TFA or HCl for t-butyl ester cleavage), the pyridine nitrogen will be protonated to form a pyridinium salt. This is generally not problematic for the deprotection itself but alters the solubility and reactivity of the molecule.
-
Electron-Withdrawing Nature: The pyridine ring is electron-poor, which can influence the reactivity of adjacent groups. This property is exploited in some specific demethylation reactions of the methoxy group.[8]
Q3: Is it possible to deprotect the 3-methoxy group to yield a 3-hydroxypyridine derivative?
Yes, the O-demethylation of the 3-methoxy group is a common transformation. The standard reagent for cleaving aryl methyl ethers is Boron Tribromide (BBr₃) .[9] This powerful Lewis acid coordinates to the ether oxygen, facilitating a nucleophilic attack by bromide on the methyl group.[10][11]
Alternatively, for electron-poor heterocyclic systems like methoxypyridines, nucleophilic demethylation using reagents like L-selectride has been shown to be effective and chemoselective, particularly when standard BBr₃ methods are problematic.[8]
Troubleshooting Guide
This section addresses specific problems you may encounter in the lab.
Ester Deprotection Issues
Problem: My saponification of a methyl or ethyl ester is incomplete, slow, or requires harsh conditions.
Possible Causes & Solutions:
-
Steric Hindrance: The substitution on the pyridine ring may sterically hinder the approach of the hydroxide nucleophile to the ester carbonyl.
-
Insufficient Reagent or Temperature: The reaction may simply need more driving force.
Troubleshooting Protocol:
-
Switch the Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH due to the smaller size of the lithium cation, which coordinates more strongly to the carbonyl oxygen, increasing its electrophilicity.
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can significantly increase the rate of hydrolysis. Monitor carefully for potential side reactions.
-
Use a Co-solvent: If your substrate has poor solubility in a purely aqueous medium, use a mixture of THF, methanol, or dioxane with water to ensure the substrate is fully dissolved.[12]
-
Consider Enzymatic Hydrolysis: For complex molecules sensitive to base, esterases or lipases can offer a highly selective and mild alternative for ester hydrolysis.[13][14][15][16]
Problem: My hydrogenolysis of a benzyl ester is failing. The starting material is recovered unchanged.
Possible Cause & Solution:
This is a classic case of catalyst poisoning by the pyridine nitrogen. The nitrogen lone pair binds irreversibly to the active sites on the palladium catalyst, rendering it inactive for the hydrogenolysis reaction.[1][2]
Workflow: Overcoming Catalyst Poisoning
Caption: Decision workflow for troubleshooting benzyl ester hydrogenolysis.
Recommended Protocol (Alternative to Hydrogenolysis): If hydrogenolysis fails, cleaving the benzyl ester with a Lewis acid is a reliable alternative.
-
Dissolve the benzyl ester derivative in an anhydrous solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).
-
Add a solution of SnCl₄ (1.5 - 2.0 equivalents) in DCM dropwise.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water or saturated NaHCO₃ solution.
-
Extract the product with an appropriate organic solvent. This method is often selective for benzyl esters in the presence of benzyl ethers.[17]
Problem: During the TFA deprotection of my t-butyl ester, the reaction mixture turns dark and I get a low yield of impure product.
Possible Causes & Solutions:
-
Reaction of the t-Butyl Cation: The cleavage of a t-butyl ester with trifluoroacetic acid (TFA) generates a relatively stable t-butyl carbocation.[18][19] This cation is a potent electrophile and can react with electron-rich species in your molecule or the solvent, leading to side products and decomposition (tarring).
-
Water Contamination: The presence of water can lead to side reactions and incomplete deprotection.
Troubleshooting Protocol:
-
Use a Scavenger: Add a scavenger to the reaction mixture to trap the t-butyl cation as it forms. Common scavengers include triethylsilane (TES), anisole, or water (if controlled hydrolysis is desired).[20] A typical mixture is 95:2.5:2.5 (v/v/v) of TFA:Water:TES.
-
Ensure Anhydrous Conditions: Use anhydrous DCM as a co-solvent (e.g., 50% TFA in DCM) and perform the reaction under an inert atmosphere to minimize water contamination.[3]
-
Control Temperature: Run the reaction at 0 °C to moderate the reaction rate and reduce the likelihood of side reactions.
Caption: Mechanism of TFA deprotection and scavenger intervention.
O-Demethylation Issues
Problem: My BBr₃ reaction to cleave the 3-methoxy group is giving a complex mixture of products.
Possible Causes & Solutions:
-
Excess BBr₃: Boron tribromide is highly reactive. One equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether.[10] Using a large excess can lead to reactions with other Lewis basic sites in the molecule or promote decomposition.
-
Reaction Temperature: BBr₃ reactions are often run at low temperatures (e.g., -78 °C to 0 °C) to control reactivity. Letting the reaction warm too quickly can cause a loss of selectivity.
-
Workup Procedure: The quenching of BBr₃ is highly exothermic and must be done carefully. Improper quenching can degrade the product.
Troubleshooting Protocol:
-
Titrate BBr₃: Use a stoichiometric amount of BBr₃. A good starting point is 1.0-1.2 equivalents per ether group.
-
Maintain Low Temperature: Start the reaction at -78 °C, add the BBr₃ slowly, and then allow the reaction to warm gradually to 0 °C or room temperature while monitoring by TLC.
-
Careful Quenching: After the reaction is complete, cool it back down to 0 °C or -78 °C before slowly and carefully adding a quenching solvent like methanol, followed by water. This will decompose the boron complexes in a controlled manner.
-
Consider an Alternative: If selectivity remains an issue, explore using L-selectride in refluxing THF, which has been shown to be highly effective for demethylating electron-deficient methoxypyridines.[8]
References
- Chemoselective Demethylation of Methoxypyridine.Vertex AI Search Result.
- Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acet
- Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C Due to the Presence of Ammonia, Pyridine or Ammonium Acet
- Benzyl Esters.Organic Chemistry Portal.
- Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships.
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.[Link]
-
Boron Tribromide. ResearchGate.[Link]
-
How can I deprotect esters using TFA? ResearchGate.[Link]
-
Enzymatic hydrolysis of long-chain N-heterocyclic fatty esters. PubMed.[Link]
- Facile Cleavage of Silyl Protecting Groups with C
-
tert-Butyl Esters. Organic Chemistry Portal.[Link]
-
Ester Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]
-
Methyl-Ester Protection and Deprotection. J&K Scientific LLC.[Link]
-
Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. PubMed.[Link]
-
The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry.[Link]
- Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions.Indian Journal of Chemistry.
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? ResearchGate.[Link]
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. PubMed.[Link]
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr₂. The Journal of Organic Chemistry.[Link]
-
Silyl ether. Wikipedia.[Link]
-
Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry.[Link]
-
Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU.[Link]
-
Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. ResearchGate.[Link]
- Enzymatic ester hydrolysis.
Sources
- 1. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 2. Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C Due to the Presence of Ammonia, Pyridine or Ammonium Acetate - Lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 12. jk-sci.com [jk-sci.com]
- 13. Enzymatic hydrolysis of long-chain N-heterocyclic fatty esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US20100311130A1 - Enzymatic ester hydrolysis - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. echemi.com [echemi.com]
- 20. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Monitoring of Sodium 2-(3-methoxypyridin-2-yl)acetate Reactions
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and quality control analysts involved in the synthesis and monitoring of reactions utilizing Sodium 2-(3-methoxypyridin-2-yl)acetate. Our objective is to provide practical, field-tested advice and clear, actionable protocols to overcome common analytical challenges. This center is structured into two main parts: a Frequently Asked Questions (FAQs) section for foundational knowledge and method selection, and a detailed Troubleshooting Guide organized by analytical technique.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the analytical strategy for monitoring reactions of this compound.
Q1: What are the primary analytical methods for monitoring the progress of reactions involving this compound?
The two most effective and widely used methods are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
-
HPLC (typically with UV detection) is ideal for routine monitoring of reaction progress, assessing purity, and quantifying the consumption of starting materials and formation of products. Its high sensitivity and resolving power make it excellent for separating the analyte from impurities and byproducts.[1][2]
-
qNMR offers a powerful alternative for absolute quantification without the need for a specific reference standard for every component.[3] It is particularly useful for complex reaction mixtures or when chromatographic separation is challenging.[3] The integrated signal area in a ¹H NMR spectrum is directly proportional to the number of protons, allowing for direct molar ratio calculations.[3]
Q2: How do I choose between HPLC and qNMR for my specific application?
The choice depends on your analytical goal, sample complexity, and available resources. The following decision tree can guide your selection.
Q3: What are the key physicochemical properties of this compound to consider for method development?
Understanding the molecule's properties is critical for successful method development.[2]
-
Polarity: The presence of the carboxylate salt and the pyridine ring makes the molecule polar and water-soluble. This dictates the use of Reverse-Phase (RP-HPLC) as a primary separation mode.
-
pKa: The pyridine nitrogen has a pKa around 5-6, making it basic.[4] The carboxylic acid group is acidic. The molecule's overall charge and chromatographic behavior will be highly dependent on the mobile phase pH.
-
UV Chromophore: The pyridine ring is a strong UV chromophore, allowing for sensitive detection using UV spectrophotometry, typically in the 220-280 nm range.
Part 2: Troubleshooting Guides
This section provides specific, problem-oriented advice for common issues encountered during analysis.
HPLC Troubleshooting Guide
High-Performance Liquid Chromatography is the workhorse for reaction monitoring. However, issues can arise. This guide helps you diagnose and solve them.
Problem 1: My peaks for the pyridine analyte are tailing or showing poor shape.
-
Question: Why is my peak for this compound tailing, and how can I fix it?
-
Answer: Peak tailing for basic compounds like pyridines is most often caused by secondary interactions between the basic nitrogen atom and acidic residual silanol groups on the surface of the silica-based column packing. This leads to a portion of the analyte being retained more strongly, resulting in a "tail."
Solutions:
-
Mobile Phase pH Adjustment: The most effective solution is to control the mobile phase pH with a buffer.[2]
-
Low pH (2.5-3.5): Adding an acid like trifluoroacetic acid (TFA) or formic acid protonates the residual silanols, minimizing their interaction with the basic pyridine nitrogen. This is a very common and effective strategy.
-
Mid pH (6-8): Using a buffer in this range can deprotonate the silanols. However, be aware that silica-based columns are generally not stable above pH 8.[5]
-
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to block most of the residual silanols. Using a high-purity, base-deactivated column will significantly reduce tailing.
-
Check Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[6]
-
Problem 2: My retention times are drifting or changing between runs.
-
Question: My retention time for the main product peak is decreasing with every injection. What is the cause?
-
Answer: Retention time drift is a classic sign of an unequilibrated column or a changing mobile phase composition.[7]
Solutions:
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. For ion-pairing or complex mobile phases, this can take 20 or more column volumes.[8] Increase the equilibration time in your method.[7]
-
Check Mobile Phase Preparation: Inaccurate mobile phase preparation is a common culprit.[5]
-
Re-prepare the mobile phase fresh daily. Buffers can support microbial growth, and organic solvents can evaporate, changing the composition.
-
Ensure components are fully miscible and degassed. Air bubbles in the pump can cause flow rate fluctuations and retention time instability.[7]
-
-
Verify Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause significant shifts in retention time.[5]
-
HPLC Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing common HPLC issues.
NMR Troubleshooting Guide
NMR provides invaluable quantitative and structural information. Accurate results depend on proper experimental setup.
Problem: My quantitative NMR (qNMR) results are not reproducible.
-
Question: I am trying to use ¹H NMR to determine the conversion rate, but my calculations are inconsistent. Why?
-
Answer: Inaccurate quantification with qNMR is almost always due to issues with incomplete spin-lattice relaxation (T₁) or problems with signal processing.
Solutions:
-
Optimize the Relaxation Delay (d1): This is the most critical parameter for qNMR.[3] The delay between scans (d1) must be long enough to allow all protons of interest (in both your analyte and internal standard) to fully return to thermal equilibrium.
-
Rule of Thumb: Set d1 to at least 5 times the longest T₁ value of any peak you are integrating. If T₁ is unknown, a conservative delay of 30-60 seconds is a safe starting point.
-
-
Ensure a 90° Pulse Angle: The excitation pulse must be accurately calibrated to a 90° flip angle to ensure the signal intensity is directly proportional to the number of nuclei.[3]
-
Baseline Correction and Phasing: Ensure the spectrum has a flat, level baseline and that all peaks are perfectly phased before integration. Automated routines can sometimes be inaccurate; manual adjustment is often necessary for high-precision work.
-
Choose Non-Overlapping Peaks: Select isolated, well-resolved peaks for both your analyte and the internal standard for integration. Overlapping signals will lead to integration errors.
-
Experimental Protocols & Data
Protocol 1: RP-HPLC Method for Reaction Monitoring
This protocol provides a robust starting point for monitoring the conversion of a starting material to this compound.
Step-by-Step Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar base-deactivated column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Quench a small aliquot of the reaction mixture, dilute it in a 50:50 mixture of water:acetonitrile to an appropriate concentration, and filter through a 0.45 µm syringe filter.
Table 1: Typical Analytical Parameters
| Parameter | HPLC | ¹H NMR (in D₂O) | Mass Spectrometry (ESI-) |
| Analyte | This compound | 2-(3-methoxypyridin-2-yl)acetate anion | 2-(3-methoxypyridin-2-yl)acetate anion |
| Expected Rt | Highly dependent on exact conditions | N/A | N/A |
| Typical δ (ppm) | N/A | ~8.0-8.2 (d, 1H), ~7.2-7.5 (m, 2H), ~3.9 (s, 3H, -OCH₃), ~3.7 (s, 2H, -CH₂) | N/A |
| Expected m/z | N/A | N/A | 166.05 [M-H]⁻ |
| Key Settings | C18 column, acidic mobile phase | d1 ≥ 30s for quantification | Negative ion mode |
Note: NMR chemical shifts (δ) are estimates and can vary based on solvent and pH.
References
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available from: [Link]
-
Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research. Available from: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]
-
HPLC Troubleshooting Guide. Phenomenex. Available from: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]
-
Detection of pyridine derivatives by SABRE hyperpolarization at zero field. National Institutes of Health. Available from: [Link]
-
Analysis of the NMR Spectrum of Pyridine. Semantic Scholar. Available from: [Link]
-
In situ monitoring of the synthesis of a pyranine-substituted phthalonitrile derivative via the steady-state fluorescence technique. PubMed. Available from: [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
-
Direct detection of pyridine formation by the reaction of CH (CD) with pyrrole: a ring expansion reaction. Royal Society of Chemistry. Available from: [Link]
-
Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes. TutorChase. Available from: [Link]
-
HPLC METHOD DEVELOPMENT - A REVIEW. Suresh Gyan Vihar University. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. gyanvihar.org [gyanvihar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. realab.ua [realab.ua]
scaling up reactions involving Sodium 2-(3-methoxypyridin-2-yl)acetate
An essential resource for researchers and process chemists, this Technical Support Center provides in-depth guidance on . Authored from the perspective of a Senior Application Scientist, this guide combines theoretical principles with practical, field-proven insights to help you navigate the complexities of moving from the bench to production.
Introduction: Understanding Sodium 2-(3-methoxypyridin-2-yl)acetate
This compound is a key building block in modern medicinal chemistry, particularly in the synthesis of complex heterocyclic scaffolds for drug discovery programs. Its structure features a pyridine ring activated by a methoxy group and a reactive methylene group, making it a potent nucleophile after deprotonation.
While reactions at the lab scale may be straightforward, scaling up introduces significant challenges related to reaction kinetics, heat transfer, mass transport, and impurity profiling. This guide is designed to be your first point of reference for troubleshooting and optimizing these critical processes.
Caption: Molecular structure of this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and reactivity of this compound and its corresponding acid.
Q1: What are the primary safety concerns when working with this reagent? A1: As with any sodium salt of a carbanionic precursor, the primary concern is its reactivity with moisture and protic solvents, which can be exothermic. The compound itself should be handled in a well-ventilated area, wearing standard personal protective equipment (PPE). When generating the active nucleophile in situ from the parent acid using strong bases like sodium hydride (NaH), extreme caution is necessary due to the evolution of flammable hydrogen gas. Such reactions must be conducted under an inert atmosphere (Nitrogen or Argon) and with careful temperature control.
Q2: What is the typical pKa of the methylene protons on the parent acid, 2-(3-methoxypyridin-2-yl)acetic acid? A2: The exact pKa value is not widely published, but it is analogous to other 2-pyridylacetic acid derivatives. The electron-withdrawing nature of the pyridine ring acidifies the adjacent methylene protons, placing their pKa in the range of 18-22 in DMSO. This means strong bases are required for complete deprotonation to form the desired carbanion for subsequent reactions.
Q3: Which solvents are recommended for reactions involving this nucleophile? A3: Aprotic polar solvents are generally preferred to ensure the solubility of the sodium salt and to avoid protonation of the generated carbanion. Commonly used solvents include:
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
1,4-Dioxane
The choice of solvent can significantly impact reaction kinetics and the solubility of intermediates and products. It is crucial to use anhydrous solvents, as water will quench the carbanion and reduce yield.[1]
Q4: Can other bases be used instead of sodium hydride to generate the nucleophile? A4: Yes, several other strong bases can be used, each with its own advantages and disadvantages.
-
Sodium amide (NaNH₂): A very strong base, but often less readily available and requires careful handling.
-
Lithium diisopropylamide (LDA): A strong, non-nucleophilic base, excellent for clean deprotonation at low temperatures. However, it is typically prepared in situ and is temperature-sensitive.
-
n-Butyllithium (n-BuLi): A very strong base that ensures rapid and complete deprotonation.[2] Care must be taken as it can also act as a nucleophile in some cases.
Part 2: Troubleshooting Guide for Scale-Up
This section provides solutions to specific problems encountered during the scale-up process, presented in a question-and-answer format.
Caption: A general workflow for troubleshooting common scale-up issues.
Issue 1: Reaction Yield Decreases Significantly on Scale-Up
Q: My alkylation reaction with this compound and an alkyl halide works perfectly at a 1g scale (90% yield), but drops to 50% at a 100g scale. What are the likely causes?
A: A drop in yield upon scale-up is a classic process chemistry problem, often rooted in issues of mass and heat transfer.
-
Cause A: Inefficient Deprotonation.
-
Explanation: On a small scale, adding a solid base like sodium hydride (NaH) to a solution results in rapid mixing. On a larger scale, poor stirring can lead to localized areas where the base is not dispersed, resulting in incomplete formation of the nucleophile. Old or oxidized NaH can also be a culprit, leading to dark reaction mixtures and poor yields.[1]
-
Solution:
-
Improve Agitation: Ensure the reactor's impeller design is suitable for solid-liquid mixtures. Use a stirring rate that creates a vortex and ensures the solid base is fully suspended.
-
Verify Base Activity: If possible, titrate a sample of your base (e.g., n-BuLi) or use a fresh, unopened container of NaH.
-
Temperature: Ensure the deprotonation is conducted at the optimal temperature. For NaH in THF, this is often done at 0 °C followed by warming to room temperature.[1]
-
-
-
Cause B: Poor Temperature Control and Side Reactions.
-
Explanation: The reaction of the generated carbanion with an electrophile is often exothermic. A 100-fold increase in volume leads to a significant decrease in the surface-area-to-volume ratio, making heat dissipation much less efficient. Uncontrolled temperature spikes can accelerate side reactions, such as elimination (if using a secondary halide) or decomposition of the product or starting material.
-
Solution:
-
Controlled Addition: Add the electrophile slowly and sub-surface via a dropping funnel or pump to control the reaction rate and internal temperature. Diluting the electrophile with the reaction solvent can provide better control.[3]
-
Efficient Cooling: Ensure the reactor is equipped with an appropriately sized cooling jacket and that the cooling fluid is at a sufficiently low temperature.
-
Monitor Internal Temperature: Always use a temperature probe placed in the reaction mixture, not just monitoring the jacket temperature.
-
-
-
Cause C: Inefficient Mixing and Localized "Hot Spots".
-
Explanation: Similar to poor heat removal, inefficient mixing can create localized areas of high concentration of the electrophile upon addition. This "hot spot" can lead to rapid, uncontrolled side reactions, such as dialkylation or decomposition, before the reagent has a chance to disperse.
-
Solution:
-
Optimize Addition Point: Add the electrophile at a point of high turbulence, such as near the impeller tip.
-
Dilution: As mentioned, adding a solution of the electrophile rather than the neat material is a standard scale-up practice to improve mass and heat transfer.[3]
-
-
Issue 2: Formation of a Troublesome Impurity During Work-up
Q: During the aqueous work-up of my reaction, I consistently form a new impurity that complicates purification. How can I identify and prevent this?
A: Impurities formed during work-up often arise from the instability of the product or unreacted intermediates to pH changes or exposure to water/air.
-
Cause A: Hydrolysis of the Product or Electrophile.
-
Explanation: If your product contains sensitive functional groups (e.g., esters, amides), quenching the reaction with a large volume of water, especially if the pH becomes strongly acidic or basic, can lead to hydrolysis. Similarly, any unreacted, labile electrophile could hydrolyze.
-
Solution:
-
Controlled Quench: Quench the reaction by slowly adding it to a cooled, buffered aqueous solution rather than the other way around.
-
pH Control: Maintain the pH of the aqueous phase within a range where your product is stable. Use milder quenching agents like saturated ammonium chloride instead of strong acids.
-
Temperature: Perform the quench and extractions at a low temperature (0-5 °C) to minimize the rate of decomposition.
-
-
-
Cause B: Incomplete Reaction and Subsequent Reactions.
-
Explanation: If the initial reaction did not go to completion, the unreacted this compound will be quenched to the parent acetic acid derivative. This can sometimes co-crystallize with the product or react under different conditions during work-up or solvent removal.
-
Solution:
-
In-Process Controls (IPCs): Use TLC, HPLC, or LC-MS to confirm the reaction has gone to completion before initiating the work-up.
-
Base Wash: An extraction with a mild aqueous base (e.g., sodium bicarbonate solution) can often remove the unreacted acidic starting material from the organic phase containing your neutral product.
-
-
Table 1: Recommended Solvent & Base Combinations
| Base | Solvent(s) | Typical Temp. Range (°C) | Key Considerations |
| Sodium Hydride (NaH) | THF, DMF | 0 to 60 | Heterogeneous; requires good agitation. Generates H₂ gas. |
| n-Butyllithium (n-BuLi) | THF, Hexanes, Ether | -78 to 0 | Homogeneous and fast. Can act as a nucleophile. Must be titrated before use. |
| LDA | THF | -78 to 0 | Strong, non-nucleophilic. Ideal for sensitive substrates. Often prepared in situ. |
| KHMDS / NaHMDS | THF, Toluene | -78 to 25 | Strong, non-nucleophilic. Soluble in many organic solvents. |
Part 3: Example Scale-Up Protocol: N-Alkylation
This section provides a generalized, step-by-step protocol for an N-alkylation reaction, a common application for this reagent class.
Reaction: Formation of an N-substituted pyridylacetamide derivative.
Caption: A typical experimental workflow for a two-step, one-pot alkylation reaction.
Methodology
-
Reactor Setup: A multi-neck, jacketed glass reactor is dried under vacuum with gentle heating and then backfilled with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Preparation:
-
Charge the reactor with sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Add anhydrous tetrahydrofuran (THF, ~5 mL per gram of starting acid) via cannula.
-
In a separate flask, dissolve 2-(3-methoxypyridin-2-yl)acetic acid (1.0 equivalent) in anhydrous THF (~3 mL per gram).
-
-
Deprotonation:
-
Cool the NaH/THF slurry to 0-5 °C using the reactor jacket.
-
Slowly add the solution of the acetic acid derivative to the NaH slurry over 30-60 minutes, maintaining the internal temperature below 10 °C. Vigorous hydrogen evolution will be observed.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
-
Alkylation:
-
Cool the reaction mixture back down to 0-5 °C.
-
Slowly add a solution of the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) in THF over 30-60 minutes, again controlling the internal temperature.
-
Allow the reaction to warm to room temperature and stir until HPLC analysis shows consumption of the starting material (typically 2-16 hours).
-
-
Work-up and Isolation:
-
Cool the reaction to 0-5 °C.
-
In a separate vessel, prepare a cooled, stirred solution of saturated aqueous ammonium chloride.
-
Slowly transfer the reaction mixture into the ammonium chloride solution to quench any unreacted base.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization, depending on its physical properties.
References
- Vertex Pharmaceuticals Incorporated. (n.d.). This compound. Google Cloud.
- Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines. Pearson+.
- National Center for Biotechnology Information. (2024, March 4). Process Development and Scale-Up of a Novel Atypical DAT Inhibitor (S)-CE-123. National Institutes of Health.
-
Kancham, S. (2016, December 8). I have a problem in witting reaction product? ResearchGate. Retrieved January 19, 2026, from [Link]
- Royal Society of Chemistry. (n.d.). Materials Chemistry B. RSC Publishing.
- MDPI. (n.d.). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. MDPI.
- Google Patents. (n.d.). US20190106438A1 - Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]. Google Patents.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2023, March 20). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. Retrieved January 19, 2026, from [Link]
-
Lina. (2025, August 9). Pyridine in Action: 7 selected examples of pyridine in drug synthesis. Medium. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). WO2017141193A1 - Process for the preparation of sacubitril or salts thereof. Google Patents.
-
Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Slideshare. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). CID 177800271 | C9H10NNaO3. PubChem. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). A possible mechanism for the synthesis of substituted pyridines. ResearchGate. Retrieved January 19, 2026, from [Link]
-
PubChemLite. (n.d.). 2-(3-methoxypyridin-2-yl)acetic acid hydrochloride (C8H9NO3). PubChemLite. Retrieved January 19, 2026, from [Link]
-
MDPI. (2022, March 11). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN101412670A - Method for synthesizing loxoprofen sodium. Google Patents.
-
Patent 3166928. (2019, April 3). PROCESS FOR THE PREPARATION OF 3-HYDROXYPICOLINIC ACIDS. Retrieved January 19, 2026, from [Link]
-
MDPI. (2022, January 13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). EP1818331A1 - Process for the preparation of 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylsulfinyl]-1H-benzimidazole substantially free of sulfone impurity. Google Patents.
- Google Patents. (n.d.). US10213447B2 - Preparation of acetate salt compositions of pharmaceutical agents. Google Patents.
-
ResearchGate. (2025, August 6). Synthesis of 3-Methoxy-16α-nitro-14,17-ethenoestra-1,3,5(10)-trien-17β-yl Acetate and Fragmentation-Mediated Pathways to 14β,15β-Fused N-Heterocycles and 14β-Functionalised Alkyl Derivatives. ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
Technical Support Center: Managing Impurities from Sodium 2-(3-methoxypyridin-2-yl)acetate Starting Material
<Step>
Welcome to the Technical Support Center for managing impurities associated with Sodium 2-(3-methoxypyridin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical methodologies to proactively control impurities, ensuring the quality and integrity of your research and development endeavors.
The presence of impurities in active pharmaceutical ingredients (APIs) and their starting materials is a critical concern that can impact safety, efficacy, and regulatory compliance.[1][2] Effective impurity management begins with a thorough understanding of the starting materials, as their quality is a cornerstone of a high-quality final product.[3][4][5][6][7] This guide will focus specifically on this compound, a key building block in various synthetic pathways.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working with this starting material.
Q1: What are the most likely sources of impurities in my this compound starting material?
Impurities can originate from several stages of the manufacturing process, storage, and handling.[1][2] Key sources include:
-
Raw Materials: Impurities present in the precursors used to synthesize 2-Chloro-3-methoxypyridine or other key reagents.[8]
-
Side Reactions: Incomplete reactions or the formation of by-products during the synthesis of the pyridylacetic acid derivative.
-
Degradation Products: The compound may degrade over time due to factors like temperature, light, or interaction with packaging materials.[1][9]
-
Residual Solvents: Solvents used during the synthesis and purification that are not completely removed.[1]
Q2: How can I perform an initial purity assessment of a new batch of starting material?
A quick and effective initial assessment can be performed using High-Performance Liquid Chromatography (HPLC). A generic gradient method is often sufficient to reveal the presence of major impurities.
-
Recommended Starting Point: A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid, is a good starting point.[10][11]
-
Detection: UV detection at a wavelength where the main compound has strong absorbance (e.g., 239 nm or 254 nm) is typically used.[12]
Q3: What are the regulatory expectations for controlling impurities from starting materials?
Regulatory bodies like the ICH have established clear guidelines. For new drug substances, impurities above a certain threshold (typically 0.1%) need to be reported, identified, and qualified.[2] Therefore, it is crucial to have a comprehensive understanding of the impurity profile of your starting materials to ensure the final API meets these stringent requirements.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific challenges you may encounter.
Issue 1: An unknown peak is observed in the HPLC analysis of the starting material.
The appearance of an unknown peak necessitates a systematic investigation to identify its source and potential impact.
Step-by-Step Troubleshooting:
-
Verify System Suitability: Ensure your HPLC system is performing correctly by checking the resolution, tailing factor, and reproducibility of a standard injection.
-
Blank Injections: Inject a blank (sample solvent) to rule out contamination from the solvent or the HPLC system itself.
-
Forced Degradation Studies: To determine if the impurity is a degradation product, subject a sample of the starting material to stress conditions (acid, base, oxidation, heat, light).[13][14] An increase in the peak area of the unknown impurity under specific stress conditions can indicate its nature.
-
Mass Spectrometry (LC-MS) Analysis: The most powerful tool for identifying unknown impurities is LC-MS. This technique provides the molecular weight of the impurity, which is a critical piece of information for proposing potential structures.[15]
-
Isolation and NMR Spectroscopy: For definitive structural elucidation, the impurity may need to be isolated using preparative HPLC.[9][15] The isolated fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to determine its precise chemical structure.[9]
Workflow for Unknown Impurity Identification
Caption: A systematic workflow for identifying an unknown impurity.
Issue 2: The starting material contains a high level of a known process-related impurity.
If a specific impurity is consistently present at an unacceptable level, purification of the starting material may be necessary.
Purification Strategy: Recrystallization
Recrystallization is a powerful technique for purifying nonvolatile organic solids.[16] For a sodium salt like this compound, a mixed solvent system is often effective.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The ideal solvent system is one in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurity should either be highly soluble or insoluble at all temperatures. For sodium carboxylates, mixtures of an alcohol (e.g., ethanol, isopropanol) and water are often good starting points.[17][18]
-
Dissolution: In a suitable flask, add the impure starting material and a minimal amount of the hot solvent (or solvent mixture) until the solid just dissolves.[16]
-
Decolorization (if necessary): If the solution is colored and the pure compound is expected to be colorless, add a small amount of activated carbon and heat for a short period.[16] Hot filter the solution to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.[16]
Purification Workflow: Recrystallization
Caption: Step-by-step workflow for purification by recrystallization.
Issue 3: Batch-to-batch variability in the impurity profile is observed.
Inconsistent impurity profiles can lead to unpredictable results in downstream reactions and complicate quality control.
Mitigation Strategies:
-
Supplier Qualification: Work closely with your supplier to understand their manufacturing process and quality control measures. Request a certificate of analysis for each batch that details the levels of known impurities.
-
In-house Testing: Implement a robust in-house testing protocol for every new batch of starting material. This should include HPLC analysis to confirm the impurity profile.
-
Process Optimization: If impurities are being generated during your own process, consider modifying reaction conditions such as temperature, pH, or solvent to minimize the formation of by-products.[1]
-
Chromatographic Purification: For high-value applications where stringent purity is required, chromatographic purification of the starting material may be necessary. Techniques like flash column chromatography can be employed to remove closely related impurities.[19][20][21]
Data Summary
The following table provides a hypothetical example of an impurity profile for this compound that could be established for quality control purposes.
| Impurity | Retention Time (min) | Specification Limit (%) |
| Starting Material Precursor | 4.5 | ≤ 0.15 |
| Dimer Impurity | 8.2 | ≤ 0.10 |
| Positional Isomer | 6.1 | ≤ 0.10 |
| Any Unknown Impurity | - | ≤ 0.10 |
| Total Impurities | - | ≤ 0.50 |
Experimental Protocols
General HPLC Method for Purity Analysis
This protocol provides a starting point for the purity analysis of this compound. Optimization may be required based on the specific impurities present.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[12]
References
- Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline.
- The Critical Role of Impurity Control in API & Drug Product Manufacturing. FB Pharmtech.
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). [Source not available].
- The control of API impurities - A critical issue to the pharmaceutical industry. [Source not available].
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (2025). Alfa Chemistry.
- Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chrom
- The Importance of Good Quality Raw Materials in Pharmaceutical Manufacturing. (2023). [Source not available].
- HPLC Separation Of Mixture of Pyridylacetic Acids And Their Deriv
- Why Raw Material Testing is Essential for Pharmaceutical Quality Control. (2025). Topiox Research.
- The importance of quality control in pharmaceutical raw material manufacturing.
- Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chrom
- Crystallization of Silver Carboxylates from Sodium Carboxylate Mixtures.
- Raw Material Testing in Pharmaceuticals: Ensuring Quality and Safety. (2024).
- Importance of Raw Material Testing & Analysis for Pharmaceutical Industry. SRD Pharma.
- A Three-Pronged Template Approach for Rapid HPLC Method Development.
- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Crystallization of silver carboxylates from sodium carboxyl
- Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Compar
- Forced Degrad
- Recrystalliz
- The Versatility of Pyridine Derivatives in Modern Organic Synthesis. [Source not available].
Sources
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. fbpharmtech.com [fbpharmtech.com]
- 3. salvavidaspharma.com [salvavidaspharma.com]
- 4. topioxresearch.com [topioxresearch.com]
- 5. sujatanutripharma.com [sujatanutripharma.com]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. Importance of Raw Material Testing & Analysis for Pharmaceutical Industry [srdpharma.com]
- 8. nbinno.com [nbinno.com]
- 9. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 10. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ajrconline.org [ajrconline.org]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. youtube.com [youtube.com]
- 16. Recrystallization [sites.pitt.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Crystallization of silver carboxylates from sodium carboxylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Evaluation of Compounds Derived from a 3-Methoxypyridine Scaffold
This guide provides a comprehensive comparison of the biological performance of novel compounds synthesized from a 3-methoxypyridine core, with a focus on their potential as anticancer agents. We will delve into the experimental data supporting the efficacy of a promising class of sulfonamide methoxypyridine derivatives as dual PI3K/mTOR inhibitors and compare their activity against established and clinical-stage alternatives. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical scaffold.
Introduction: The Rising Prominence of Methoxypyridine Derivatives in Drug Discovery
The methoxypyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse array of biologically active molecules. While the specific precursor, Sodium 2-(3-methoxypyridin-2-yl)acetate, is a valuable starting material for introducing a functionalized acetic acid side chain, this guide will focus on a series of potent anticancer agents derived from a related 3-methoxypyridine core. These compounds have demonstrated significant promise as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and proliferation that is frequently dysregulated in cancer.
Unveiling a New Class of Anticancer Agents: Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors
Recent research has led to the design and synthesis of a series of sulfonamide methoxypyridine derivatives that exhibit potent dual inhibitory activity against PI3K and mTOR.[1][2] This dual-targeting approach is a key strategy in cancer therapy, as it can overcome the feedback activation loops that often limit the efficacy of single-target inhibitors.
Mechanism of Action: Targeting a Critical Cancer Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active, driving uncontrolled cell division. The synthesized sulfonamide methoxypyridine derivatives, exemplified by the potent compound 22c , have been shown to effectively block this pathway at two key nodes: PI3Kα and mTOR.[1][2]
Caption: The PI3K/AKT/mTOR signaling pathway and the dual inhibitory action of sulfonamide methoxypyridine derivatives.
By inhibiting both PI3K and mTOR, these compounds effectively shut down downstream signaling, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
Comparative Performance Analysis: Benchmarking Against the Competition
To truly gauge the potential of these novel sulfonamide methoxypyridine derivatives, a direct comparison with existing and emerging therapies is essential.
In Vitro Kinase and Antiproliferative Activity
The inhibitory potency of the lead compound 22c was evaluated against PI3Kα and mTOR kinases, and its antiproliferative activity was tested in two well-established cancer cell lines: MCF-7 (breast cancer) and HCT-116 (colon cancer). The results are summarized and compared with established PI3K/mTOR inhibitors, Gedatolisib and Omipalisib.
| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | MCF-7 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) |
| Compound 22c | 0.22 [1] | 23 [1] | 130 [1] | 20 [1] |
| Gedatolisib | pan-PI3K inhibitor[3][4] | mTORC1/2 inhibitor[3][4] | Potent activity[5][6] | - |
| Omipalisib | 0.019 (p110α)[7] | 0.18 (mTORC1)[7] | 3[7] | - |
Table 1: Comparative in vitro activity of Compound 22c and other PI3K/mTOR inhibitors.
As the data indicates, Compound 22c demonstrates exceptional potency against PI3Kα, with an IC₅₀ value in the sub-nanomolar range, and strong inhibition of mTOR.[1] Its antiproliferative activity, particularly against the HCT-116 colon cancer cell line, is noteworthy.
Mechanistic Validation: Elucidating the Mode of Action
Further experimental evidence confirms the on-target activity of these compounds. Western blot analysis in HCT-116 cells treated with Compound 22c revealed a dose-dependent decrease in the phosphorylation of AKT, a key downstream effector of PI3K.[1] This provides direct evidence of the compound's ability to inhibit the PI3K/AKT/mTOR signaling pathway within a cellular context.
Caption: Workflow for Western blot analysis to confirm PI3K pathway inhibition.
Experimental Protocols: A Guide to Reproducible Biological Evaluation
To ensure scientific integrity and facilitate the independent verification of these findings, detailed experimental protocols for the key biological assays are provided below.
PI3Kα and mTOR Kinase Inhibition Assays
Objective: To determine the in vitro inhibitory potency of the synthesized compounds against PI3Kα and mTOR kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PI3Kα and mTOR enzymes and their respective substrates (e.g., PIP2 for PI3Kα) are prepared in assay buffer.
-
Compound Dilution: The test compounds are serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated together in the presence of ATP to initiate the phosphorylation reaction.
-
Detection: The amount of product formed (e.g., ADP or phosphorylated substrate) is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay.
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability (MTT) Assay
Objective: To assess the antiproliferative activity of the synthesized compounds against cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that reduces cell viability by 50% (IC₅₀) is determined from the dose-response curve.
Western Blot Analysis
Objective: To confirm the inhibition of the PI3K/AKT/mTOR signaling pathway in cancer cells.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with the test compound, harvested, and lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the cell lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated AKT, total AKT, and a loading control like GAPDH).
-
Secondary Antibody Incubation and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified to determine the relative levels of protein expression and phosphorylation.
Conclusion and Future Directions
The sulfonamide methoxypyridine derivatives represent a promising new class of anticancer agents with potent dual inhibitory activity against PI3K and mTOR. The lead compound, 22c , exhibits exceptional in vitro potency and effectively inhibits the PI3K/AKT/mTOR signaling pathway in cancer cells.
This guide provides a framework for the continued evaluation of compounds derived from the methoxypyridine scaffold. Future studies should focus on in vivo efficacy and pharmacokinetic profiling to assess the therapeutic potential of these compounds in preclinical cancer models. Furthermore, a broader exploration of derivatives synthesized directly from this compound could unveil additional novel therapeutic agents with diverse biological activities. The detailed experimental protocols provided herein will serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery.
References
-
Gao, C., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals (Basel), 16(3), 461. [Link]
-
Han, Y., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 892337. [Link]
-
Celcuity Inc. (2025). Gedatolisib Shows Encouraging Early Efficacy in mCRPC and HER2+ mBC. Targeted Oncology. [Link]
-
Celcuity. (2023). Celcuity Presents Updated Results from Phase 1b Study of Gedatolisib in Treatment-Naïve Patients at the 2023 ESMO Breast Cancer Annual Congress. ACCESS Newswire. [Link]
-
Celcuity. (2024). Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models. [Link]
-
Ohio University. (n.d.). Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models. [Link]
-
Targeted Oncology. (2025). Gedatolisib Shows Impressive PFS in HR+/HER2– Breast Cancer. [Link]
-
MDPI. (n.d.). Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track? Molecules. [Link]
-
ResearchGate. (n.d.). Approved FDA PI3K inhibitors and PI3K/mTOR dual inhibitors in phase III clinical trials. [Link]
-
ResearchGate. (n.d.). A Randomised, Placebo-Controlled Study of Omipalisib (PI3K/mTOR) in Idiopathic Pulmonary Fibrosis. [Link]
-
National Center for Biotechnology Information. (2024). A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer. Cancers (Basel). [Link]
-
European Respiratory Society. (2019). A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis. European Respiratory Journal, 53(3), 1801264. [Link]
-
MDPI. (n.d.). Breast Cancer Treatments: Drugs Targeting the PI3K/AKT/mTOR Pathway, TNBC Therapy and Future Directions: A Review. International Journal of Molecular Sciences. [Link]
-
American Chemical Society. (2025). Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment. Cancers (Basel). [Link]
-
ResearchGate. (n.d.). PI3K and mTOR Inhibitors Tested in Clinical Trials. [Link]
-
Ingenta Connect. (2021). Recent clinical advances in PI3K inhibitors on colorectal cancer. Journal of Cancer Research and Clinical Oncology. [Link]
-
American Association for Cancer Research. (2017). Dual PI3K/mTOR Inhibition in Colorectal Cancers with APC and PIK3CA Mutations. Molecular Cancer Research, 15(3), 317-327. [Link]
Sources
- 1. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. targetedonc.com [targetedonc.com]
- 4. accessnewswire.com [accessnewswire.com]
- 5. Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models [ouci.dntb.gov.ua]
- 7. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to Methoxypyridine Isomers in Drug Design
Authored for Drug Discovery Professionals
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its capacity to modulate physicochemical properties make it an invaluable fragment. A common and highly effective modification is the introduction of a methoxy group, which can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. However, the efficacy of this substitution is critically dependent on its position on the pyridine ring.
This guide provides an in-depth comparison of the three methoxypyridine isomers—2-methoxypyridine, 3-methoxypyridine, and 4-methoxypyridine—offering field-proven insights and experimental frameworks to aid researchers in making strategic design choices.
The Strategic Impact of Methoxy Group Placement
The position of the methoxy group alters the electronic landscape of the pyridine ring, directly impacting its basicity (pKa), lipophilicity (logP), and susceptibility to metabolism. These properties are fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Understanding the Electronic Effects
The interplay between the electron-withdrawing inductive effect and the electron-donating resonance effect of the methoxy group is key to understanding the properties of each isomer.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot
Caption: Electronic influence of methoxy group position on the pyridine nitrogen.
-
2- and 4-Methoxypyridine: The methoxy group is ortho and para, respectively, to the nitrogen atom. In these positions, the electron-donating resonance effect strongly increases the electron density on the nitrogen, making it more basic than unsubstituted pyridine.
-
3-Methoxypyridine: The methoxy group is meta to the nitrogen. The resonance effect does not extend to the nitrogen, leaving the inductive electron-withdrawing effect to dominate. This decreases the electron density on the nitrogen, making it significantly less basic than pyridine.
These electronic differences are quantitatively reflected in the pKa of the conjugate acid of each isomer.
Comparative Physicochemical and Metabolic Profile
The choice of isomer is a critical decision in tuning a molecule for its desired biological role and pharmacokinetic behavior. The following table summarizes the key properties that guide this selection.
| Property | 2-Methoxypyridine | 3-Methoxypyridine | 4-Methoxypyridine | Rationale & Drug Design Implications |
| pKa (Conjugate Acid) | ~3.1–3.3[3] | ~4.8[4] | ~6.6[5] | Basicity Tuning: 4-MeO is the most basic, useful for forming salt bridges or when higher basicity is needed. 2-MeO and 3-MeO are less basic, which can be crucial for avoiding off-target effects (e.g., hERG inhibition) or improving cell permeability.[3] |
| Calculated logP | ~0.9 - 1.1 | ~0.9[4] | ~0.6 | Lipophilicity/Solubility Balance: All isomers increase lipophilicity over unsubstituted pyridine. 4-MeO is generally the most polar, which can aid aqueous solubility. |
| Primary Metabolic Fate | O-demethylation | O-demethylation | O-demethylation | Metabolic Stability: All are susceptible to O-demethylation by Cytochrome P450 enzymes (primarily CYP3A4 and others) to form hydroxypyridines/pyridones.[6][7] The rate can be influenced by steric hindrance and electronics. |
| Key Applications | Kinase Inhibitors,[8][9] Synthetic Intermediates[10][11] | General Scaffolds | Kinase Inhibitors | Strategic Use: 2-MeO is frequently used in kinase inhibitors to engage with the hinge region.[8] The lower basicity of 2-MeO and 3-MeO can be advantageous in preventing unwanted interactions.[3] |
Metabolic Stability: A Critical Hurdle
A primary concern in drug design is metabolic stability.[12][13] For methoxypyridines, the dominant metabolic pathway is O-demethylation, catalyzed by cytochrome P450 (CYP) enzymes in the liver.[6][14][15] This process converts the relatively lipophilic methoxy group into a more polar hydroxy group, facilitating excretion.
The resulting hydroxypyridine can exist in equilibrium with its pyridone tautomer. This transformation drastically alters the molecule's properties, increasing polarity and introducing a hydrogen bond donor, which can impact target binding and clearance rates.
Case Study Insight: In the development of IDO1 inhibitors, replacing a metabolically labile group with a 2-methoxypyridine led to a significant improvement in both human whole-blood activity and metabolic stability across species.[16] Similarly, replacing a phenyl ring with a pyridyl group has been shown to increase metabolic stability by reducing susceptibility to oxidative metabolism.[17]
Experimental Protocol: Assessing Metabolic Stability in Human Liver Microsomes (HLM)
To empirically determine and compare the metabolic stability of different isomers within your lead series, a standardized HLM assay is essential.[18][19][20] This assay measures the rate at which a compound is metabolized by the primary Phase I enzymes.[21]
dot graph TD { subgraph "Preparation" A[Prepare 20 mM stock of Test Compound in DMSO] --> B[Prepare NADPH regenerating system]; C[Thaw and dilute Human Liver Microsomes (HLM)]; end
} dot
Caption: Workflow for a Human Liver Microsome (HLM) stability assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10-20 mM stock solution of each methoxypyridine-containing analog in DMSO.[18]
-
Microsome Preparation: Thaw a vial of pooled human liver microsomes (e.g., from BioIVT) at 37°C. Dilute to a working concentration of 0.5-1 mg/mL protein in 0.1 M phosphate buffer (pH 7.4).[20][22] Keep on ice.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[18] This system ensures a constant supply of the necessary cofactor for CYP activity.
-
-
Incubation:
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in specific wells.[20][21]
-
Quenching is achieved by adding a 3-5 fold volume of ice-cold acetonitrile containing a suitable internal standard (a compound with similar analytical properties but a different mass).[12]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated microsomal proteins.[18]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Half-life (t½): Calculated as 0.693/k. A longer half-life indicates greater metabolic stability.[21]
-
Intrinsic Clearance (CLint): Calculated from the half-life and incubation conditions (µL/min/mg microsomal protein). Lower clearance indicates better stability.[21]
-
Strategic Selection of Methoxypyridine Isomers
The optimal choice of isomer depends entirely on the specific goals of the drug design project.
Caption: Decision tree for selecting a methoxypyridine isomer in drug design.
-
To Increase Basicity: If the goal is to engage in a salt-bridge interaction with an acidic residue (e.g., aspartate or glutamate) in the target protein, 4-methoxypyridine is the superior choice due to its higher pKa.
-
To Decrease Basicity: To avoid interactions with antitargets like the hERG channel, reduce clearance via cation transporters, or improve membrane permeability, lowering basicity is often desired. 2-methoxypyridine and 3-methoxypyridine are excellent options. The significantly lower pKa of 2-methoxypyridine can be particularly useful in preventing protonation under physiological conditions.[3]
-
To Modulate Metabolic Stability: While all three isomers are prone to O-demethylation, the steric hindrance around the 2-position may offer a slight metabolic advantage over the 4-position in some molecular contexts. However, this must be confirmed experimentally using the HLM assay described above. Introducing methoxypyridines can also serve to block metabolism at other sites on the molecule.[16]
Conclusion
The methoxypyridine isomers are not interchangeable; they are distinct tools for fine-tuning the properties of a drug candidate. A thorough understanding of their electronic, physicochemical, and metabolic profiles allows medicinal chemists to make rational, data-driven decisions. By strategically selecting the 2-, 3-, or 4-methoxy isomer, researchers can optimize basicity, modulate solubility, and enhance metabolic stability, ultimately increasing the probability of developing a successful therapeutic agent. The empirical validation of these design choices through standardized assays, such as the HLM stability assay, remains a critical and indispensable step in the drug discovery workflow.
References
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]
-
Microsomal Stability Assay. Creative Bioarray. [Link]
-
Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. (2024). MDPI. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2018). Springer Nature Experiments. [Link]
-
Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. (2021). ACS Publications. [Link]
-
Microsomal Stability. Cyprotex. [Link]
-
Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. [Link]
-
O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4. (1997). PubMed. [Link]
-
Cytochrome P450 aromatic O-demethylase. Wikipedia. [Link]
-
Influence of Functionalized Pyridine Ligands on the Radio/Chemical Behavior of [M I (CO) 3 ] + (M = Re and 99m Tc) 2 + 1 Complexes. ResearchGate. [Link]
-
Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. (2006). PubMed. [Link]
-
Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzoates. (2019). National Institutes of Health. [Link]
-
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2012). National Institutes of Health. [Link]
-
Showing Compound 3-Methoxypyridine (FDB004414). FooDB. [Link]
-
Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes. (2021). ACS Publications. [Link]
-
Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. (2008). PubMed. [Link]
-
Exploring 2-Methoxypyridine: Properties, Applications, and Suppliers. LinkedIn. [Link]
-
Unexpected Discovery of Saturated Pyridine Mimetics. (2022). ChemRxiv. [Link]
-
Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors. (2005). PubMed. [Link]
-
4-Methoxypyridine. PubChem. [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2020). National Institutes of Health. [Link]
-
Effect of atomic Charge on pka 's of Substituted pyridines. (2012). ResearchGate. [Link]
-
Cytochrome P450 3A Enzymes Catalyze the O6-Demethylation of Thebaine, a Key Step in Endogenous Mammalian Morphine Biosynthesis. (2015). National Institutes of Health. [Link]
-
Optimization of metabolic stability as a goal of modern drug design. (2001). PubMed. [Link]
-
The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. (2013). ResearchGate. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). Royal Society of Chemistry. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). National Institutes of Health. [Link]
-
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2014). ResearchGate. [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Showing Compound 3-Methoxypyridine (FDB004414) - FooDB [foodb.ca]
- 5. 4-Methoxypyridine | 620-08-6 [chemicalbook.com]
- 6. O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 3A Enzymes Catalyze the O6-Demethylation of Thebaine, a Key Step in Endogenous Mammalian Morphine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innospk.com [innospk.com]
- 11. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Optimization of metabolic stability as a goal of modern drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytochrome P450 aromatic O-demethylase - Wikipedia [en.wikipedia.org]
- 15. Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. researchgate.net [researchgate.net]
Navigating the Chemical Landscape: A Comparative SAR Analysis of Sodium 2-(3-methoxypyridin-2-yl)acetate Analogs for Enhanced Therapeutic Potential
In the intricate world of drug discovery, the systematic exploration of a lead compound's chemical space is paramount to unlocking its full therapeutic potential. This guide provides an in-depth, comparative Structure-Activity Relationship (SAR) analysis of analogs of Sodium 2-(3-methoxypyridin-2-yl)acetate, a scaffold of interest due to the prevalence of the substituted pyridine motif in a wide array of bioactive molecules.[1][2][3][4] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a framework for the rational design and evaluation of novel analogs with potentially enhanced potency, selectivity, and pharmacokinetic profiles.
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4][5] The strategic modification of substituents on this heterocyclic core can profoundly influence a molecule's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. This guide will dissect the key structural features of this compound and propose a systematic approach to its analog design, supported by proposed experimental validation.
I. The Core Scaffold: Understanding the Pharmacophoric Elements
The parent molecule, this compound, presents several key regions amenable to chemical modification. A thorough SAR study necessitates a methodical investigation of each of these regions to delineate their contribution to biological activity.
Caption: Key regions for SAR exploration of the this compound scaffold.
II. Strategic Analog Design and SAR Hypotheses
The following sections outline a systematic approach to analog design, focusing on modifications to the pyridine ring, the methoxy group, and the acetate side chain. For each modification, we present a hypothesis regarding its potential impact on biological activity, drawing parallels from established principles in medicinal chemistry.
A. Pyridine Ring Substitutions (Positions 4, 5, and 6)
The electronic and steric properties of substituents on the pyridine ring can dramatically alter the molecule's interaction with its target.
Hypothesis: Introduction of electron-withdrawing or electron-donating groups at positions 4, 5, and 6 will modulate the pKa of the pyridine nitrogen and influence ligand-receptor interactions.
| Position | Proposed Substituent (R) | Rationale | Anticipated Effect on Activity |
| 4 | -Cl, -F, -CF3 (Electron-withdrawing) | Modulate electronic distribution, potentially enhance binding affinity through halogen bonding. | May increase or decrease activity depending on the target's electronic requirements. |
| 4 | -CH3, -OCH3 (Electron-donating) | Increase electron density of the ring, potentially altering binding mode. | May increase or decrease activity. |
| 5 | -NO2, -CN (Strong electron-withdrawing) | Significantly alter the electronic character of the ring. | Likely to decrease activity due to significant electronic perturbation. |
| 5 | -NH2, -OH (Electron-donating, H-bond donor/acceptor) | Introduce potential for new hydrogen bonding interactions with the target.[3][4] | Potential for increased activity if hydrogen bonding is favorable. |
| 6 | Bulky groups (e.g., -phenyl, -t-butyl) | Introduce steric hindrance, which can enhance selectivity or disrupt binding. | Likely to decrease activity unless a specific steric pocket is present in the target. |
B. Modification of the 3-Methoxy Group
The methoxy group at the 3-position is a key feature that can influence both steric and electronic properties.
Hypothesis: Altering the size and electronics of the 3-substituent will probe the steric tolerance and electronic requirements of the binding pocket.
| Modification | Proposed Substituent | Rationale | Anticipated Effect on Activity |
| Alkoxy Chain Homologation | -OCH2CH3, -O(CH2)2CH3 | Increase lipophilicity and explore the size of the hydrophobic pocket. | Activity may increase up to a certain chain length (cut-off effect). |
| Bioisosteric Replacement | -SCH3, -NHCH3 | Evaluate the importance of the oxygen atom for hydrogen bonding or electronic effects. | Changes in activity will highlight the role of the heteroatom. |
| Electron-withdrawing substituents | -OCF3, -OCHF2 | Decrease the electron-donating ability of the substituent. | May impact binding affinity if electronic interactions are critical. |
C. Acetate Side Chain Modifications
The carboxylate group is often a critical pharmacophoric element involved in ionic interactions with biological targets.
Hypothesis: Bioisosteric replacement of the carboxylate group can improve metabolic stability and modulate binding interactions.
| Modification | Proposed Bioisostere | Rationale | Anticipated Effect on Activity |
| Esterification | -COOCH3, -COOCH2CH3 | Mask the charge, increase lipophilicity, and potentially act as a prodrug. | Decreased in vitro activity, but potentially improved in vivo efficacy. |
| Amidation | -CONH2, -CONHCH3 | Introduce hydrogen bonding capabilities and remove the negative charge. | Activity will depend on whether an ionic or hydrogen bonding interaction is preferred. |
| Tetrazole | 5-substituted tetrazole | A common carboxylic acid bioisostere with a similar pKa and steric profile. | May retain or enhance activity with improved metabolic stability. |
| Sulfonamide | -SO2NH2 | Another acidic bioisostere that can participate in hydrogen bonding. | Potential to maintain or alter activity based on geometric and electronic differences. |
III. Experimental Validation: A Step-by-Step Approach
To validate the SAR hypotheses, a systematic experimental workflow is essential.
Caption: Proposed experimental workflow for SAR validation.
A. General Synthetic Protocol
The synthesis of the proposed analogs would likely start from commercially available substituted 2-chloropyridines. A generalized synthetic scheme is outlined below.
-
Nucleophilic Aromatic Substitution: React the appropriately substituted 2-chloropyridine with a protected form of a hydroxyacetate derivative in the presence of a suitable base (e.g., NaH) to form the ether linkage.
-
Deprotection: Remove the protecting group from the acetate moiety to yield the carboxylic acid.
-
Salt Formation: Treat the carboxylic acid with sodium hydroxide or sodium bicarbonate to obtain the final sodium salt.
-
Purification: Purify the final compounds using standard techniques such as recrystallization or column chromatography.
B. Primary In Vitro Assay
The choice of the primary assay will depend on the therapeutic target of interest. For example, if the target is an enzyme, an enzyme inhibition assay would be appropriate.
Example: Enzyme Inhibition Assay Protocol
-
Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare assay buffer, enzyme solution, and substrate solution.
-
Assay Plate Preparation: Add the assay buffer to the wells of a microplate.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include positive and negative controls.
-
Enzyme Addition: Add the enzyme solution to all wells and incubate for a pre-determined time.
-
Substrate Addition: Initiate the reaction by adding the substrate solution.
-
Signal Detection: Measure the product formation over time using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis: Calculate the IC50 value for each compound.
C. Secondary Cellular Assay
Active compounds from the primary screen should be further evaluated in a more physiologically relevant cellular context.
Example: Anti-inflammatory Cellular Assay Protocol
-
Cell Culture: Culture a relevant cell line (e.g., RAW 264.7 macrophages) in appropriate media.
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period.
-
Inflammatory Stimulus: Induce an inflammatory response by adding an inflammatory agent (e.g., lipopolysaccharide, LPS).[6]
-
Endpoint Measurement: Measure the levels of inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in the cell culture supernatant using appropriate kits (e.g., Griess assay, ELISA).[6]
-
Data Analysis: Determine the dose-dependent inhibitory effect of the compounds on the inflammatory response.
IV. Conclusion and Future Directions
This guide provides a comprehensive framework for the SAR-driven optimization of this compound. By systematically exploring the chemical space around this scaffold, researchers can identify analogs with improved biological activity and drug-like properties. The proposed workflow, from rational design to experimental validation, offers a robust strategy for advancing this chemical series towards the identification of promising clinical candidates. Future work should focus on in vivo evaluation of the most promising analogs to assess their efficacy and pharmacokinetic profiles in relevant animal models.
References
-
Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC. PubMed Central. [Link]
-
Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. European Journal of Chemistry. [Link]
-
Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI. [Link]
-
Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. PubMed. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides. National Library of Medicine. [Link]
-
Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. MDPI. [Link]
-
The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]
-
Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives. Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents. National Institutes of Health. [Link]
Sources
- 1. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry [eurjchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Kinase Inhibitors: A Comparative Guide Featuring a Novel Lck Inhibitor Scaffold
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Kinase Inhibition
Protein kinases, numbering over 500 in the human kinome, are critical regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets. However, the high degree of similarity in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[1]
An inhibitor's selectivity profile—its spectrum of on-target and off-target activities—is a critical determinant of its therapeutic window. While polypharmacology (the modulation of multiple targets) can sometimes be beneficial, unintended off-target effects are a major cause of toxicity and adverse events.[2] Therefore, a rigorous assessment of selectivity is paramount in the development of any new kinase inhibitor.
This guide will use our hypothetical Lck inhibitor, Na-MPA-KI-Lck, as a case study to explore the methodologies for selectivity assessment. We will compare its theoretical profile to two clinically approved kinase inhibitors:
-
Dasatinib: A potent, multi-target inhibitor of BCR-ABL and Src family kinases, known for its broad-spectrum activity.[3][4]
-
Vandetanib: An inhibitor of VEGFR, EGFR, and RET tyrosine kinases with a more defined, yet still multi-targeted, profile.[5][6][7]
The following sections will detail the experimental workflows for characterizing these inhibitors, present comparative data, and explain the rationale behind each step, providing a comprehensive manual for researchers in the field.
Comparative Selectivity Profiles
To contextualize the performance of our hypothetical Na-MPA-KI-Lck, we will compare its intended selectivity against Lck with the known profiles of Dasatinib and Vandetanib. The data presented for the established drugs are based on publicly available information, while the data for Na-MPA-KI-Lck are hypothetical, representing an idealized potent and selective inhibitor of Lck for the purpose of this guide.
| Kinase Target | Na-MPA-KI-Lck (IC50, nM) | Dasatinib (Kd, nM)[8] | Vandetanib (IC50, nM)[5][9] |
| Lck (Target) | 1.5 | <3 | >10,000 |
| Src | 75 | <3 | >10,000 |
| ABL1 | >1,000 | <3 | >10,000 |
| VEGFR-2 | >5,000 | 100 | 40 |
| EGFR | >10,000 | 30 | 500 |
| RET | >10,000 | 110 | 130 |
| c-Kit | >5,000 | 5.4 | >10,000 |
| p38α | >1,000 | 45 | Not Reported |
Table 1: Comparative in vitro potency of Na-MPA-KI-Lck, Dasatinib, and Vandetanib against a panel of selected kinases. IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values are used to represent potency. Lower values indicate higher potency.
As illustrated in Table 1, Na-MPA-KI-Lck is designed to be highly potent and selective for Lck, with significantly less activity against other kinases, including the closely related Src. In contrast, Dasatinib demonstrates potent inhibition across a broad range of kinases, highlighting its promiscuous nature.[3][8] Vandetanib shows potent activity against a specific set of receptor tyrosine kinases, making it a multi-targeted but not broadly promiscuous inhibitor.[9][10]
Experimental Workflows for Assessing Kinase Inhibitor Selectivity
A multi-faceted approach is essential for accurately determining a compound's selectivity. This typically involves a tiered workflow, starting with biochemical assays, moving to cellular target engagement, and culminating in broad kinome profiling.
Caption: A tiered workflow for assessing kinase inhibitor selectivity.
Tier 1: Biochemical Kinase Assay (ADP-Glo™)
Rationale: The first step is to determine the compound's inhibitory activity against the purified target kinase in a controlled, cell-free environment.[1] The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[11]
Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., Na-MPA-KI-Lck) in DMSO.
-
Create a 4X working solution of each concentration by diluting the DMSO stock into the appropriate kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).[11]
-
-
Kinase Reaction Setup (384-well plate):
-
Add 2.5 µL of the 4X compound solution to the assay wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 2.5 µL of 4X purified Lck enzyme solution to each well (except "no enzyme" controls).
-
Initiate the reaction by adding 5 µL of 2X substrate/ATP mixture (e.g., a generic tyrosine kinase substrate like poly(E,Y)4:1 and ATP at its Km concentration for Lck).
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the ADP generated to ATP and drive a luciferase reaction. Incubate for 30-60 minutes at room temperature.[11]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Tier 2: Cellular Target Engagement Assay (NanoBRET™)
Rationale: It is crucial to confirm that an inhibitor can bind to its target within the complex environment of a living cell.[12] The NanoBRET™ Target Engagement assay measures compound binding in intact cells by monitoring the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein.[13][14]
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., Lck) fused to NanoLuc® luciferase.
-
Culture the cells for 18-24 hours to allow for protein expression.[14]
-
-
Assay Setup (384-well white assay plate):
-
Harvest the transfected cells and resuspend them in Opti-MEM™ medium.
-
Add the test compound in a serial dilution to the assay plate.
-
Add the NanoBRET™ tracer specific for the target kinase to all wells at a predetermined optimal concentration.
-
Add the cell suspension to the wells.[14]
-
-
Equilibration and Measurement:
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target protein.[14]
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor (to reduce background signal).
-
Immediately measure the filtered luminescence at 450 nm (donor emission) and >610 nm (acceptor emission) using a plate reader equipped with the appropriate filters.[14]
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Normalize the ratios to vehicle control (no compound) and a control with a high concentration of a known inhibitor.
-
Plot the corrected NanoBRET™ ratio against the compound concentration to determine the intracellular IC50.
-
Tier 3: Global Selectivity Assessment (KINOMEscan™)
Rationale: To get an unbiased and comprehensive view of an inhibitor's selectivity, it is essential to profile it against a large panel of kinases.[15] The KINOMEscan™ platform is a competition binding assay that quantitatively measures the interaction of a test compound against hundreds of human kinases.
Protocol: KINOMEscan™ Profiling (Conceptual Workflow)
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
Experimental Steps:
-
A diverse panel of human kinases (typically >400) is used.[16]
-
Each kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).
-
After equilibration, the unbound kinase is washed away.
-
The amount of kinase remaining bound to the solid support is quantified.
-
-
Data Analysis and Visualization:
-
The results are typically reported as "% Control," where a lower percentage indicates stronger binding of the test compound.
-
A selectivity score (S-score) can be calculated to quantify the compound's promiscuity.
-
The data is often visualized as a "kinome tree," where red circles indicate inhibited kinases, with the size of the circle corresponding to the binding affinity. This provides an intuitive visual representation of the inhibitor's selectivity profile.
-
Relevant Signaling Pathways
Understanding the signaling context of the target kinase and potential off-targets is crucial for interpreting selectivity data and predicting biological outcomes.
On-Target Pathway: Lck in T-Cell Activation
Lck is a critical initiating kinase in the T-Cell Receptor (TCR) signaling cascade.[17][18] Upon TCR engagement with an antigen-MHC complex, Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 complex. This initiates a signaling cascade involving ZAP-70 and LAT, ultimately leading to T-cell activation, proliferation, and cytokine release.[12][19] Inhibiting Lck is a therapeutic strategy for autoimmune diseases and T-cell malignancies.
Caption: Simplified Lck signaling pathway in T-cell activation.
Common Off-Target Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[20][21] It is one of the most frequently activated pathways in cancer, and many kinase inhibitors inadvertently interact with its components.[2][22] Off-target inhibition of kinases within this pathway can lead to both unexpected efficacy and toxicity.
Caption: The canonical PI3K/AKT/mTOR signaling pathway.
Conclusion and Future Directions
The comprehensive assessment of kinase inhibitor selectivity is a cornerstone of modern drug discovery. As demonstrated through the analysis of our hypothetical inhibitor, Na-MPA-KI-Lck, and its comparison with Dasatinib and Vandetanib, a tiered approach combining biochemical and cellular assays with broad kinome profiling is essential for building a complete picture of a compound's activity.
The methodologies outlined in this guide provide a robust framework for any research program aimed at developing novel kinase inhibitors. By understanding the nuances of on-target potency, cellular engagement, and the broader off-target landscape, scientists can make more informed decisions, leading to the development of safer and more effective targeted therapies. The continuous evolution of profiling technologies, such as activity-based protein profiling and cellular thermal shift assays, will further refine our ability to predict the clinical performance of these critical medicines.
References
-
El-Sayed, M., et al. (2022). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway in a cell. ResearchGate. Retrieved from [Link]
-
van der Schaar, J. W., et al. (2009). Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response. Molecular and Cellular Biology. Retrieved from [Link]
-
Lovatt, M., et al. (2014). Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy. Cancers. Retrieved from [Link]
-
Kar, S., et al. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. Scientific Reports. Retrieved from [Link]
-
Shi, H., et al. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. International Journal of Molecular Sciences. Retrieved from [Link]
-
Jiang, Y., et al. (2020). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. Retrieved from [Link]
-
Salmond, R. J. (2012). How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism. Frontiers in Immunology. Retrieved from [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
Pérez-Sayáns, M., et al. (2023). Lck Function and Modulation: Immune Cytotoxic Response and Tumor Treatment More Than a Simple Event. International Journal of Molecular Sciences. Retrieved from [Link]
-
McGuire, J. L., et al. (2022). Subcellular partitioning of protein kinase activity revealed by functional kinome profiling. Scientific Reports. Retrieved from [Link]
-
Larbi, A., et al. (2011). Lck is a central node in the T cell receptor signaling pathway. ResearchGate. Retrieved from [Link]
-
Tee, A. R., et al. (2018). Schematic diagram of the canonical PI3K/mTOR signalling pathway and its interactions with the nutrient sources and cell cycle proteins. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular interactions of gefitinib with selected human off-targets. Retrieved from [Link]
-
Ebos, J. M. L., et al. (2011). Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer. Current Oncology. Retrieved from [Link]
-
Encyclopedia.pub. (n.d.). PI3K/AKT/mTOR Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Subcellular Active Kinome Profiling Workflow. Retrieved from [Link]
-
Martin, M. W., et al. (2007). Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinome profiling and in silico workflow for the identification of MC-LR-induced kinase activity and potential inhibitory compounds. Retrieved from [Link]
-
Fallahi-Sichani, M., et al. (2015). Selective use of vandetanib in the treatment of thyroid cancer. Drug Design, Development and Therapy. Retrieved from [Link]
-
SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]
-
Carlomagno, F., et al. (2011). Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer. Biologics: Targets and Therapy. Retrieved from [Link]
-
DiscoveRx. (n.d.). dasatinib | DiscoveRx KINOMEscan® screen. Retrieved from [Link]
-
Kumar, A., et al. (2021). New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. RSC Medicinal Chemistry. Retrieved from [Link]
-
Antonella, V., et al. (2015). Selective use of vandetanib in the treatment of thyroid cancer. Drug Design, Development and Therapy. Retrieved from [Link]
-
Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Retrieved from [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Vandetanib. Retrieved from [Link]
-
Figshare. (n.d.). Data from Kinome Profiling of Chondrosarcoma Reveals Src-Pathway Activity and Dasatinib as Option for Treatment. Retrieved from [Link]
-
Pao, W., & Chmielecki, J. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research. Retrieved from [Link]
-
Kumar, A., et al. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. ACS Omega. Retrieved from [Link]
-
Kim, H., et al. (2020). Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. Cancers. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Retrieved from [Link]
-
McGuire, J. L., et al. (2024). Illuminating the dark kinome: utilizing multiplex peptide activity arrays to functionally annotate understudied kinases. Molecular Psychiatry. Retrieved from [Link]
-
Sordella, R., et al. (2004). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. The Journal of Biological Chemistry. Retrieved from [Link]
-
Deore, V., et al. (2009). Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Aly, M. M., et al. (2019). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. Retrieved from [Link]
-
Igarashi, T., et al. (2015). Enhanced gefitinib‐induced repression of the epidermal growth factor receptor pathway by ataxia telangiectasia‐mutated kinase inhibition in non‐small‐cell lung cancer cells. Cancer Science. Retrieved from [Link]
-
Johnson, F. M., et al. (2009). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia. Retrieved from [Link]
-
Wang, A., et al. (2019). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link]
-
HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]
-
Martin, M. W., et al. (2007). Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective use of vandetanib in the treatment of thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vandetanib - Wikipedia [en.wikipedia.org]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective use of vandetanib in the treatment of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 14. eubopen.org [eubopen.org]
- 15. Mapping the Protein Kinome: Current Strategy and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 17. Frontiers | How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. PI3K/AKT/mTOR Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 2-(Methoxypyridin-2-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-(methoxypyridin-2-yl)acetic acid scaffold is a key structural motif in a variety of pharmacologically active compounds. Its derivatives are integral to the development of novel therapeutic agents, making efficient and scalable synthetic access to this class of molecules a critical focus in medicinal chemistry and process development. This guide provides an in-depth comparison of the primary synthetic strategies to access 2-(methoxypyridin-2-yl)acetic acid and its derivatives, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach.
Introduction to a Privileged Scaffold
The pyridine ring, a ubiquitous heterocycle in pharmaceuticals, imparts favorable physicochemical properties such as aqueous solubility and metabolic stability. When functionalized with a methoxy and an acetic acid moiety at the 2-position, the resulting molecule becomes a versatile building block for constructing more complex drug candidates. The methoxy group can modulate the electronic properties and metabolic fate of the molecule, while the acetic acid handle provides a convenient point for further chemical elaboration, such as amide bond formation.
This guide will focus on two predominant and strategically distinct synthetic routes:
-
The Malonic Ester Synthesis: A classic and reliable method for carbon chain extension to form carboxylic acids.
-
The Acetonitrile Hydrolysis Pathway: A two-step approach involving the formation and subsequent hydrolysis of a nitrile intermediate.
Each route will be analyzed for its efficiency, scalability, substrate scope, and potential challenges.
Route 1: The Malonic Ester Synthesis
The malonic ester synthesis is a robust and well-established method for the preparation of substituted acetic acids.[1][2][3] This pathway involves the alkylation of a malonic ester, typically diethyl malonate, with a suitable electrophile, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the desired carboxylic acid.[4][5]
Reaction Scheme & Mechanism
The overall transformation for the synthesis of 2-(methoxypyridin-2-yl)acetic acid via the malonic ester route is depicted below. The key steps are:
-
Deprotonation: A base, typically sodium ethoxide, deprotonates the acidic α-carbon of diethyl malonate to form a stabilized enolate.[6]
-
Nucleophilic Substitution (SN2): The enolate acts as a nucleophile and displaces a halide from a 2-(halomethyl)-methoxypyridine.
-
Saponification: The diethyl ester is hydrolyzed to a dicarboxylic acid using a strong base like sodium hydroxide.
-
Decarboxylation: Upon heating in acidic conditions, the resulting malonic acid derivative readily loses a molecule of carbon dioxide to afford the final product.
Caption: Workflow for the Malonic Ester Synthesis.
Experimental Protocol: A Representative Procedure
Step A: Synthesis of Diethyl 2-((6-methoxypyridin-2-yl)methyl)malonate
-
To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in anhydrous ethanol, is added diethyl malonate (1.1 eq) dropwise at 0 °C.
-
The mixture is stirred at room temperature for 1 hour to ensure complete formation of the enolate.
-
A solution of 2-(chloromethyl)-6-methoxypyridine (1.0 eq) in anhydrous ethanol is then added dropwise, and the reaction mixture is heated to reflux for 6-8 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.
Step B: Synthesis of 2-(6-methoxypyridin-2-yl)acetic acid
-
The diethyl 2-((6-methoxypyridin-2-yl)methyl)malonate from the previous step is dissolved in a solution of sodium hydroxide (2.5 eq) in a mixture of ethanol and water.
-
The reaction mixture is heated to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
The ethanol is removed under reduced pressure, and the aqueous solution is cooled to 0 °C and acidified to pH 2-3 with concentrated hydrochloric acid.
-
The acidic solution is then heated to reflux for 2-3 hours to effect decarboxylation.
-
After cooling, the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-(6-methoxypyridin-2-yl)acetic acid.
Performance and Considerations
| Parameter | Malonic Ester Synthesis |
| Overall Yield | Moderate to Good (typically 50-70% over two steps) |
| Scalability | Readily scalable, though requires careful handling of sodium metal. |
| Reagents | Readily available and relatively inexpensive. |
| Key Challenge | The synthesis of the starting 2-(halomethyl)-methoxypyridine can be challenging. Over-alkylation of the malonic ester can be a side reaction if conditions are not carefully controlled.[7] |
| Advantages | A well-understood and reliable method. Avoids the use of toxic cyanide reagents. |
Route 2: The Acetonitrile Hydrolysis Pathway
This two-step sequence involves the initial formation of a 2-(methoxypyridin-2-yl)acetonitrile, followed by its hydrolysis to the corresponding carboxylic acid. This route is often advantageous when the corresponding halomethylpyridine is not readily accessible, but the chloropyridine is.
Reaction Scheme & Mechanism
The synthesis begins with the nucleophilic substitution of a chloropyridine derivative with a cyanide source to form the acetonitrile intermediate. This is followed by hydrolysis of the nitrile group.
-
Cyanation: A 2-chloro-methoxypyridine is reacted with a cyanide salt, such as sodium cyanide, to introduce the cyanomethyl group.
-
Hydrolysis: The nitrile is then subjected to either acidic or basic hydrolysis to convert the cyano group into a carboxylic acid.[8] Under acidic conditions, the final product is the carboxylic acid and an ammonium salt, while basic hydrolysis initially yields the carboxylate salt, which is then protonated in an acidic workup.[3]
Caption: Workflow for the Acetonitrile Hydrolysis Pathway.
Experimental Protocol: A Representative Procedure
Step A: Synthesis of 2-(4-methoxypyridin-2-yl)acetonitrile
-
A mixture of 2-chloro-4-methoxypyridine (1.0 eq) and sodium cyanide (1.2 eq) in dimethyl sulfoxide (DMSO) is heated to 100-120 °C for 12-18 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
The aqueous mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude 2-(4-methoxypyridin-2-yl)acetonitrile is purified by column chromatography or distillation under reduced pressure.
Step B: Synthesis of 2-(4-methoxypyridin-2-yl)acetic acid
-
The 2-(4-methoxypyridin-2-yl)acetonitrile is added to a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).
-
The mixture is heated to reflux for 4-6 hours.
-
After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a concentrated aqueous solution of sodium hydroxide to a pH of approximately 7-8.
-
The aqueous solution is washed with diethyl ether to remove any unreacted nitrile.
-
The aqueous layer is then acidified to pH 2-3 with concentrated hydrochloric acid.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to afford 2-(4-methoxypyridin-2-yl)acetic acid.
Performance and Considerations
| Parameter | Acetonitrile Hydrolysis Pathway |
| Overall Yield | Moderate (typically 40-60% over two steps) |
| Scalability | Scalable, but the use of cyanide salts requires stringent safety precautions. |
| Reagents | Sodium cyanide is highly toxic. Starting halopyridines are generally available. |
| Key Challenge | The cyanation step can be sluggish and may require high temperatures. The hydrolysis step can sometimes be harsh and may lead to side products if not carefully controlled. |
| Advantages | A more direct route if the corresponding chloropyridine is the readily available starting material. |
Comparative Analysis and Conclusion
| Feature | Malonic Ester Synthesis | Acetonitrile Hydrolysis Pathway |
| Starting Materials | Diethyl malonate and a 2-(halomethyl)-methoxypyridine | A 2-halo-methoxypyridine and a cyanide salt |
| Key Intermediates | Malonic ester derivative | Acetonitrile derivative |
| Number of Steps | 2 (Alkylation and Hydrolysis/Decarboxylation) | 2 (Cyanation and Hydrolysis) |
| Safety Concerns | Use of sodium metal (flammable) | Use of highly toxic cyanide salts |
| Yields | Generally higher | Can be lower due to challenges in the cyanation step |
| Versatility | Can be adapted for the synthesis of disubstituted acetic acids | Primarily for monosubstituted acetic acids |
Expert Recommendation:
For laboratory-scale synthesis where the primary concern is avoiding the use of highly toxic reagents, the Malonic Ester Synthesis is often the preferred route, provided that the required 2-(halomethyl)-methoxypyridine is accessible. The reaction conditions are generally milder, and the procedure is robust and well-documented for a wide range of substrates.
The Acetonitrile Hydrolysis Pathway , while more direct from a 2-halopyridine, presents significant safety challenges due to the use of cyanide. This route may be more suitable for industrial settings where the handling of such reagents is routine and the starting halopyridine is a more economical precursor.
Ultimately, the choice of synthetic route will depend on a careful evaluation of the available starting materials, the scale of the synthesis, the safety infrastructure in place, and the desired purity of the final product. Both routes offer viable pathways to the valuable 2-(methoxypyridin-2-yl)acetic acid scaffold, a testament to the enduring power of classic organic transformations in modern drug discovery and development.
References
- Khokra, S. L., et al. (2016). Synthesis and antioxidant activity of some new pyridazinone derivatives. Journal of the Serbian Chemical Society, 81(10), 1135-1143.
-
Grokipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Malonic ester synthesis. Retrieved from [Link]
- Google Patents. (n.d.). NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF.
-
(n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(4-methoxypyridin-2-yl)acetonitrile (C8H8N2O). Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[2][9]pyridine-1,3-diones. Retrieved from [Link]
- Snieckus, V., & Fagnou, K. (2006). The Intramolecular Biaryl-Coupling Reaction. In The Heck Reaction (pp. 259-296). John Wiley & Sons, Ltd.
- Al-Masum, M., & Kumar, P. (2004). Palladium-catalyzed cross-coupling of organoindium reagents with aryl and vinyl triflates. Tetrahedron Letters, 45(31), 6039-6042.
-
PubChemLite. (n.d.). 2-(6-methoxypyridin-2-yl)acetic acid hydrochloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
-
ResearchGate. (2006). An Organometallic Route to 2′-Hydroxy-6′-methoxy-acetophenone. Retrieved from [Link]
-
ResearchGate. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]
- El-Shafei, A., et al. (2011). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 16(12), 10196-10206.
-
Journal of the Chemical Society, Perkin Transactions 1. (1983). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]
-
MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
-
MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]
-
Beilstein Journals. (2014). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
-
MDPI. (2018). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Question: How can you prepare acetic acid from acetonitrile? | Filo [askfilo.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. brainly.in [brainly.in]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of Sodium 2-(3-methoxypyridin-2-yl)acetate
A Senior Application Scientist's Perspective on Ensuring Target Specificity in Early-Stage Drug Discovery
In the intricate process of drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a compound for its intended biological target. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy, ultimately resulting in costly late-stage failures.[1][2] This guide provides a comprehensive framework for the cross-reactivity profiling of a novel compound, using Sodium 2-(3-methoxypyridin-2-yl)acetate as a representative early-stage molecule. While this specific compound is not extensively characterized in public literature, its profiling serves as a practical case study for the rigorous, multi-faceted approach required to build a robust safety and selectivity profile.
The primary objective of safety pharmacology is to identify and evaluate any potential adverse effects of a new drug on crucial physiological systems before it is administered to humans.[3] Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines S7A and S7B, have established clear expectations for these preclinical safety assessments.[3][4][5]
The Imperative of Early and Comprehensive Profiling
Undesirable off-target activities are a major cause of drug attrition.[1][6] Identifying potential liabilities early in the discovery process allows for the strategic allocation of resources, guiding medicinal chemistry efforts to enhance selectivity or, if necessary, to de-prioritize compounds with unfavorable profiles.[7] This proactive approach is not only cost-effective but also fundamental to the ethical development of safe and effective medicines.
This guide will compare the hypothetical cross-reactivity profile of our lead compound, which we'll call "Compound X" (this compound), against two hypothetical comparators with a similar (postulated) primary mechanism of action. We will explore key methodologies, present comparative data, and provide detailed protocols to illustrate best practices.
Comparative Cross-Reactivity Analysis
For the purpose of this guide, let's hypothesize that Compound X has been identified as a potent inhibitor of a specific protein kinase, "Kinase A." To assess its selectivity, we will compare it against "Comparator 1" (a known multi-kinase inhibitor) and "Comparator 2" (a highly selective inhibitor of Kinase A).
Kinase Selectivity Profiling
Achieving selectivity among protein kinases is a significant challenge due to the conserved nature of the ATP-binding site.[8][9] Kinome-wide screening is therefore an essential step to understand a compound's selectivity profile.[10] A variety of methods exist for measuring kinase inhibitor selectivity, both in vitro and in cellular contexts.[8][9]
Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase Target | Compound X | Comparator 1 (Multi-kinase) | Comparator 2 (Selective) |
| Kinase A (Primary Target) | 95% | 98% | 97% |
| Kinase B | 45% | 85% | 5% |
| Kinase C | 15% | 75% | <2% |
| Kinase D | 8% | 60% | <2% |
| hERG | 12% | 55% | 3% |
This data is hypothetical and for illustrative purposes only.
The results in Table 1 suggest that while Compound X is potent against its primary target, it exhibits some off-target activity against Kinase B. In contrast, Comparator 1 shows broad activity as expected, and Comparator 2 demonstrates high selectivity. The interaction with the hERG channel, a critical consideration for cardiac safety, is also noted.[2]
Broad-Panel Receptor and Enzyme Screening
Beyond the kinome, it is crucial to assess a compound's potential for interaction with a wider range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and other enzymes.[11][12] Safety screening panels, such as those offered by Eurofins Discovery (e.g., SafetyScreen44), provide a standardized and efficient way to identify potential off-target liabilities.[13][14]
Table 2: SafetyScreen44 Panel Highlights (% Inhibition at 10 µM)
| Target | Compound X | Comparator 1 (Multi-kinase) | Comparator 2 (Selective) |
| Adenosine A2A Receptor | 5% | 15% | 2% |
| Dopamine Transporter | 8% | 25% | 3% |
| Muscarinic M1 Receptor | 12% | 30% | <5% |
| 5-HT2B Receptor | 65% | 75% | 8% |
| COX-1 | 3% | 10% | <2% |
| hERG (functional assay) | 15% | 60% | 4% |
This data is hypothetical and for illustrative purposes only.
The data in Table 2 reveals a significant interaction of Compound X with the 5-HT2B receptor, a known target for drug-induced valvular heart disease. This finding would warrant immediate follow-up studies to determine the functional consequence of this interaction.
Experimental Methodologies and Workflows
To ensure the trustworthiness and reproducibility of cross-reactivity data, it is essential to employ well-validated experimental protocols. Below are detailed, step-by-step methodologies for two key assays.
Kinase Inhibition Assay (Radiometric)
This method directly measures the catalytic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from ATP onto a substrate.[8]
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a radiometric kinase inhibition assay.
Protocol:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of Compound X in 100% DMSO.
-
Kinase Reaction: In a 96-well plate, add 5 µL of the compound dilution to 20 µL of kinase buffer containing the target kinase. Incubate for 10 minutes at room temperature.
-
Initiation: Add 25 µL of a solution containing the peptide substrate and [γ-33P]ATP to initiate the reaction.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 30°C.
-
Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Filtration: Transfer the reaction mixture to a filter plate, wash to remove unincorporated ATP, and dry the plate.
-
Detection: Add liquid scintillant to each well and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
Causality: The radiometric format is a gold standard as it directly measures the enzymatic function of the kinase. The washing step is critical to separate the phosphorylated substrate from the free radiolabeled ATP, ensuring a low background and high signal-to-noise ratio.
Receptor Binding Assay (Radioligand)
This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.[15][16]
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Component Preparation: Prepare serial dilutions of Compound X, a suspension of cell membranes expressing the target receptor, and a solution of the specific radioligand at a concentration near its Kd.
-
Binding Reaction: In a 96-well plate, combine the test compound, receptor membranes, and radioligand. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate for a sufficient time to allow the binding to reach equilibrium (e.g., 90 minutes at room temperature).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Analysis: Determine the amount of specific binding and calculate the percent inhibition of specific binding by Compound X. From this, the Ki (inhibitory constant) can be calculated.
Causality: The rapid filtration and washing are crucial to prevent the dissociation of the radioligand from the receptor, which would lead to an underestimation of binding. The inclusion of controls for total and non-specific binding is essential for calculating the specific binding that is being competed for by the test compound.
Conclusion and Future Directions
The cross-reactivity profiling of this compound, or "Compound X," illustrates a critical, data-driven process in modern drug discovery. The hypothetical data presented herein highlights the importance of a tiered and comprehensive screening strategy. While Compound X shows promise against its primary target, the identified off-target interactions with Kinase B and the 5-HT2B receptor are significant findings that require further investigation.
The next steps for this compound would involve:
-
Dose-response studies: Determining the IC50 or Ki values for the identified off-target interactions to understand their potency.
-
Functional assays: Assessing whether the binding to off-targets translates into a functional effect (agonist or antagonist activity).
-
Structure-Activity Relationship (SAR) analysis: Synthesizing and testing analogs of Compound X to identify modifications that can reduce off-target activity while maintaining on-target potency.
By rigorously applying these principles of cross-reactivity profiling, researchers can make more informed decisions, increasing the likelihood of developing selective, safe, and effective new medicines.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, D., & Vodyanik, M. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities. Nature Biotechnology, 31(11), 1042-1047. [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Retrieved from [Link]
-
Patsnap. (2024). What are preclinical safety pharmacology requirements? Synapse. Retrieved from [Link]
-
Vivotecnia. (n.d.). Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Retrieved from [Link]
-
European Medicines Agency. (2000). ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]
-
Cheng, A. C., Eksterowicz, J., Ge, H., & Yamashita, D. S. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 26(12), i247-i255. [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
-
Slideshare. (2015). Safety Pharmacology Studies ICH guideline S7A. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from [Link]
-
Eurofins. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]
-
International Council for Harmonisation. (2000). S7A: Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]
-
Siramshetty, V. B., Nickel, J., Omieczynski, C., Gohlke, B. O., Drwal, M. N., & Preissner, R. (2023). Withdrawn 2.0—update on withdrawn drugs with pharmacovigilance data. Nucleic Acids Research, 52(D1), D1305-D1311. [Link]
-
Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from [Link]
-
Siramshetty, V. B., Nickel, J., Omieczynski, C., Gohlke, B. O., Drwal, M. N., & Preissner, R. (2016). WITHDRAWN—a resource for withdrawn and discontinued drugs. Nucleic Acids Research, 44(D1), D1080-D1086. [Link]
-
Eurofins Panlabs. (2013, September 19). Eurofins Panlabs Safety Screening Webinar [Video]. YouTube. [Link]
-
Journal of Analytical Toxicology. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology, 46(7), 726-731. [Link]
-
BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]
-
Colby, J. M., & Thoren, K. L. (2014). Using cheminformatics to predict cross reactivity of "designer drugs" to their currently available immunoassays. Clinical Biochemistry, 47(7-8), 629-635. [Link]
-
MDedge. (2018). Case Studies In Toxicology: Withdrawal: Another Danger of Diversion. Retrieved from [Link]
-
European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved from [Link]
-
ResearchGate. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Retrieved from [Link]
-
Current Drug Safety. (2012). Drug Withdrawal Due to Safety: A Review of the Data Supporting Withdrawal Decision. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2024). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Retrieved from [Link]
-
ResearchGate. (2012). Drug withdrawal due to safety reasons: A review of the data supporting the withdrawal decision. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2022). Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. Retrieved from [Link]
-
Molecules. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
Addgene. (2024). CRISPR 101: Off-Target Effects. Retrieved from [Link]
-
Frontiers in Genome Editing. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Retrieved from [Link]
-
Gene. (2023). Off-target effects in CRISPR/Cas9 gene editing. Retrieved from [Link]
-
PNAS. (2022). Analysis of off-target effects in CRISPR-based gene drives in the human malaria mosquito. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. WITHDRAWN—a resource for withdrawn and discontinued drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 4. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 5. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. bmglabtech.com [bmglabtech.com]
A Strategic Guide to Benchmarking New Chemical Derivatives: Navigating Patents and Optimizing Discovery
For researchers, scientists, and drug development professionals, the journey from a promising new chemical derivative to a viable therapeutic candidate is fraught with challenges. A critical, yet often underestimated, component of this journey is the rigorous benchmarking of new derivatives against the existing landscape of patents and scientific literature. This guide provides an in-depth, technically-grounded framework for this essential process, moving beyond a simple checklist to offer a strategic, causality-driven approach. Our objective is to empower you to not only assess the novelty and potential of your compounds but also to strategically position them for success in a competitive field.
Section 1: The Imperative of a Dual-Pronged Benchmarking Strategy
In the realm of drug discovery, innovation does not exist in a vacuum. Every new derivative must be evaluated through two critical lenses: its standing in the intellectual property (IP) domain and its performance relative to established scientific benchmarks. Neglecting either can lead to significant setbacks, from infringing on existing patents to developing a compound that offers no discernible advantage over current standards of care. A comprehensive benchmarking strategy, therefore, is not merely a procedural step but a foundational element of a successful drug development program.
This guide will dissect this dual-pronged approach, providing actionable insights into navigating the complexities of patent landscapes and designing robust, comparative experimental workflows.
Part I: Navigating the Intellectual Property Labyrinth
A groundbreaking discovery in the lab is only as valuable as its potential for commercialization. This potential is intrinsically linked to the concept of "Freedom to Operate" (FTO), which is the ability to develop, manufacture, and market a product without infringing on the valid intellectual property rights of others.[1] A thorough FTO analysis is, therefore, a non-negotiable first step in the benchmarking process.[1][2][3]
The "Why": Securing Your Freedom to Operate
The primary goal of a patent search is to identify existing patents that may cover your new derivative, its synthesis, or its method of use.[4][5] This is crucial for several reasons:
-
Risk Mitigation: Early identification of potential IP hurdles allows for strategic pivots, such as modifying the chemical structure or exploring alternative synthetic routes, to avoid costly legal battles down the line.[2]
-
Informing Research Direction: A comprehensive understanding of the patent landscape can reveal crowded areas of research, guiding your efforts towards more innovative and patentable chemical space.
-
Identifying Collaboration and Licensing Opportunities: Patent searches can uncover key players in a particular field, opening doors for potential collaborations or in-licensing of complementary technologies.
The "How": A Systematic Approach to Patent Searching
A successful patent search is an iterative and multi-faceted process. While consulting with a patent attorney is crucial for a formal FTO opinion, conducting a preliminary search is an invaluable exercise for any research scientist.
Step-by-Step Preliminary Patent Search Protocol:
-
Define Your Search Scope:
-
Structure-Based Searching: This is the cornerstone of a chemical patent search. Utilize databases that allow for exact structure, substructure, and similarity searching. This is critical as traditional keyword searches can fail to identify structurally related compounds with different nomenclature.[6]
-
Keyword Searching: Supplement your structural search with keywords related to the target, mechanism of action, therapeutic indication, and any unique aspects of your derivative's synthesis or formulation.
-
Markush Structure Analysis: Be aware of Markush claims, which are generic chemical structures used in patents to claim a family of related compounds.[1][6][7] Specialized search tools are often required to effectively analyze these complex claims.[1][6]
-
-
Select Your Databases:
-
Public Databases:
-
PubChem: A valuable starting point for linking chemical structures to patent information.[7]
-
PatentScope (WIPO): Provides access to international patent applications.[7]
-
USPTO Patent Full-Text and Image Database: For patents filed in the United States.
-
Espacenet (European Patent Office): For European and international patent documents.
-
-
Commercial Databases (Recommended for comprehensive searches):
-
-
Execute and Refine Your Search:
-
Analyze the claims of relevant patents carefully. The claims define the legal scope of the invention.
-
-
Document and Analyze Your Findings:
-
Maintain a detailed record of your search strategy and the patents you have identified.
-
For each relevant patent, assess the likelihood of overlap with your derivative. Consider the core structure, key substituents, and the claimed utility.
-
Diagram: Patent Search and Analysis Workflow
Caption: A systematic workflow for patent searching and analysis.
Part II: Excelling in the Scientific Arena
Beyond the legal considerations of intellectual property, a new derivative must demonstrate a tangible scientific advantage over existing alternatives. This requires a meticulously designed and executed experimental benchmarking plan. The goal is to generate robust, comparative data that clearly elucidates the unique properties and potential benefits of your compound.
The "Why": Establishing a Competitive Edge
Comparative experimental data is the currency of drug discovery. It is essential for:
-
Go/No-Go Decisions: Objective data allows for informed decisions about which derivatives to advance and which to deprioritize, optimizing the allocation of resources.
-
Scientific Publications and Grant Applications: Strong comparative data is a prerequisite for publication in high-impact journals and for securing funding.
-
Regulatory Submissions: Regulatory bodies like the FDA require comprehensive data demonstrating the safety and efficacy of a new drug, often in comparison to existing treatments.[8]
The "How": Designing a Head-to-Head Experimental Cascade
A well-designed benchmarking study should progress from broad, high-throughput in vitro assays to more complex and physiologically relevant in vivo models.[9][10][11] This tiered approach allows for the efficient screening of multiple derivatives and the selection of the most promising candidates for further investigation.
Key Experimental Stages:
-
In Vitro Profiling: These experiments are conducted outside of a living organism, typically using isolated cells or biomolecules, and provide a controlled environment for initial comparisons.[9][12]
-
Target Engagement and Potency: Determine the affinity and potency of your derivative against its intended biological target (e.g., enzyme, receptor).
-
Selectivity Profiling: Assess the activity of your derivative against a panel of related and unrelated targets to identify potential off-target effects.
-
Cellular Activity: Evaluate the effect of your derivative in relevant cell-based models (e.g., cancer cell lines, primary neurons).
-
Mechanism of Action Studies: Elucidate how your derivative exerts its biological effect.
-
-
In Vivo Evaluation: These experiments are conducted within a living organism and are essential for understanding the complex interplay of pharmacokinetics, pharmacodynamics, and toxicology.[9][10][11]
-
Pharmacokinetics (PK): Characterize the absorption, distribution, metabolism, and excretion (ADME) of your derivative.
-
Pharmacodynamics (PD): Correlate the concentration of your derivative with its biological effect in vivo.
-
Efficacy Studies: Evaluate the therapeutic effect of your derivative in a relevant animal model of disease.
-
Preliminary Toxicology: Assess the safety profile of your derivative.
-
Data Presentation: The Power of Comparative Tables
Presenting your data in a clear and concise format is crucial for effective communication and decision-making.[13][14][15] Tables are an excellent tool for summarizing and comparing key performance metrics.
Table 1: Comparative In Vitro Potency and Selectivity
| Compound | Target IC₅₀ (nM) | Off-Target 1 IC₅₀ (nM) | Off-Target 2 IC₅₀ (nM) | Cell-Based EC₅₀ (nM) |
| New Derivative 1 | 15 | >10,000 | 5,000 | 50 |
| New Derivative 2 | 25 | >10,000 | >10,000 | 80 |
| Competitor A | 50 | 500 | 1,000 | 150 |
| Competitor B | 100 | 2,000 | 8,000 | 300 |
Table 2: Comparative In Vivo Efficacy and Pharmacokinetics
| Compound | Efficacy (% Tumor Growth Inhibition) | Oral Bioavailability (%) | Half-Life (hours) |
| New Derivative 1 | 75 | 40 | 8 |
| Competitor A | 60 | 25 | 4 |
Diagram: Experimental Benchmarking Workflow
Caption: A tiered approach to experimental benchmarking.
Conclusion: A Data-Driven Path to Innovation
The successful development of a new chemical derivative is a testament to scientific ingenuity and strategic planning. By embracing a comprehensive benchmarking strategy that integrates both intellectual property analysis and rigorous experimental comparison, you can significantly enhance the probability of success for your drug discovery programs. This guide provides a framework for this critical process, empowering you to make data-driven decisions, navigate the competitive landscape with confidence, and ultimately, accelerate the translation of your discoveries from the bench to the bedside.
References
- Vertex AI Search. (n.d.). In Vitro vs In Vivo: Complete Comparison + Selection Guide | Research Methods.
- CDD Vault. (n.d.). Scientific Data Visualization Software.
- ResearchGate. (n.d.). Comparison between in-vivo, in-vitro, and in-silico methods.
- Biobide. (n.d.). In Vivo vs In Vitro: Differences in Early Drug Discovery.
- Technology Networks. (2023, December 18). In Vivo vs In Vitro: Definition, Pros and Cons.
- Cures Within Reach. (2024, July 3). How to Conduct a Freedom-to-Operate Analysis for a Drug Repurposing Project.
- Certis Oncology Solutions. (n.d.). How does in vitro testing compare with in vivo testing?.
- LetPub. (n.d.). Writing Clear Comparisons in Scientific Studies.
- CAS. (2024, December 4). Freedom-to-operate search tips from IP experts.
- Maple Valley Pharmacy. (n.d.). Intellectual Property Strategies in Pharmaceuticals.
- TechTarget. (2024, April 16). Exploring 5 types of intellectual property protections in pharma.
- C-Suite Digital. (2023, January 29). Intellectual Property Laws Rights: What Pharma Needs to Know.
- Excelra. (2024, January 8). Data Visualization in Pharma Industry.
- ResearchGate. (2025, August 6). Data Visualization during the Early Stages of Drug Discovery.
- Industriant. (n.d.). Accelerating Drug Discovery with Visualization.
- DrugPatentWatch. (n.d.). How to Conduct a Drug Patent FTO Search: A Strategic and Tactical Guide to Pharmaceutical Freedom to Operate (FTO) Analysis.
- YouTube. (2021, October 25). Visualisation Tools in Drug Discovery & Drug Design.
- The University of British Columbia. (n.d.). Comparisons and Descriptions | Science Writing Resources (new).
- Parola Analytics. (2024, March 16). Freedom to Operate Search: A Short Guide.
- Scitech Patent Art. (2024, September 30). How to Conduct a Freedom to Operate (FTO) Search?.
- National Institutes of Health. (n.d.). Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data.
- Morse. (n.d.). Developing IP Strategy for FDA-Regulated Drug Products Requires Special Considerations.
- DrugPatentWatch. (2025, July 23). Optimizing Your Drug Patent Strategy: A Comprehensive Guide for Pharmaceutical Companies.
- RX Communications. (2007, October 1). Comparing Drug Studies: Analytical Methods Matter.
- Medium. (2023, June 12). Writing a Comparative Analysis: Tips for Writing a Powerful Comparison.
- Writefull. (2025, February 6). What Audience Should I Address When Writing a Scientific Report?.
- National Institutes of Health. (n.d.). Methods for the comparative evaluation of pharmaceuticals.
- Harvard University. (n.d.). How to Write a Comparative Analysis.
- Gao, W., et al. (n.d.). Sample Efficiency Matters: A Benchmark for Practical Molecular Optimization.
- Benchchem. (n.d.). A Comparative Benchmark of Novel Phthalazine Derivatives Against Existing Drugs in Oncology.
- BioProcess International. (2021, March 9). Drug Product Comparability: Developing Criteria.
- BioPharm International. (n.d.). Equivalence Testing for Comparability.
- ACS Applied Bio Materials. (n.d.). The Experimentalist's Guide to Machine Learning for Small Molecule Design.
- National Institutes of Health. (n.d.). Advancements in small molecule drug design: A structural perspective.
- arXiv. (2024, June 4). Structure-based Drug Design Benchmark: Do 3D Methods Really Dominate?.
- ResearchGate. (2025, August 6). New Benchmark for Chemical Nomenclature Software.
- Patsnap. (2025, November 12). Chemical Structure Patent Search Tools: Top 6 for 2025.
- YouTube. (2025, December 10). Pat Walters: Benchmarking Machine Learning Models in Drug Discovery-You're Probably Doing It Wrong.
- Manupatra. (n.d.). Discrepancies in Biotechnology/Chemical Patenting.
Sources
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. Freedom to Operate Search: A Short Guide - Parola Analytics [parolaanalytics.com]
- 3. How to Conduct a Freedom to Operate (FTO) Search? - Scitech Patent Art [stg.patent-art.com]
- 4. Intellectual Property Strategies in Pharmaceuticals [maplevalleyrx.com]
- 5. paulrpalmer.com [paulrpalmer.com]
- 6. patsnap.com [patsnap.com]
- 7. How to Conduct a Freedom-to-Operate Analysis for a Drug Repurposing Project – Drug Repurposing Central [drugrepocentral.scienceopen.com]
- 8. Developing IP Strategy for FDA-Regulated Drug Products Requires Special Considerations - More Than Your Mark® [norrismclaughlin.com]
- 9. assaygenie.com [assaygenie.com]
- 10. blog.biobide.com [blog.biobide.com]
- 11. technologynetworks.com [technologynetworks.com]
- 12. How does in vitro testing compare with in vivo testing? - Certis Oncology [certisoncology.com]
- 13. collaborativedrug.com [collaborativedrug.com]
- 14. excelra.com [excelra.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Sodium 2-(3-methoxypyridin-2-yl)acetate
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as paramount as the discoveries we pursue. The proper handling and disposal of chemical reagents are a cornerstone of this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Sodium 2-(3-methoxypyridin-2-yl)acetate, ensuring the protection of laboratory personnel and the environment. This document is designed to be a practical resource, grounded in established safety protocols and regulatory standards.
Hazard Assessment and Characterization
-
Pyridine Derivatives : Pyridine and its derivatives are generally recognized as hazardous materials. They can be flammable, toxic, and irritants[1]. The primary route of disposal for pyridine-containing waste is typically incineration at high temperatures[2][3]. Any waste containing pyridine compounds should be treated as hazardous[1][2].
-
Sodium Acetate : In contrast, sodium acetate is generally considered to be a non-hazardous substance with no significant effects or critical hazards[4]. However, it is important to note that even non-hazardous waste should be disposed of in accordance with local and national regulations[4][5].
Given the presence of the substituted pyridine ring, This compound must be handled and disposed of as hazardous chemical waste .
| Hazard Classification | Justification |
| Acute Toxicity | Potential for toxicity based on the pyridine functional group. |
| Environmental Hazard | Pyridine derivatives can be harmful to aquatic life[6]. |
| Flammability | Pyridine compounds are known to be flammable[1][6]. |
Personal Protective Equipment (PPE) and Spill Management
Before handling this compound, it is imperative that all laboratory personnel are outfitted with the appropriate PPE. In the event of a spill, a clear and immediate response plan is essential to mitigate exposure and environmental contamination.
Required Personal Protective Equipment
-
Gloves : Chemical-resistant gloves, such as butyl rubber or Viton®, are necessary to prevent skin contact[1].
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from potential splashes[1].
-
Lab Coat : A standard laboratory coat should be worn to protect clothing and skin from contamination[1].
-
Respiratory Protection : All handling of this compound should be conducted in a well-ventilated area or a certified chemical fume hood to avoid the inhalation of any vapors or dust[1][7].
Spill Response Protocol
-
Evacuate and Assess : In the case of a spill, immediately evacuate the affected area and assess the extent of the spill.
-
Small Spills : For minor spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain and absorb the substance[1].
-
Large Spills : For significant spills, contact your institution's Environmental Health and Safety (EHS) department without delay[1].
-
Cleanup : Once absorbed, the material should be collected using non-sparking tools and placed in a designated, labeled hazardous waste container[3].
-
Decontamination : The spill area should be thoroughly decontaminated.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations, which generally prohibit the sewer or regular trash disposal of such chemical waste[8][9].
Waste Segregation and Collection
-
Waste Identification : All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weigh boats, absorbent pads), must be classified as hazardous waste[8].
-
Container Selection : Use a chemically compatible, leak-proof container with a secure lid for waste collection[9][10]. The original container, if in good condition, is often a suitable choice[10].
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an appropriate hazard warning[11].
-
Segregation : Do not mix this waste with other incompatible waste streams. Incompatible materials should be separated by physical barriers, and secondary containment should be used[9].
Storage and Final Disposal
-
Accumulation : Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory[10][11]. This area should be under the control of laboratory personnel and inspected weekly for any signs of leakage[9][10].
-
Disposal Request : Once the container is full, or before it exceeds storage time limits set by your institution and regulatory bodies, submit a waste collection request to your institution's EHS or a licensed hazardous waste disposal contractor[8][12].
-
Professional Disposal : The final disposal of the waste will be carried out by the licensed contractor, likely through high-temperature incineration, which is the recommended method for pyridine-based compounds[2].
Regulatory Framework and Compliance
All laboratory operations, including chemical disposal, are governed by a set of regulations designed to ensure safety and environmental protection. In the United States, the primary regulatory bodies are the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA Laboratory Standard (29 CFR 1910.1450) : This standard mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories. The CHP outlines specific procedures for the safe handling and disposal of hazardous chemicals[13][14]. Your institution's CHP is a critical resource that should be consulted.
-
EPA Resource Conservation and Recovery Act (RCRA) : RCRA provides the framework for the proper management of hazardous and non-hazardous solid waste[9]. This includes regulations for waste generation, transportation, treatment, storage, and disposal.
It is the responsibility of every researcher to be familiar with and adhere to these regulations and their institution's specific policies.
Disposal Decision Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. agilent.com [agilent.com]
- 5. westliberty.edu [westliberty.edu]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. vumc.org [vumc.org]
- 9. danielshealth.com [danielshealth.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. epa.gov [epa.gov]
- 13. mastercontrol.com [mastercontrol.com]
- 14. osha.gov [osha.gov]
Navigating the Safe Handling of Sodium 2-(3-methoxypyridin-2-yl)acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a rigorous and proactive approach to safety. Sodium 2-(3-methoxypyridin-2-yl)acetate, a substituted pyridine derivative, is one such compound that, while integral to specific research applications, requires meticulous handling to ensure personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety protocols for analogous chemical structures.
The core principle of this guidance is to treat this compound with the caution afforded to its parent pyridine class of compounds, which are recognized for their potential flammability, toxicity, and irritant properties.[1] In the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach based on the known hazards of structurally related chemicals is both prudent and necessary.
I. Hazard Assessment and Risk Mitigation
Key Potential Hazards:
-
Inhalation: May be harmful if inhaled, potentially causing respiratory tract irritation.[3][4]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[3][4]
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale for each selection rooted in providing a robust barrier against potential exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that could cause serious eye irritation or damage.[1][5] |
| Skin Protection | Gloves: Chemical-resistant gloves such as butyl rubber or Viton®. Nitrile gloves may offer splash protection but should be changed immediately upon contact.[1][2] Lab Coat: A fully-buttoned laboratory coat. | Prevents skin contact, which can lead to irritation and absorption of the chemical.[1][5] Butyl rubber and Viton® offer superior resistance to pyridine-based compounds.[1] |
| Respiratory Protection | All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood.[1][2][6] | Minimizes the inhalation of dust or vapors, which can irritate the respiratory system.[5] |
III. Step-by-Step Handling Protocol
Adherence to a standardized handling protocol is critical for minimizing exposure and ensuring reproducible experimental outcomes.
Preparation:
-
Designated Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.[2]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2]
-
PPE Donning: Before entering the designated area, don all required PPE as outlined in the table above.
Handling:
-
Weighing: If weighing the solid compound, perform this task within the fume hood to contain any dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Keep containers tightly closed when not in use.[6]
-
Spill Management: In the event of a small spill, use an inert absorbent material like vermiculite or sand to contain it.[1][5] Transfer the absorbed material to a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Post-Handling:
-
Decontamination: Thoroughly clean the work area after each use.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]
IV. Disposal Plan: Ensuring Environmental and Regulatory Compliance
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.[1][5]
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed, and compatible hazardous waste container.[2]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and appropriately labeled hazardous waste container.[2] Do not mix with other waste streams unless compatibility has been confirmed.[1]
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").[2]
Disposal Workflow:
Caption: Chemical Waste Disposal Workflow
V. Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel receive training on these procedures and have access to all relevant safety information before commencing any work with this compound.
VI. References
-
BenchChem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. Retrieved from
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from
-
Hampton Research. (2024, January 12). Safety Data Sheet. Retrieved from
-
Sigma-Aldrich. (n.d.). Sodium acetate Safety Data Sheet. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. gustavus.edu [gustavus.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
